molecular formula C82H119N23O27S2 B610915 Solnatide CAS No. 259206-53-6

Solnatide

Katalognummer: B610915
CAS-Nummer: 259206-53-6
Molekulargewicht: 1923.11
InChI-Schlüssel: LKVFMOMQYXIFRK-KSVAIKAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Solnatide (also known as TIP peptide or AP301) is a synthetic, cyclic 17-amino acid peptide that mimics the lectin-like domain of human Tumor Necrosis Factor (TNF) . Its primary research value lies in the investigation of life-threatening pulmonary permeability edema, a key pathological feature of Acute Respiratory Distress Syndrome (ARDS) and severe COVID-19 . The compound's core mechanism of action is the direct activation of the amiloride-sensitive epithelial sodium channel (ENaC) . Research indicates that this compound binds to the alpha subunit of ENaC, increasing the channel's open probability and driving transepithelial sodium uptake . This activation enhances alveolar fluid clearance (AFC), which is the process of removing edema fluid from the lung's airspaces . Structural studies using NMR and predictive tools like AlphaFold2 have detailed this compound's conformational ensemble and proposed a model for its electrostatic interaction with the cytoplasmic C-terminal domain of the ENaC-α subunit . Beyond promoting fluid clearance, studies in ex vivo human lung models injured by Streptococcus pneumoniae have shown that this compound also reduces pulmonary endothelial barrier permeability to protein, thereby limiting edema formation, and demonstrates an anti-inflammatory effect by reducing levels of IL-6 and IL-8 in the airspaces . Given this dual mechanism—strengthening barrier function and activating fluid clearance—this compound is a pivotal research tool for exploring novel pharmacological approaches for ARDS and other conditions involving dysregulated lung fluid balance . The peptide has been evaluated in clinical trials for patients with moderate-to-severe ARDS .

Eigenschaften

CAS-Nummer

259206-53-6

Molekularformel

C82H119N23O27S2

Molekulargewicht

1923.11

IUPAC-Name

(3S,6S,9S,12S,18S,21S,27S,30S,33S,36S,42R,47R,50S,53S,56S)-42-amino-3-(4-aminobutyl)-36-(3-amino-3-oxopropyl)-33-(3-carbamimidamidopropyl)-9,18,30-tris(2-carboxyethyl)-27-[(1R)-1-hydroxyethyl]-50-[(4-hydroxyphenyl)methyl]-53-(1H-indol-3-ylmethyl)-6,12-dimethyl-2,5,8,11,14,17,20,26,29,32,35,38,41,49,52,55-hexadecaoxo-44,45-dithia-1,4,7,10,13,16,19,25,28,31,34,37,40,48,51,54-hexadecazatricyclo[54.3.0.021,25]nonapentacontane-47-carboxylic acid

InChI

InChI=1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1

InChI-Schlüssel

LKVFMOMQYXIFRK-KSVAIKAXSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N1)CCC(=O)O)C(C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65)CCCCN)C)CCC(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Solnatide

Herkunft des Produkts

United States

Foundational & Exploratory

Solnatide: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solnatide (AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α). It has been developed as a novel therapeutic agent for the treatment of pulmonary edema associated with Acute Respiratory Distress Syndrome (ARDS) and other life-threatening lung conditions. This compound exerts its therapeutic effect by activating the epithelial sodium channel (ENaC), a key regulator of fluid clearance in the lungs. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

This compound Peptide Structure

This compound is a 17-amino acid cyclic peptide with the sequence H-Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala-Glu-Ala-Lys-Pro-Trp-Tyr-Cys-OH. The cyclic structure is formed by a disulfide bond between the two cysteine residues at positions 1 and 17. This cyclization is crucial for maintaining the peptide's biological activity and stability. The molecular weight of this compound is approximately 1923.11 g/mol , and its molecular formula is C82H119N23O27S2.[1]

The structure of this compound is designed to mimic the lectin-like domain of human TNF-α, but it lacks the pro-inflammatory properties associated with the full TNF-α protein.[2] This allows this compound to selectively activate ENaC without inducing an inflammatory response.

PropertyValue
Amino Acid Sequence H-Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala-Glu-Ala-Lys-Pro-Trp-Tyr-Cys-OH
Molecular Formula C82H119N23O27S2
Molecular Weight 1923.11 g/mol
Structure Cyclic (Disulfide bond between Cys1 and Cys17)

Synthesis of this compound

The synthesis of this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) process, followed by cyclization and purification. While the specific, proprietary details of the manufacturing process are not fully disclosed in public literature, the general methodology follows the well-established Fmoc/tBu strategy.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is a generalized representation based on standard Fmoc/tBu SPPS and may not reflect the exact proprietary process for this compound.

  • Resin Selection and Preparation: A suitable solid support, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is chosen. The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • First Amino Acid Attachment: The C-terminal amino acid (Fmoc-Cys(Trt)-OH) is coupled to the resin.

  • Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Chain Elongation: Steps 3-5 are repeated for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the linear peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

  • Cyclization (Disulfide Bond Formation): The linear, deprotected peptide is subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

  • Purification: The crude cyclic peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are lyophilized to obtain the final this compound peptide as a white powder.

Data Presentation: Synthesis and Purification Parameters (Illustrative)

Since specific quantitative data for this compound synthesis is not publicly available, the following table provides an illustrative example of typical parameters and expected outcomes for the synthesis of a similar peptide.

ParameterTypical Value/Range
Synthesis Scale 0.1 - 1.0 mmol
Resin Loading 0.3 - 0.8 mmol/g
Coupling Reagent HBTU/DIPEA
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)
Crude Purity (by HPLC) 50 - 70%
Purification Method Preparative RP-HPLC (C18 column)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Final Purity (by HPLC) >98%
Overall Yield 15 - 30%

Mechanism of Action: ENaC Activation

This compound's primary mechanism of action is the activation of the epithelial sodium channel (ENaC). ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits, and it plays a critical role in sodium and fluid balance across epithelial tissues, including the alveolar epithelium of the lungs.

Signaling Pathway

This compound directly interacts with the C-terminal domain of the α-subunit of ENaC.[4] This interaction is proposed to be electrostatic in nature, involving a positively charged region and a dipole on the this compound molecule. The binding of this compound to the α-ENaC subunit leads to a conformational change in the channel, increasing its open probability and thereby enhancing sodium influx into the cell. This increased sodium transport creates an osmotic gradient that drives the reabsorption of fluid from the alveolar space into the interstitium and circulation, thus resolving pulmonary edema.

Solnatide_ENaC_Activation This compound This compound ENaC α-ENaC Subunit (C-terminal domain) This compound->ENaC Direct Binding ENaC_channel ENaC Channel ENaC->ENaC_channel Induces Conformational Change Na_influx Increased Na+ Influx ENaC_channel->Na_influx Increases Open Probability Fluid_clearance Alveolar Fluid Clearance Na_influx->Fluid_clearance Creates Osmotic Gradient Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Biological Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Cyclization Disulfide Bond Formation (Oxidation) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Lyophilization Lyophilization Purification->Lyophilization Patch_Clamp Whole-Cell Patch Clamp Lyophilization->Patch_Clamp Purified this compound Cell_Culture Cell Culture (HEK-293, H441, or A549) Transfection ENaC Transfection (for HEK-293) Cell_Culture->Transfection Cell_Culture->Patch_Clamp Transfection->Patch_Clamp Data_Analysis Data Analysis (EC50 Calculation) Patch_Clamp->Data_Analysis

References

Solnatide's Mechanism of Action in Preclinical ARDS Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of Acute Respiratory Distress Syndrome (ARDS). Preclinical research across various in vitro and in vivo models has elucidated a multi-faceted mechanism of action centered on the restoration of alveolar fluid clearance and enhancement of lung barrier integrity. The primary mode of action is the activation of the epithelial sodium channel (ENaC), a key regulator of fluid balance in the alveoli. Additionally, this compound exhibits anti-inflammatory properties and strengthens epithelial and endothelial barriers, collectively mitigating the pathological hallmarks of ARDS. This technical guide provides an in-depth overview of the experimental evidence supporting this compound's mechanism of action, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: Activation of Alveolar Fluid Clearance via ENaC

The accumulation of protein-rich edema fluid in the alveoli is a defining feature of ARDS, severely impairing gas exchange. This compound directly addresses this by activating the epithelial sodium channel (ENaC), the principal driver of alveolar fluid clearance.[1][2] this compound, a 17-amino acid cyclic peptide, mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α) but is devoid of its pro-inflammatory activities.[1] It is proposed to interact with the cytoplasmic C-terminal domain of the ENaC-α subunit through electrostatic complementarity, leading to channel activation.[3]

Quantitative Data on ENaC Activation (In Vitro)

Electrophysiological studies have provided direct evidence of this compound's ability to activate ENaC.

Cell LineMeasurement TechniqueThis compound ConcentrationEffect on ENaC CurrentReference
HEK293 cells expressing human ENaCWhole-cell patch clamp200 nMPotentiation of amiloride-sensitive inward current[4]
Experimental Protocol: Whole-Cell Patch Clamp for ENaC Activation

Objective: To measure the effect of this compound on ENaC activity in a heterologous expression system.

Cell Culture:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with plasmids encoding the α, β, and γ subunits of human ENaC using a suitable transfection reagent (e.g., Lipofectamine 2000).

Electrophysiology:

  • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with a standard extracellular solution.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

  • Cells are voltage-clamped at a holding potential of -100 mV to measure inward sodium currents.

  • A baseline ENaC current is established.

  • This compound (e.g., 200 nM) is applied to the bath, and the change in current is recorded.

  • The ENaC-specific blocker amiloride (10 µM) is added at the end of the experiment to confirm that the measured current is mediated by ENaC.

Data Analysis:

  • The amiloride-sensitive current is calculated as the difference between the total inward current and the current remaining after amiloride application.

  • The effect of this compound is expressed as the percentage increase in the amiloride-sensitive current compared to the baseline.

Reduction of Pulmonary Edema in ARDS Models

This compound's ability to activate ENaC translates to a significant reduction in pulmonary edema in various preclinical ARDS models.

Quantitative Data from a Rat Model of High-Altitude Pulmonary Edema

A study by Zhou et al. (2017) investigated the effects of this compound in a rat model of pulmonary edema induced by hypobaric hypoxia and exercise, which shares key pathophysiological features with ARDS.[2]

ParameterControl (High-Altitude)This compound (Low Dose)This compound (Medium Dose)This compound (High Dose)p-value (vs. Control)
Lung Water Content (%)84.5 ± 2.181.2 ± 1.979.8 ± 2.378.5 ± 1.7< 0.05
BALF Protein (mg/mL)1.85 ± 0.211.23 ± 0.181.05 ± 0.150.89 ± 0.12< 0.01
Experimental Protocol: Rat Model of High-Altitude Pulmonary Edema

Animal Model:

  • Male Sprague-Dawley rats are used.

  • Animals are subjected to exhaustive exercise in a hypobaric chamber simulating an altitude of 4,500 meters, followed by a simulated ascent to 6,000 meters for 48 hours to induce pulmonary edema.

Drug Administration:

  • Following the induction of edema, rats are treated once daily for three consecutive days with either vehicle (saline) or this compound at different doses via intratracheal instillation.

Outcome Measures:

  • Lung Water Content: The wet-to-dry weight ratio of the lungs is determined. Lungs are excised, weighed (wet weight), dried in an oven at 60°C for 72 hours, and weighed again (dry weight). Lung water content is calculated as: [(wet weight - dry weight) / wet weight] x 100%.

  • Bronchoalveolar Lavage Fluid (BALF) Protein: The lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the protein concentration in the supernatant is measured using a Bradford assay.

Anti-Inflammatory Effects

In addition to its effects on fluid clearance, this compound demonstrates anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.

Quantitative Data on Cytokine Reduction

The same study by Zhou et al. (2017) also measured cytokine levels in both blood and BALF.

Table 3.1: Inflammatory Cytokines in Blood

Cytokine (pg/mL)Control (High-Altitude)This compound (High Dose)p-value (vs. Control)
TNF-α125.3 ± 15.285.1 ± 10.3< 0.01
IL-1β210.5 ± 25.8145.2 ± 18.9< 0.01
IL-6350.1 ± 42.7230.5 ± 30.1< 0.01
IL-8480.6 ± 55.3310.8 ± 38.4< 0.01

Table 3.2: Inflammatory Cytokines in BALF

Cytokine (pg/mL)Control (High-Altitude)This compound (High Dose)p-value (vs. Control)
TNF-α215.8 ± 28.4130.4 ± 17.5< 0.01
IL-1β380.2 ± 45.1225.6 ± 29.8< 0.01
IL-6550.9 ± 63.2340.1 ± 41.7< 0.01
IL-8720.4 ± 81.5450.3 ± 52.9< 0.01
Experimental Protocol: Cytokine Measurement

Sample Collection:

  • Blood samples are collected via cardiac puncture.

  • BALF is collected as described in section 2.2.

Cytokine Analysis:

  • The concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the serum (from blood) and BALF supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Enhancement of Alveolar-Capillary Barrier Integrity

This compound also contributes to the resolution of ARDS by strengthening the compromised alveolar-capillary barrier. This is achieved through at least two mechanisms: increasing the expression of the tight junction protein occludin and reducing the phosphorylation of myosin light chain (MLC), which is involved in endothelial cell contraction and gap formation.[1][2]

Quantitative Data on Barrier Integrity Markers
ParameterARDS ModelEffect of this compoundReference
Occludin ExpressionRat model of high-altitude pulmonary edemaSignificantly increased expression in alveolar epithelium[2]
Myosin Light Chain (MLC) PhosphorylationIn vitro modelsReduced phosphorylation, leading to restoration of endothelial and epithelial barrier integrity[1]
Experimental Protocol: Western Blot for Myosin Light Chain Phosphorylation

Objective: To quantify the effect of this compound on the phosphorylation of myosin light chain in lung endothelial or epithelial cells.

Cell Culture and Treatment:

  • Human pulmonary artery endothelial cells (HPAECs) or a human alveolar epithelial cell line (e.g., A549) are cultured to confluence.

  • Cells are exposed to an inflammatory stimulus (e.g., lipopolysaccharide [LPS]) to induce barrier dysfunction and MLC phosphorylation.

  • A subset of stimulated cells is treated with this compound.

Western Blotting:

  • Cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Protein concentrations of the lysates are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLC (p-MLC).

  • The membrane is then stripped and re-probed with an antibody for total MLC to normalize for protein loading.

  • A loading control, such as β-actin or GAPDH, is also used.

  • Antibody binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • The band intensities are quantified using densitometry software.

Data Analysis:

  • The ratio of p-MLC to total MLC is calculated for each condition.

  • The effect of this compound is determined by comparing the p-MLC/total MLC ratio in this compound-treated cells to that in cells treated with the inflammatory stimulus alone.

Signaling Pathways and Visualizations

The multifaceted mechanism of action of this compound can be visualized through the following signaling pathways and experimental workflows.

Solnatide_Mechanism_of_Action cluster_this compound This compound cluster_AlveolarEpithelium Alveolar Epithelial Cell cluster_Endothelium Endothelial Cell cluster_Inflammation Inflammatory Response This compound This compound (AP301) ENaC ENaC-α subunit This compound->ENaC Activates Occludin ↑ Occludin Expression This compound->Occludin MLC ↓ Myosin Light Chain Phosphorylation This compound->MLC Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) This compound->Cytokines AFC ↑ Alveolar Fluid Clearance ENaC->AFC PulmonaryEdema ↓ Pulmonary Edema AFC->PulmonaryEdema BarrierIntegrity1 ↑ Epithelial Barrier Integrity Occludin->BarrierIntegrity1 BarrierIntegrity2 ↑ Endothelial Barrier Integrity MLC->BarrierIntegrity2 Inflammation ↓ Lung Inflammation Cytokines->Inflammation

Caption: this compound's integrated mechanism of action in ARDS.

Preclinical_ARDS_Workflow cluster_Induction ARDS Model Induction cluster_Treatment Treatment cluster_Analysis Outcome Analysis AnimalModel Animal Model (e.g., Rat, Pig) Induction Induction of Lung Injury (e.g., Hypoxia, Lavage, LPS) AnimalModel->Induction Treatment This compound Administration (e.g., Intratracheal, Inhalation) Induction->Treatment Edema Pulmonary Edema Assessment (Lung Water Content, BALF Protein) Treatment->Edema GasExchange Gas Exchange Measurement (PaO2/FiO2 Ratio) Treatment->GasExchange Inflammation Inflammation Analysis (Cytokine ELISA) Treatment->Inflammation Barrier Barrier Integrity Evaluation (Occludin, p-MLC Western Blot) Treatment->Barrier

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

Preclinical evidence strongly supports the therapeutic potential of this compound in ARDS. Its primary mechanism of activating ENaC to clear alveolar edema, combined with its anti-inflammatory effects and its ability to restore alveolar-capillary barrier integrity, positions it as a promising candidate to address the complex pathophysiology of this devastating syndrome. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients with ARDS.

References

Solnatide: A Technical Guide to its Activation of the Epithelial Sodium Channel (ENaC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solnatide (also known as AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α). It is under investigation as a therapeutic agent for conditions characterized by pulmonary edema, such as Acute Respiratory Distress Syndrome (ARDS). The primary mechanism of action of this compound is the activation of the epithelial sodium channel (ENaC), a key regulator of fluid balance in the lungs. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols used to elucidate its function, and quantitative data regarding its interaction with ENaC.

Molecular Mechanism of Action

This compound directly activates ENaC, which is located on the apical membrane of alveolar epithelial cells. This activation leads to an increase in sodium ion influx into the cells, creating an osmotic gradient that drives the reabsorption of fluid from the alveolar space into the interstitium, thereby resolving pulmonary edema.

The interaction of this compound with ENaC is multifaceted and involves several key aspects:

  • Glycosylation Dependence: The activation of ENaC by this compound is critically dependent on the N-linked glycosylation of the extracellular domains of the channel subunits. Studies have shown that removal of these glycan moieties abolishes the activating effect of this compound.

  • Subunit Interaction: this compound interacts with the α-subunit of the ENaC heterotrimer. Molecular docking studies have identified a potential binding site at the interface between the second transmembrane domain and the C-terminal domain of the α-subunit.

  • Increased Open Probability: this compound increases the open probability (Po) of the ENaC channel, meaning that the channel spends more time in an open and conductive state. This leads to a greater overall sodium current.

  • Role of MARCKS and PIP2: The signaling pathway may also involve the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein and phosphatidylinositol 4,5-bisphosphate (PIP2). MARCKS can sequester PIP2, a phospholipid known to regulate ENaC activity. It is proposed that this compound's interaction with ENaC may influence the ENaC-MARCKS-PIP2 complex, although the precise mechanism is still under investigation.

Signaling Pathway of this compound-Mediated ENaC Activation

The following diagram illustrates the proposed signaling pathway for this compound's activation of ENaC.

Solnatide_ENaC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENaC_extracellular Glycosylated Extracellular Domain of ENaC α-subunit This compound->ENaC_extracellular Binds to ENaC_C_terminus C-terminal Domain of ENaC α-subunit This compound->ENaC_C_terminus Interacts with ENaC_channel ENaC Channel (α, β, γ subunits) ENaC_extracellular->ENaC_channel ENaC_channel->ENaC_C_terminus MARCKS MARCKS ENaC_C_terminus->MARCKS Influences complex Increased_Po Increased Channel Open Probability (Po) ENaC_C_terminus->Increased_Po PIP2 PIP2 MARCKS->PIP2 Sequesters PIP2->ENaC_channel Regulates Na_influx Na+ Influx Increased_Po->Na_influx Fluid_clearance Alveolar Fluid Clearance Na_influx->Fluid_clearance

Proposed signaling pathway of this compound-mediated ENaC activation.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound and its analog AP318 with ENaC.

Table 1: Dose-Response of this compound on ENaC Activity

Cell LineENaC ExpressionThis compound ConcentrationEffect on Amiloride-Sensitive CurrentReference
A549Endogenous54.7 ± 1.0 nM (EC50)Activation
HEK-293Transiently expressed αβγ-hENaC54.7 ± 2.2 nM (EC50)Activation
CHOTransiently expressed αβγ-hENaC58.1 ± 1.9 nM (EC50)Activation
HEK-293Transiently expressed δβγ-hENaCDose-dependent activationActivation

Table 2: EC50 Values for this compound and AP318 on Wild-Type and Mutant ENaC

ENaC ConstructThis compound (nM)AP318 (nM)Reference
Wild-Type αβγ54.7 ± 2.2Not Reported
PHA-1B MutantsGenerally higher EC50 than WTGenerally higher EC50 than WT

Experimental Protocols

This section details the key experimental protocols used to characterize the activation of ENaC by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity across the entire cell membrane.

Objective: To measure the effect of this compound on amiloride-sensitive sodium currents mediated by ENaC.

Cell Lines:

  • HEK-293 cells: Stably or transiently transfected to express human α, β, and γ ENaC subunits.

  • A549 cells: A human alveolar epithelial cell line that endogenously expresses ENaC.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 125 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP. pH adjusted to 7.4 with CsOH.

Protocol:

  • Culture cells on glass coverslips to sub-confluent levels.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV or -100 mV.

  • Apply voltage steps or ramps to elicit ionic currents. A typical protocol involves stepping the voltage from the holding potential to a range of test potentials (e.g., -100 mV to +80 mV in 20 mV increments).

  • Establish a baseline recording of the whole-cell current.

  • Apply this compound at various concentrations to the bath solution and record the change in current.

  • At the end of the experiment, apply the ENaC blocker amiloride (10 µM) to the bath to determine the amiloride-sensitive component of the current.

  • The this compound-induced ENaC current is calculated by subtracting the current in the presence of amiloride from the current in the presence of this compound.

Data Analysis:

  • Generate current-voltage (I-V) relationship curves.

  • Calculate dose-response curves and determine the EC50 value for this compound.

Patch_Clamp_Workflow start Start cell_prep Prepare Cell Culture (HEK-293 or A549) start->cell_prep setup Set up Patch-Clamp Rig (Microscope, Amplifier, etc.) cell_prep->setup pipette Pull and Fill Patch Pipette setup->pipette seal Form Gigaohm Seal on a Single Cell pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record_base Record Baseline ENaC Current whole_cell->record_base apply_this compound Apply this compound record_base->apply_this compound record_this compound Record Current in Presence of this compound apply_this compound->record_this compound apply_amiloride Apply Amiloride record_this compound->apply_amiloride record_amiloride Record Current in Presence of Amiloride apply_amiloride->record_amiloride analysis Data Analysis (I-V curves, EC50) record_amiloride->analysis end End analysis->end

Workflow for Whole-Cell Patch-Clamp Experiments.
Cell Surface Biotinylation and Western Blotting

This method is used to determine the expression of ENaC subunits on the cell surface and to assess their glycosylation state.

Objective: To quantify the amount of ENaC protein at the plasma membrane and analyze its glycosylation pattern in response to this compound treatment.

Protocol:

A. Cell Surface Biotinylation:

  • Culture cells to confluency in culture plates.

  • Wash cells three times with ice-cold PBS.

  • Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to label cell surface proteins.

  • Quench the biotinylation reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris).

  • Lyse the cells in a lysis buffer containing protease inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Incubate a portion of the cell lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

B. Western Blotting:

  • Separate the eluted cell surface proteins and total cell lysates by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the α, β, or γ subunits of ENaC.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

C. Glycosylation Analysis:

  • To confirm glycosylation, treat protein lysates with Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans before SDS-PAGE. A shift in the molecular weight of the ENaC subunits after PNGase F treatment indicates glycosylation.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Compare the levels of cell surface ENaC in control versus this compound-treated cells.

Biotinylation_WesternBlot_Workflow cluster_biotinylation Cell Surface Biotinylation cluster_western Western Blotting start_bio Start culture Culture Cells start_bio->culture wash1 Wash with Ice-Cold PBS culture->wash1 biotinylate Incubate with Biotinylation Reagent wash1->biotinylate quench Quench Reaction biotinylate->quench lyse Lyse Cells quench->lyse pulldown Pulldown with Streptavidin Beads lyse->pulldown elute Elute Biotinylated Proteins pulldown->elute end_bio Eluted Surface Proteins elute->end_bio start_wb Total Lysate / Eluted Proteins sds_page SDS-PAGE start_wb->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-ENaC) block->primary_ab secondary_ab Incubate with Secondary Antibody (HRP) primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analysis_wb Densitometry Analysis detect->analysis_wb end_wb End analysis_wb->end_wb

Workflow for Cell Surface Biotinylation and Western Blotting.

Conclusion

This compound represents a promising therapeutic approach for the treatment of pulmonary edema by directly targeting and activating the epithelial sodium channel ENaC. Its mechanism of action, which is dependent on the glycosylation of the channel and involves an increase in its open probability, has been elucidated through a combination of electrophysiological and biochemical techniques. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ENaC modulators and therapies for pulmonary diseases. Further research is warranted to fully delineate the intricate signaling pathways involved in this compound's

Solnatide (AP301) for Pulmonary Permeability Edema: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Pulmonary permeability edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS), is characterized by the accumulation of protein-rich fluid in the alveolar space, leading to severe hypoxemia and high mortality rates. Current therapeutic strategies are largely supportive. Solnatide (laboratory code: AP301), a synthetic peptide, represents a novel therapeutic approach by directly targeting the underlying pathophysiology of impaired alveolar fluid clearance. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols to facilitate further research and development in this area.

Introduction to this compound

This compound is a 17-amino acid synthetic peptide designed to mimic the lectin-like domain of Tumor Necrosis Factor (TNF).[1][2] It is administered as an inhaled aerosol, allowing for direct delivery to the site of action in the lungs with minimal systemic exposure.[3] APEPTICO Forschung und Entwicklung GmbH is the proprietary owner and developer of this compound.[1][4] The peptide has been investigated for the treatment of various forms of life-threatening pulmonary permeability edema, including ARDS, primary graft dysfunction (PGD) following lung transplantation, and COVID-19-associated respiratory failure.[4][5]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism that enhances the clearance of edematous fluid and improves the integrity of the alveolar-capillary barrier.

  • Activation of Alveolar Fluid Clearance (AFC): The primary mechanism of this compound is the direct activation of the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar type II epithelial cells.[3][4] ENaC is the rate-limiting step for sodium absorption from the alveolar fluid. By activating ENaC, this compound increases the influx of sodium ions from the alveolar space into the epithelial cells. This creates an osmotic gradient that drives the reabsorption of water, thereby clearing the edema fluid from the alveoli.[3] This interaction is dependent on the N-glycosylation of the ENaC α-subunit.[6]

  • Barrier Protection: this compound enhances the stability of the alveolar-capillary barrier. Preclinical studies have shown that this compound increases the expression of the tight junction protein occludin, which is critical for maintaining the integrity of the epithelial barrier and preventing fluid leakage into the alveolar space.[4][7]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound at the alveolar epithelial level.

Solnatide_MOA cluster_alveolus Alveolar Airspace cluster_epithelium Alveolar Epithelium (Type II Cell) cluster_interstitium Interstitium / Capillary Edema Fluid (Na+, H2O) Edema Fluid (Na+, H2O) ENaC ENaC Channel Edema Fluid (Na+, H2O)->ENaC Na+ Influx Aquaporin Aquaporin Edema Fluid (Na+, H2O)->Aquaporin Water Reabsorption (Osmotic Gradient) Na_K_ATPase Na+/K+ ATPase Capillary Pulmonary Capillary Na_K_ATPase->Capillary Na+ Efflux Aquaporin->Capillary H2O to Blood This compound Inhaled this compound This compound->ENaC Activates IPL_Workflow A Anesthetize Rat & Initiate Ventilation B Perform Tracheostomy & Thoracotomy A->B C Cannulate Pulmonary Artery & Left Atrium B->C D Excise Heart-Lung Block & Mount in Chamber C->D E Initiate Perfusion (Pressure-controlled, 12 mmHg) D->E F Stabilization Period (Monitor Weight, Pressures) E->F G Induce Permeability Edema (e.g., Hypoxia, LPS) F->G H Administer Aerosolized This compound vs. Vehicle G->H I Monitor Lung Weight Gain (Edema Formation) H->I J Collect Perfusate & BALF for Protein Analysis H->J K Data Analysis: Compare Edema Rate & Permeability I->K J->K

References

An In-depth Technical Guide on the Early-Phase Pharmacology of Solnatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of life-threatening pulmonary permeability edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS).[1][2] This technical guide provides a comprehensive overview of the early-phase pharmacological research on this compound, focusing on its mechanism of action, preclinical data, and early clinical findings. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.

Core Mechanism of Action

This compound is a 17-amino-acid cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α).[3] However, it lacks the pro-inflammatory properties associated with TNF-α.[3] The primary mechanism of action of this compound is the activation of the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar epithelial cells.[3][4]

Activation of ENaC enhances the reabsorption of sodium ions from the alveolar space, which in turn drives the clearance of excess fluid from the lungs.[3] This restoration of alveolar fluid balance is crucial for improving gas exchange in patients with pulmonary edema.[3]

Beyond its effects on ENaC, this compound has demonstrated anti-inflammatory properties and the ability to enhance the integrity of the alveolar-capillary barrier.[4][5]

Preclinical Pharmacology

In Vitro Studies
  • ENaC Activation: this compound has been shown to directly activate ENaC in various cell-based assays. Studies using human lung epithelial cell lines (H441 and A549) and HEK-293 cells transfected with human ENaC subunits have demonstrated a concentration-dependent increase in ENaC-mediated sodium current upon this compound application.[6][7]

CompoundCell LineTargetEC50 (nM)
This compoundHEK-293Wild-Type αβγ-ENaCData not explicitly found in search results
AP318 (analog)HEK-293Wild-Type αβγ-ENaCData not explicitly found in search results

A direct table with EC50 values was referenced in search result[8] but the full table was not available in the provided text. The full text of the cited paper, "Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants," would contain this specific data.

In Vivo Studies
  • Rat Model of High-Altitude Pulmonary Edema (HAPE): In a preclinical model of HAPE, this compound demonstrated significant therapeutic activity.[5][9]

Treatment GroupLung Water Content (%)BAL Fluid Protein (mg/mL)Occludin Expression
High-Altitude ControlSpecific values not availableSpecific values not availableDecreased
This compound (various doses)Significantly LowerSignificantly LowerSignificantly Higher
DexamethasoneLowerLowerHigher
AminophyllineLowerLowerHigher

Specific mean values and error bars were not available in the abstracts. The full-text article "this compound Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise" would contain the detailed quantitative data.

  • Anti-inflammatory Effects: Preclinical studies have shown that this compound can reduce the levels of pro-inflammatory cytokines. In the rat model of HAPE, treatment with this compound resulted in a significant reduction in bronchoalveolar lavage (BAL) fluid levels of TNF-α, IL-1β, IL-6, and IL-8 compared to untreated controls.[5]

Early-Phase Clinical Research

Phase I Clinical Trial

A Phase I clinical trial in healthy volunteers demonstrated that inhaled this compound was safe and well-tolerated.[3] Systemic exposure was found to be very low, indicating that the drug is largely confined to the lungs following inhalation.[3]

ParameterValue
Maximum Tolerated DoseUp to 171.4 mg (single dose)
Cmax (at highest dose)Very low
AUC (at highest dose)Very low
Phase II Clinical Trials
  • ARDS Patients: A Phase IIB, randomized, placebo-controlled, double-blind trial was initiated to evaluate the safety and preliminary efficacy of sequential multiple ascending doses of this compound in patients with moderate to severe ARDS.[1][2][10]

Outcome MeasureThis compound GroupPlacebo Groupp-value
Change in Extravascular Lung Water Index (EVLWI)Specific values not availableSpecific values not available0.18
Change in Pulmonary Vascular Permeability Index (PVPI)Specific values not availableSpecific values not available0.21

An ad-hoc interim analysis of 16 patients (5 COVID-19 and 11 non-COVID-19 ARDS) showed no statistically significant difference in EVLWI or PVPI between the this compound and placebo groups.[1] It is important to note that this was a small sample size and a preliminary analysis.

  • COVID-19-associated ARDS: A pilot trial in patients with moderate to severe ARDS due to COVID-19 found no significant difference in ventilator-free days or survival between the this compound and placebo groups.[11] However, the study was terminated early and may have been underpowered. This compound appeared to be safe in this critically ill patient population.[11]

Experimental Protocols

In Vivo Rat Model of High-Altitude Pulmonary Edema
  • Animal Model: Male Sprague-Dawley rats were used.[5]

  • Induction of Edema: Animals were subjected to exhaustive exercise in a hypobaric chamber simulating an altitude of 4,500 meters, followed by a simulated ascent to 6,000 meters for 48 hours.[5]

  • Treatment: Rats were treated once daily for three consecutive days with either vehicle control, dexamethasone, aminophylline, or one of three different doses of this compound administered intratracheally.[5]

  • Outcome Measures:

    • Lung Water Content: Calculated as (wet weight - dry weight) / wet weight x 100%.[9]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Total protein concentration was measured as an indicator of alveolar-capillary barrier integrity.[5]

    • Immunohistochemistry: Lung tissue sections were stained for the tight junction protein occludin to assess barrier integrity.[5]

    • Cytokine Analysis: Levels of TNF-α, IL-1β, IL-6, and IL-8 in BAL fluid were quantified by ELISA.[5]

In Vitro ENaC Activity Assay (Whole-Cell Patch Clamp)
  • Cell Lines: HEK-293 cells stably transfected with human α, β, and γ ENaC subunits are commonly used.[7][12]

  • Cell Preparation: Cells are cultured on coverslips. For recordings, a single cell is selected.[12]

  • Electrophysiology:

    • A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance seal with the cell membrane.[12]

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).[12]

    • The membrane potential is clamped at a holding potential (e.g., -100 mV) to drive a sodium current through ENaC.[7]

    • This compound is applied to the cell via the extracellular solution, and the change in amiloride-sensitive current is measured.[7]

Western Blot for Occludin Expression
  • Sample Preparation: Lung tissue lysates are prepared by homogenizing the tissue in a lysis buffer containing protease inhibitors.[13][14]

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.[13]

    • The membrane is incubated with a primary antibody specific for occludin.[15][16]

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.[15]

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.[13]

    • The intensity of the bands is quantified to determine the relative amount of occludin.[13]

Signaling Pathways and Experimental Workflows

Solnatide_Mechanism_of_Action This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Activates TightJunctions Tight Junctions (Occludin) This compound->TightJunctions Upregulates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) This compound->Inflammation Inhibits Na_Influx Increased Na+ Influx ENaC->Na_Influx ALC Increased Alveolar Liquid Clearance Na_Influx->ALC PulmonaryEdema Pulmonary Edema ALC->PulmonaryEdema Reduces GasExchange Improved Gas Exchange PulmonaryEdema->GasExchange Improves BarrierIntegrity Enhanced Alveolar-Capillary Barrier Integrity TightJunctions->BarrierIntegrity ReducedInflammation Reduced Inflammation Inflammation->ReducedInflammation

Caption: this compound's multifaceted mechanism of action.

Preclinical_In_Vivo_Workflow AnimalModel Sprague-Dawley Rats Induction Induce HAPE Model (Hypobaric Hypoxia + Exercise) AnimalModel->Induction Treatment Administer this compound (Intratracheal) Induction->Treatment Sacrifice Euthanize and Collect Samples Treatment->Sacrifice Analysis Analyze Outcomes Sacrifice->Analysis LWC Lung Water Content Analysis->LWC BAL BAL Fluid Analysis (Protein, Cytokines) Analysis->BAL IHC Immunohistochemistry (Occludin) Analysis->IHC

Caption: Workflow for preclinical in vivo evaluation of this compound.

Clinical_Trial_Logic Patients Patients with Moderate-to-Severe ARDS Randomization Randomization (1:1) Patients->Randomization SolnatideArm This compound (Inhaled) Randomization->SolnatideArm PlaceboArm Placebo (Inhaled) Randomization->PlaceboArm PrimaryEndpoint Primary Endpoint: Ventilator-Free Days SolnatideArm->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Survival - EVLWI - PVPI SolnatideArm->SecondaryEndpoints PlaceboArm->PrimaryEndpoint PlaceboArm->SecondaryEndpoints

Caption: Logical flow of the Phase IIB clinical trial for this compound in ARDS.

References

In-depth Technical Guide: Preclinical Data on Solnatide for Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound. The core mechanism of this compound revolves around the activation of the epithelial sodium channel (ENaC), leading to enhanced alveolar fluid clearance and restoration of the alveolar-capillary barrier. Preclinical studies in various animal models of pulmonary edema and acute lung injury have demonstrated this compound's efficacy in reducing lung water, decreasing protein leakage into the alveolar space, and modulating key inflammatory pathways, including the p38 MAPK and NLRP3 inflammasome signaling cascades. This document details the quantitative preclinical findings, experimental methodologies, and the underlying molecular mechanisms of this compound's action.

Core Mechanism of Action

This compound is a synthetic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α) but lacks its pro-inflammatory properties.[1] Its primary mode of action is the direct activation of the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar epithelial cells.[2][3] ENaC is a key regulator of sodium and fluid balance in the lungs.[4] By activating ENaC, this compound enhances the reabsorption of sodium from the alveolar fluid, which in turn drives the osmotic clearance of excess fluid from the alveoli, a critical step in resolving pulmonary edema.[1][5]

The activation of ENaC by this compound has been demonstrated in various in vitro systems, including human lung epithelial cell lines such as H441 and A549, as well as in primary alveolar cells.[5] In cell-based non-clinical pharmacodynamic studies, the EC100 for this compound-induced ENaC activation was determined to be approximately 120 nM.

Beyond its direct effect on fluid clearance, preclinical evidence suggests that this compound also possesses anti-inflammatory properties and enhances the integrity of the alveolar-capillary barrier.

Preclinical Efficacy in Animal Models of Acute Lung Injury

This compound has been evaluated in several preclinical models of acute lung injury and pulmonary edema, demonstrating significant therapeutic effects.

High-Altitude Pulmonary Edema (HAPE) Model

A key study investigated the efficacy of this compound in a rat model of pulmonary edema induced by acute hypobaric hypoxia and exercise, which serves as a model for HAPE.[3][5]

Data Presentation:

ParameterHigh-Altitude ControlThis compound (Low Dose)This compound (Medium Dose)This compound (High Dose)p-value (vs. Control)
BAL Fluid Protein (mg/mL) ~1.8~0.8~0.6~0.5< 0.01
Lung Water Content (%) ~85~81~79~78< 0.01
Occludin Expression (relative units) Significantly LowerSignificantly HigherSignificantly HigherSignificantly Higher< 0.01

Data are approximate values derived from published graphical representations and textual descriptions.[3][5]

In this model, rats treated with this compound showed a significant reduction in bronchoalveolar lavage (BAL) fluid protein concentration and lung water content compared to the high-altitude control group.[3][5] Furthermore, this compound treatment led to a significant increase in the expression of the tight junction protein occludin, indicating an improvement in the alveolar-capillary barrier function.[3] Histological analysis revealed that the lungs of this compound-treated rats were intact with less hemorrhage and disruption of the alveolar-capillary barrier.[3][5]

Porcine Model of ARDS

In a porcine bronchoalveolar lavage model of ARDS, inhalation of nebulized this compound resulted in an increased PaO2/FiO2 ratio and a reduction in extravascular lung water (EVLW), indicating improved oxygenation and reduced pulmonary edema.[1]

Signaling Pathways Modulated by this compound

Preclinical research indicates that this compound's therapeutic effects extend beyond ENaC activation and involve the modulation of key inflammatory signaling pathways implicated in the pathogenesis of ALI.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses in ALI. Studies in the rat HAPE model suggest that this compound may exert an inhibitory effect on the p38 MAPK pathway.[5] This is significant as the activation of p38 MAPK is associated with the production of pro-inflammatory cytokines and neutrophil activation in the lungs.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, contributing to the inflammatory cascade in ALI. Preclinical evidence from the rat HAPE model suggests that this compound may inhibit the activation of the NLRP3 inflammasome.[5]

The proposed mechanism involves the initial activation of ENaC by this compound, which leads to downstream effects that ultimately suppress the activation of these inflammatory pathways.

Signaling Pathway Diagram:

Solnatide_Signaling_Pathway This compound This compound ENaC ENaC (Epithelial Sodium Channel) This compound->ENaC p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Inhibits NLRP3 NLRP3 Inflammasome Activation This compound->NLRP3 Inhibits Na_Influx ↑ Na+ Influx ENaC->Na_Influx Alveolar_Fluid_Clearance ↑ Alveolar Fluid Clearance Na_Influx->Alveolar_Fluid_Clearance Lung_Injury ↓ Acute Lung Injury Alveolar_Fluid_Clearance->Lung_Injury Inflammation ↓ Inflammation p38_MAPK->Inflammation NLRP3->Inflammation Inflammation->Lung_Injury HAPE_Model_Workflow Start Sprague-Dawley Rats Exercise Exhaustive Exercise (4,500m simulated altitude) Start->Exercise Hypoxia Hypobaric Hypoxia (6,000m for 48h) Exercise->Hypoxia Treatment Treatment Administration (this compound, Controls) Hypoxia->Treatment Analysis Outcome Analysis (Blood Gas, BALF, Lung Water, Histology, IHC) Treatment->Analysis Ussing_Chamber_Logic Monolayer Polarized Epithelial Monolayer Solnatide_Addition Add this compound (Apical) Monolayer->Solnatide_Addition Isc_Increase Measure Increase in Short-Circuit Current (Isc) Solnatide_Addition->Isc_Increase Amiloride_Addition Add Amiloride (Apical) Isc_Increase->Amiloride_Addition Isc_Decrease Confirm Isc Decrease Amiloride_Addition->Isc_Decrease

References

An In-depth Technical Guide to the Molecular Interactions of Solnatide with Epithelial Sodium Channel (ENaC) Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solnatide (AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α) and has demonstrated significant potential in the treatment of pulmonary edema by enhancing alveolar fluid clearance.[1] Its primary mechanism of action involves the activation of the amiloride-sensitive epithelial sodium channel (ENaC), a key regulator of sodium and fluid homeostasis in epithelial tissues.[2] This technical guide provides a comprehensive overview of the molecular interactions between this compound and the subunits of the ENaC, detailing the binding sites, the role of post-translational modifications, and the downstream signaling effects. The guide also includes detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to this compound and ENaC

This compound is a 17-amino acid cyclic peptide designed to replicate the therapeutic effects of the TNF-α lectin-like domain without its pro-inflammatory activities.[1] The epithelial sodium channel (ENaC) is a heterotrimeric ion channel composed of α, β, and γ subunits, although a δ subunit can also be incorporated.[3] ENaC is predominantly expressed in the apical membrane of epithelial cells in the lungs, kidneys, and colon, where it mediates the reabsorption of sodium ions, thereby driving fluid clearance.[2] Dysfunction of ENaC is implicated in several pathologies, including pulmonary edema and cystic fibrosis. This compound activates ENaC, increasing its open probability (Po) and promoting the resolution of pulmonary edema.[1]

Molecular Interactions of this compound with ENaC Subunits

Current research indicates that this compound directly interacts with the α-subunit of the ENaC. This interaction is multifaceted, involving both the extracellular and intracellular domains of the α-ENaC subunit and is critically dependent on post-translational modifications of the channel.

Key Interaction Sites

Two primary interaction sites on the α-ENaC subunit have been identified:

  • Intracellular C-Terminal Domain: Molecular docking studies and site-directed mutagenesis have pinpointed a binding site for this compound on the cytoplasmic C-terminal domain of the α-subunit, specifically in the vicinity of residues Val567 and Glu568.[3] This interaction is believed to be crucial for the this compound-induced increase in the channel's open probability. A proposed model suggests an electrostatic interaction between the dipole of this compound and a helical region in the C-terminus of α-ENaC.[4]

  • Extracellular Glycosylation Sites: The activation of ENaC by this compound is dependent on the N-glycosylation of the α-subunit.[5] The asparagine residue at position 511 (Asn511) in the extracellular loop of α-ENaC has been identified as a critical glycosylation site for this interaction.[6] Mutation of this site abrogates the stimulatory effect of this compound, suggesting that the glycan moiety acts as a docking point or is essential for the proper conformational state of the channel required for this compound binding and activation.

Role of Other ENaC Subunits

While the primary interaction of this compound is with the α-subunit, the presence of β and γ subunits is necessary for the formation of a functional channel. However, studies have shown that this compound can still exert a partial effect on channels composed of only α-subunits, reinforcing the central role of this subunit in the peptide's mechanism of action.

Quantitative Analysis of this compound-ENaC Interaction

The potency of this compound in activating ENaC has been quantified through electrophysiological studies. The half-maximal effective concentration (EC50) provides a measure of the peptide's efficacy.

PeptideENaC VariantEC50 (nM)Reference
This compoundWild-Type αβγ-ENaC35.5 ± 1.2[7]
This compoundαG327C βγ-ENaC (mutant)45.3 ± 1.1[7]
AP318Wild-Type αβγ-ENaC28.9 ± 1.1[7]
AP318αG327C βγ-ENaC (mutant)30.1 ± 1.1[7]

Note: AP318 is a congener of this compound.

Signaling Pathways and Downstream Effects

The primary signaling outcome of the this compound-ENaC interaction is an increase in the channel's open probability, leading to enhanced sodium influx. This creates an osmotic gradient that drives the reabsorption of fluid from the alveolar space.

G This compound This compound alpha_ENaC_extracellular α-ENaC (Extracellular Domain) (Glycosylation at N511) This compound->alpha_ENaC_extracellular Binds to glycosylated site alpha_ENaC_intracellular α-ENaC (Intracellular C-Terminus) (V567, E568) This compound->alpha_ENaC_intracellular Interacts with C-terminus MARCKS_PIP2 Stabilization of ENaC-PIP2-MARCKS Complex This compound->MARCKS_PIP2 Proposed Stabilization ENaC_channel ENaC Channel Complex (α, β, γ subunits) alpha_ENaC_extracellular->ENaC_channel alpha_ENaC_intracellular->ENaC_channel Increased_Po Increased Channel Open Probability (Po) ENaC_channel->Increased_Po Activation Na_influx Increased Na+ Influx Increased_Po->Na_influx AFC Enhanced Alveolar Fluid Clearance Na_influx->AFC MARCKS_PIP2->Increased_Po Modulates

Proposed signaling pathway of this compound-mediated ENaC activation.

Furthermore, it has been proposed that this compound may stabilize the interaction between ENaC, phosphatidylinositol 4,5-bisphosphate (PIP2), and the myristoylated alanine-rich C-kinase substrate (MARCKS) protein.[6] The ENaC-PIP2-MARCKS complex is a known regulatory module where MARCKS sequesters PIP2 in the vicinity of the channel, thereby maintaining its active state.[8][9] By stabilizing this complex, this compound could contribute to a sustained increase in ENaC activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-ENaC interaction.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the entire cell membrane, allowing for the quantification of ENaC activity in response to this compound.

G cluster_0 Cell Preparation cluster_1 Recording Setup cluster_2 Data Acquisition HEK293_culture Culture HEK293 cells Transfection Transiently transfect with α, β, and γ ENaC plasmids HEK293_culture->Transfection Plating Plate cells onto glass coverslips Transfection->Plating Seal Form a gigaohm seal on a single cell Plating->Seal Micropipette Pull borosilicate glass micropipettes (3-5 MΩ) Intra_sol Fill pipette with intracellular solution Micropipette->Intra_sol Intra_sol->Seal Bath_sol Mount coverslip in recording chamber with bath solution Bath_sol->Seal Rupture Rupture the membrane to achieve whole-cell mode Seal->Rupture Voltage_clamp Clamp membrane potential (e.g., -100 mV) Rupture->Voltage_clamp Baseline Record baseline ENaC current Voltage_clamp->Baseline Solnatide_app Perfuse with this compound- containing bath solution Baseline->Solnatide_app Record_response Record changes in amiloride-sensitive current Solnatide_app->Record_response

Workflow for whole-cell patch-clamp analysis of this compound's effect on ENaC.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Plasmids: Expression vectors for human α, β, and γ ENaC subunits.

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

  • Intracellular (Pipette) Solution:

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 0.3 mM GTP-NaCl

    • 2 mM ATP-Mg

    • 40 mM HEPES

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Extracellular (Bath) Solution:

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.

  • This compound Stock Solution: Prepare a concentrated stock in sterile water.

  • Amiloride Stock Solution: Prepare a stock in DMSO.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Twenty-four to 48 hours before recording, transfect the cells with plasmids encoding the α, β, and γ ENaC subunits using a suitable transfection reagent.

    • Plate the transfected cells onto glass coverslips.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Mount a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -100 mV to record inward sodium currents.

    • Record the baseline ENaC current. The amiloride-sensitive component can be determined by applying 10 µM amiloride.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 200 nM).[10]

    • Record the change in the whole-cell current.

    • At the end of the experiment, apply amiloride to confirm that the recorded current is mediated by ENaC.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a physical interaction between this compound and ENaC subunits in a cellular context.

G cluster_0 Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Cell_culture Culture ENaC-expressing cells Treatment Treat cells with this compound (or a tagged version) Cell_culture->Treatment Lysis Lyse cells in a non-denaturing lysis buffer Treatment->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Antibody_incubation Incubate lysate with anti-α-ENaC antibody Clarification->Antibody_incubation Bead_capture Add Protein A/G beads to capture antibody-antigen complexes Antibody_incubation->Bead_capture Washing Wash beads to remove non-specific binders Bead_capture->Washing Elution Elute bound proteins from beads Washing->Elution SDS_PAGE Separate proteins by SDS-PAGE Elution->SDS_PAGE Western_blot Western blot with antibodies against this compound and ENaC subunits SDS_PAGE->Western_blot

Workflow for Co-Immunoprecipitation of this compound and ENaC.

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing ENaC subunits.

  • Antibodies:

    • Primary antibody against the α-ENaC subunit (commercially available from various suppliers).[3][11][12]

    • Antibody against this compound (may require custom generation or use of a tagged this compound variant).

    • Secondary antibodies for Western blotting.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 2x Laemmli sample buffer.

  • Beads: Protein A/G agarose or magnetic beads.

Protocol:

  • Cell Lysis:

    • Culture ENaC-expressing cells and treat with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-α-ENaC antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with wash buffer.

  • Analysis:

    • Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against this compound and ENaC subunits to detect the co-immunoprecipitated proteins.

Surface Plasmon Resonance (SPR)

SPR can be used to measure the binding kinetics and affinity of the this compound-ENaC interaction in real-time.

G cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Processing Chip_selection Select a suitable sensor chip (e.g., CM5 or L1 for liposomes) Ligand_immobilization Immobilize purified ENaC protein or this compound onto the chip Chip_selection->Ligand_immobilization Blocking Block remaining active sites Ligand_immobilization->Blocking Injection Inject analyte over the sensor surface Blocking->Injection Analyte_prep Prepare a series of this compound (or ENaC) concentrations Analyte_prep->Injection Association Monitor association phase Injection->Association Dissociation Monitor dissociation phase (buffer flow) Association->Dissociation Regeneration Regenerate the sensor surface Dissociation->Regeneration Data_fitting Fit sensorgrams to a binding model Regeneration->Data_fitting Kinetics Determine association (ka), dissociation (kd), and affinity (KD) constants Data_fitting->Kinetics

Workflow for Surface Plasmon Resonance analysis of this compound-ENaC binding.

Materials:

  • SPR Instrument: Biacore or similar.

  • Sensor Chip: CM5 sensor chip for amine coupling or an L1 chip for capturing liposomes containing reconstituted ENaC.

  • Purified Proteins: Purified this compound and purified, detergent-solubilized ENaC.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffers: Amine coupling kit (EDC, NHS, ethanolamine) or lipid vesicle preparation buffers.

Generalized Protocol (Amine Coupling):

  • Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the purified ENaC protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Block the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound (analyte) over the immobilized ENaC surface.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Molecular Docking

Molecular docking predicts the preferred orientation of this compound when bound to a model of the ENaC α-subunit.

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis Solnatide_structure Obtain this compound structure (PDB: 7QLF) Prepare_PDBs Prepare PDB files for docking (add hydrogens, remove water) Solnatide_structure->Prepare_PDBs ENaC_model Generate a model of the α-ENaC cytoplasmic domain ENaC_model->Prepare_PDBs Run_docking Run flexible peptide docking (e.g., Rosetta FlexPepDock) Prepare_PDBs->Run_docking Define_site Define the binding site on α-ENaC (e.g., around V567/E568) Define_site->Run_docking Generate_decoys Generate a large number of docked conformations (decoys) Run_docking->Generate_decoys Score_decoys Score the decoys based on energy functions Generate_decoys->Score_decoys Cluster_poses Cluster the low-energy poses Score_decoys->Cluster_poses Select_model Select the most probable binding model Cluster_poses->Select_model Analyze_interactions Analyze the specific interactions (H-bonds, electrostatic) Select_model->Analyze_interactions

Workflow for molecular docking of this compound to the α-ENaC subunit.

Software:

  • Rosetta Suite (FlexPepDock): A powerful tool for high-resolution peptide-protein docking.[13]

  • Molecular Visualization Software: PyMOL, Chimera, or VMD.

Generalized Protocol:

  • Preparation of Input Structures:

    • Obtain the structure of this compound from the Protein Data Bank (PDB ID: 7QLF).[14]

    • Generate a homology model of the human α-ENaC cytoplasmic domain, as the full structure is not available. The structure of the homologous acid-sensing ion channel 1 (ASIC1) can be used as a template.[15]

    • Prepare both PDB files for docking by removing water molecules, adding hydrogen atoms, and ensuring correct protonation states.

  • Docking Simulation:

    • Define the approximate binding site on the α-ENaC model based on mutagenesis data (around V567 and E568).

    • Use a flexible peptide docking protocol, such as Rosetta FlexPepDock, which allows for conformational changes in the peptide upon binding.

    • Generate a large ensemble of possible binding poses (decoys).

  • Analysis of Results:

    • Score the generated decoys using the Rosetta energy function.

    • Cluster the low-energy poses to identify the most frequently sampled and energetically favorable binding modes.

    • Select the top-scoring cluster and analyze the representative model to identify the specific amino acid residues involved in the interaction, including hydrogen bonds and electrostatic interactions.

Conclusion

The interaction between this compound and the ENaC is a complex process primarily mediated by the α-subunit. The binding involves both the intracellular C-terminal domain and extracellular glycosylation sites, leading to an increase in the channel's open probability and enhanced alveolar fluid clearance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this promising therapeutic agent and its mechanism of action. A deeper understanding of these molecular interactions will be crucial for the development of next-generation therapies for pulmonary edema and other conditions associated with ENaC dysfunction.

References

Solnatide: A Technical Deep Dive into its Discovery, Mechanism, and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of life-threatening pulmonary permeability edema (PPO) associated with Acute Respiratory Distress Syndrome (ARDS), including that caused by COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Rationale

This compound is a synthetic 17-amino-acid cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α). The discovery of this compound was driven by the need for a therapeutic agent capable of resolving pulmonary edema, a hallmark of ARDS and a significant contributor to its high mortality rate. Unlike TNF-α, this compound is designed to retain the beneficial edema-resolving properties while being devoid of the pro-inflammatory effects associated with the full-length cytokine. The peptide was developed by APEPTICO Forschung und Entwicklung GmbH.

Mechanism of Action: Activation of the Epithelial Sodium Channel (ENaC)

The primary mechanism of action of this compound is the activation of the amiloride-sensitive epithelial sodium channel (ENaC) in the alveolar epithelium.[1] ENaC plays a crucial role in alveolar fluid clearance by driving the reabsorption of sodium ions from the alveolar space, with water following the osmotic gradient. In conditions like ARDS, ENaC function is often impaired, leading to the accumulation of fluid in the alveoli.

This compound directly activates ENaC, a proposed mechanism for which involves a complex, glycosylation-dependent interaction with the α-subunit of the channel.[2] This interaction is believed to increase the channel's open probability, thereby enhancing sodium influx and accelerating alveolar fluid clearance.[3]

Signaling Pathway of this compound-Mediated ENaC Activation

The precise signaling cascade initiated by this compound binding to ENaC is still under investigation. However, current evidence suggests a multi-faceted interaction. This compound is thought to bind to glycosylated residues in the extracellular loop of the α-ENaC subunit and also has a binding site on the intracellular C-terminal domain of α-ENaC.[2][4] This dual interaction is crucial for channel activation.

Proposed mechanism of this compound-mediated ENaC activation.

Preclinical Development

This compound has undergone extensive preclinical evaluation in various animal models of pulmonary edema and lung injury. These studies have consistently demonstrated its efficacy in reducing lung water, improving oxygenation, and enhancing lung function.

Key Preclinical Findings
Animal ModelKey FindingsReference
Rat model of high-altitude pulmonary edema (HAPE)- Significantly lower bronchoalveolar lavage (BAL) fluid protein and lung water content compared to controls.- Less hemorrhage and disruption of the alveolar-capillary barrier.- Significantly higher expression of the tight junction protein occludin.[5][6][7]
In vitro cell models (HEK293, A549, H441)- Activation of ENaC currents measured by patch-clamp electrophysiology.- Glycosylation-dependent interaction with the α-ENaC subunit.[2][4]
Experimental Protocols

This protocol is based on the methodology described by Zhou et al.[5][6]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of HAPE:

    • Animals are subjected to exhaustive exercise in a hypobaric chamber simulating an altitude of 4,500 meters.

    • This is followed by a simulated ascent to 6,000 meters for 48 hours.

  • Treatment:

    • After 48 hours at 6,000 meters, rats are treated with this compound (at varying doses), control (saline), or other comparators (e.g., dexamethasone) once daily for 3 consecutive days.

  • Outcome Measures (after 3 days of treatment):

    • Arterial Blood Gas Analysis: To assess oxygenation.

    • Bronchoalveolar Lavage (BAL): To measure protein concentration as an indicator of alveolar-capillary barrier permeability.

    • Lung Water Content: Determined by the wet-to-dry weight ratio of the lungs.

    • Histology and Ultrastructure Analysis: To evaluate lung injury.

    • Immunohistochemistry: To quantify the expression of tight junction proteins like occludin.

HAPE_Rat_Model_Workflow start Sprague-Dawley Rats exercise Exhaustive Exercise (Hypobaric Chamber, 4500m) start->exercise hypoxia Simulated Ascent (6000m for 48h) exercise->hypoxia treatment Treatment Administration (this compound, Control, etc.) for 3 days hypoxia->treatment outcomes Arterial Blood Gas Bronchoalveolar Lavage Lung Water Content Histology Immunohistochemistry treatment->outcomes

Workflow for the rat model of high-altitude pulmonary edema.

This protocol is a generalized procedure based on standard methods for studying ion channel activity, as referenced in the context of this compound research.[8][9]

  • Cell Culture: HEK293 cells are transiently or stably transfected with human α, β, and γ-ENaC subunits.

  • Cell Preparation: Cells are plated on coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Bath Solution (extracellular): Contains (in mM) 150 NaCl, 1 CaCl₂, 2 MgCl₂, and 10 HEPES (pH 7.4).

    • Pipette Solution (intracellular): Contains (in mM) 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP (pH 7.4).

    • Cells are voltage-clamped, and amiloride-sensitive sodium currents are measured.

  • Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on ENaC current. Amiloride is used to confirm that the measured current is mediated by ENaC.

Clinical Development

This compound has progressed through Phase I and Phase II clinical trials, with ongoing investigations into its safety and efficacy in patients with ARDS.

Phase I Clinical Trial

A Phase I study in healthy volunteers demonstrated that inhaled this compound was safe and well-tolerated.

Phase II Clinical Trials

Several Phase II trials have been conducted to evaluate this compound in patients with pulmonary permeability edema and ARDS.

This Phase IIb, randomized, placebo-controlled, double-blind, dose-escalation study assessed the safety and potential efficacy of inhaled this compound in mechanically ventilated patients with moderate-to-severe ARDS.[10][11][12] An ad-hoc interim analysis of 16 patients (5 COVID-19 and 11 non-COVID-19 ARDS) was conducted.[10]

Interim Analysis of Patient Characteristics and Outcomes (NCT03567577)

CharacteristicCOVID-19 ARDS (n=5)Non-COVID-19 ARDS (n=11)p-value
APACHE II Score (median [IQR])15 [8.5–21]21 [19–27]0.022
SAPS 3 Score (median [IQR])48 [46–63.5]55 [49–73]0.35
28-Day SurvivalHigher (data not specified)Lower (data not specified)-

Note: This interim analysis suggested that the enrolled COVID-19 patients were less critically ill at baseline.[10]

A randomized, controlled pilot trial investigated the efficacy and tolerability of inhaled this compound in mechanically ventilated patients with moderate-to-severe ARDS caused by COVID-19.

Trial Protocol: this compound in COVID-19 ARDS

  • Study Design: Randomized, controlled, double-blind.

  • Patient Population: Adult, mechanically ventilated patients with moderate-to-severe ARDS (Berlin Definition) due to COVID-19.

  • Intervention: Inhalation of this compound (100 mg) or placebo twice daily for seven days.

  • Primary Outcome: Ventilator-free days (VFDs) within 28 days.

  • Secondary Outcome: Survival at 28 and 60 days.

Conclusion and Future Directions

This compound represents a promising and innovative therapeutic approach for the treatment of pulmonary permeability edema in critically ill patients with ARDS. Its unique mechanism of action, targeting the fundamental process of alveolar fluid clearance, distinguishes it from many other therapies in development. The preclinical data are robust, and the ongoing clinical trials will provide crucial insights into its safety and efficacy in a broader patient population. Future research should continue to elucidate the precise molecular interactions of this compound with ENaC and explore its potential in other edematous conditions. The development of this compound underscores the potential of peptide-based therapeutics in addressing unmet medical needs in critical care medicine.

References

Solnatide: A Novel Peptide for the Restoration of Alveolar Fluid Clearance in Acute Respiratory Distress Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs and the accumulation of protein-rich fluid in the alveoli, severely impairing gas exchange. A critical factor in the resolution of this pulmonary edema is the active removal of alveolar fluid, a process known as alveolar fluid clearance (AFC). This process is primarily driven by the vectorial transport of sodium ions across the alveolar epithelium, predominantly through the amiloride-sensitive epithelial sodium channel (ENaC). In ARDS, the function of ENaC is often compromised. Solnatide (AP301), a synthetic 17-amino-acid cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor (TNF), has emerged as a promising therapeutic agent that directly activates ENaC to restore AFC. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct activation of the ENaC, which is the rate-limiting step for sodium and fluid absorption from the alveoli.[1][2][3] Unlike endogenous activators, this compound's effect is independent of pro-inflammatory signaling pathways.[2]

Direct Activation of the Epithelial Sodium Channel (ENaC)

This compound directly interacts with the α-subunit of the ENaC.[4][5] This interaction is dependent on the glycosylation state of the channel, suggesting a specific binding mechanism that leads to a conformational change, thereby increasing the channel's open probability and promoting sodium influx into the alveolar epithelial cells.[6] This influx of sodium creates a potent osmotic gradient, driving water from the alveolar space into the interstitium, thus resolving pulmonary edema.[7]

Enhancement of Alveolar Barrier Integrity

Beyond its effects on ion transport, this compound has been shown to enhance the integrity of the alveolar-capillary barrier. It increases the expression of the tight junction protein occludin, which plays a crucial role in maintaining the structural integrity of the alveolar epithelium and preventing fluid leakage into the alveolar space.[1][8][9]

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by reducing the synthesis of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the context of lung injury.[1] This dual action of promoting fluid clearance and mitigating inflammation makes this compound a particularly attractive therapeutic candidate for ARDS.

Quantitative Data from Preclinical Studies

Numerous preclinical studies in various animal models of pulmonary edema have demonstrated the efficacy of this compound in restoring alveolar fluid clearance and improving lung function. The following table summarizes key quantitative findings.

Animal ModelConditionTreatmentKey FindingsReference
RatHigh-Altitude Pulmonary EdemaThis compound (0.1, 0.5, 2.5 mg/kg, intratracheally)Dose-dependent reduction in Bronchoalveolar Lavage (BAL) fluid protein concentration and lung water content. Significant increase in occludin expression.[9][10]
PigARDS (Bronchoalveolar lavage model)Nebulized this compoundIncreased PaO2/FiO2 ratio and reduced extravascular lung water.[2]
MouseIn situ flooded lungIntratracheal this compoundImproved alveolar liquid clearance.[2]
RatEx vivo flooded lungThis compoundImproved alveolar liquid clearance.[2]

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the preclinical evaluation of therapeutic agents like this compound. This section provides detailed methodologies for key in vivo and in vitro experiments.

In Vivo Measurement of Alveolar Fluid Clearance (AFC) in a Mouse Model

This protocol is adapted from the in situ mouse model, a widely used method to quantify AFC.[11]

Objective: To measure the rate of fluid clearance from the alveolar space following the administration of this compound.

Materials:

  • Anesthetic (e.g., pentobarbital sodium)

  • Tracheostomy tube

  • Ventilator (for ventilated models)

  • Instillate solution: 5% bovine serum albumin (BSA) in Ringer's lactate solution

  • Tracer: 0.1 µCi of ¹²⁵I-labeled albumin

  • This compound at desired concentrations

  • Micro-centrifuge

  • Gamma counter and spectrophotometer

Procedure:

  • Anesthetize the mouse via intraperitoneal injection.

  • Perform a tracheostomy and insert a cannula.

  • Prepare the instillate solution containing 5% BSA and ¹²⁵I-albumin in Ringer's lactate. For the experimental group, add this compound to the instillate at the desired final concentration. The control group receives the instillate without this compound.

  • Instill the solution (typically 10-13 ml/kg body weight) into the lungs via the tracheal cannula.

  • For the in situ model, after instillation, inflate the lungs to a constant pressure (e.g., 7 cmH₂O) with 100% oxygen and maintain the animal's body temperature at 37°C.[11]

  • After a set period (e.g., 15, 30, or 60 minutes), aspirate a sample of the remaining alveolar fluid.

  • Centrifuge the collected fluid to remove cellular debris.

  • Measure the total protein concentration (by spectrophotometry) and the concentration of ¹²⁵I-albumin (by gamma counting) in the initial instillate and the final alveolar fluid sample.

  • Calculate AFC using the following formula, based on the increase in tracer concentration: AFC (%) = [1 - (Initial Tracer Concentration / Final Tracer Concentration)] x 100[12]

In Vitro Measurement of ENaC Activity using Whole-Cell Patch Clamp

This protocol is designed for measuring this compound-induced ENaC currents in a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells stably transfected with human αβγ-ENaC.

Objective: To quantify the effect of this compound on ENaC-mediated sodium currents.

Materials:

  • HEK293 cells expressing αβγ-ENaC

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution

  • Amiloride (ENaC blocker) stock solution

Procedure:

  • Culture HEK293-ENaC cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a giga-ohm seal on a single cell and achieve the whole-cell configuration by applying gentle suction.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record baseline currents.

  • Apply this compound at various concentrations to the bath solution and record the resulting inward sodium currents.

  • At the end of the experiment, apply amiloride (10 µM) to confirm that the measured currents are ENaC-mediated.

  • Analyze the data by measuring the change in current amplitude in response to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways of this compound and a typical experimental workflow.

Solnatide_Signaling_Pathway cluster_0 Primary Effect cluster_1 Secondary Effects This compound This compound ENaC αβγ-ENaC This compound->ENaC Direct Activation Occludin ↑ Occludin Expression This compound->Occludin Cytokines ↓ IL-1β, IL-6 This compound->Cytokines Inhibition Na_Influx ↑ Na+ Influx ENaC->Na_Influx AFC ↑ Alveolar Fluid Clearance Na_Influx->AFC Barrier ↑ Alveolar Barrier Integrity Occludin->Barrier Inflammation Pro-inflammatory Stimuli Inflammation->Cytokines AntiInflammatory Anti-inflammatory Effect Cytokines->AntiInflammatory AFC_Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Tracheostomy) Instillation 3. Intra-tracheal Instillation Animal_Prep->Instillation Instillate_Prep 2. Instillate Preparation (BSA, Tracer ± this compound) Instillate_Prep->Instillation Incubation 4. Incubation Period (e.g., 30-60 min) Instillation->Incubation Sampling 5. Alveolar Fluid Sampling Incubation->Sampling Analysis 6. Sample Analysis (Protein & Tracer Concentration) Sampling->Analysis Calculation 7. AFC Calculation Analysis->Calculation

References

Methodological & Application

Application Notes and Protocols for Solnatide Aerosol Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for delivering Solnatide via aerosol in animal models of lung injury. The protocols are synthesized from published preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a synthetic peptide that has shown significant promise in treating pulmonary permeability edema.[1][2] Its mechanism of action involves the activation of the epithelial sodium channel (ENaC), which enhances the clearance of fluid from the alveoli.[3][4] Preclinical studies in various animal models, including rats, mice, and pigs, have demonstrated that aerosolized this compound effectively reduces lung water, improves lung function, and restores the integrity of the alveolar-capillary barrier.[5][6][7] This document outlines the detailed protocols for aerosol delivery of this compound in rodent models, focusing on the experimental setup, procedures, and relevant endpoint analyses.

Mechanism of Action Signaling Pathway

This compound's primary therapeutic effect is the reduction of pulmonary edema through the activation of ENaC. This process helps to clear excess fluid from the lungs. Additionally, this compound has been shown to increase the expression of the tight junction protein occludin, which is crucial for maintaining the integrity of the alveolar-capillary barrier.[6][8]

Solnatide_Mechanism_of_Action This compound Aerosolized This compound Alveolar_Epithelium Alveolar Epithelium This compound->Alveolar_Epithelium targets ENaC ENaC (Epithelial Sodium Channel) Alveolar_Epithelium->ENaC activates Occludin Occludin Expression Alveolar_Epithelium->Occludin upregulates Alveolar_Fluid Alveolar Fluid Clearance ENaC->Alveolar_Fluid increases Pulmonary_Edema Pulmonary Edema Alveolar_Fluid->Pulmonary_Edema reduces Barrier_Integrity Alveolar-Capillary Barrier Integrity Occludin->Barrier_Integrity enhances Barrier_Integrity->Pulmonary_Edema reduces

Fig. 1: this compound's dual mechanism of action in reducing pulmonary edema.

Experimental Protocols

Animal Models

Commonly used animal models for studying acute lung injury and the efficacy of this compound include:

  • High-Altitude Pulmonary Edema (HAPE) Model in Rats: Sprague-Dawley rats are subjected to hypobaric hypoxia to induce pulmonary edema.[6][8]

  • Lipopolysaccharide (LPS)-Induced Lung Injury: Intratracheal or intranasal administration of LPS in mice or rats to induce an inflammatory lung injury.

  • Ventilator-Induced Lung Injury (VILI): Mechanical ventilation with high tidal volumes to cause lung injury.

This compound Formulation and Aerosol Generation

Formulation: this compound is a water-soluble peptide.[9] For nebulization, it is typically reconstituted in sterile, pyrogen-free 0.9% saline.[5]

Aerosol Generation: The Aeroneb® Solo vibrating mesh nebulizer is a commonly cited device for preclinical studies of this compound.[5] This nebulizer generates a fine-particle aerosol with a mass median aerodynamic diameter (MMAD) of less than 3 μm, which is optimal for deep lung deposition.[9][10]

ParameterSpecificationReference
Nebulizer TypeVibrating Mesh (Aeroneb® Solo)[5]
This compound Concentration25 mg/mL in 0.9% saline[5]
Nebulization Time10-20 minutes for 5 mL[5]
Delivered Dose ("Lung")~60-70% of nominal filling dose[5]
Aerosol Delivery to Rodents: Experimental Workflow

This workflow outlines the key steps for administering aerosolized this compound to rodents.

Aerosol_Delivery_Workflow cluster_prep Preparation cluster_delivery Aerosol Delivery cluster_post Post-Exposure Animal_Acclimatization Animal Acclimatization Solnatide_Prep Prepare this compound Solution (e.g., 25 mg/mL in saline) Nebulizer_Setup Set up Nebulizer (Aeroneb® Solo) Animal_Placement Place Animal in Exposure Chamber (Nose-only or Whole-body) Nebulizer_Setup->Animal_Placement Connect_Nebulizer Connect Nebulizer to Chamber Animal_Placement->Connect_Nebulizer Administer_Aerosol Administer Aerosol (e.g., for a defined duration) Connect_Nebulizer->Administer_Aerosol Animal_Monitoring Monitor Animal (Respiratory distress, etc.) Administer_Aerosol->Animal_Monitoring Endpoint_Analysis Endpoint Analysis (BAL, Lung Water, Histology) Animal_Monitoring->Endpoint_Analysis

Fig. 2: General workflow for aerosol delivery of this compound to rodents.
Detailed Protocol: Aerosol Delivery in a Rat Model of HAPE

This protocol is based on the study by Yang et al. (2017).[6][8]

  • Animal Model: Induce HAPE in Sprague-Dawley rats by exposure to hypobaric hypoxia.

  • This compound Administration:

    • Dosage: Three different doses can be tested (low, medium, and high).

    • Frequency: Administer once daily for three consecutive days.[6]

    • Delivery: Use a nose-only inhalation exposure system connected to an Aeroneb® Solo nebulizer.

  • Procedure:

    • Reconstitute lyophilized this compound in sterile 0.9% saline to the desired concentration.

    • Place the rat in a restraining tube connected to the exposure chamber.

    • Fill the nebulizer with the this compound solution.

    • Nebulize the solution for a predetermined duration to deliver the target dose. The duration will depend on the nebulizer's output rate and the solution's concentration.

    • Control animals should receive nebulized saline.

  • Endpoint Analysis (after 3 days of treatment):

    • Arterial blood gas analysis.

    • Bronchoalveolar lavage (BAL) fluid analysis for total protein content.

    • Lung water content measurement (wet-to-dry weight ratio).

    • Histological analysis of lung tissue.

    • Immunohistochemistry for occludin expression.

Key Experimental Endpoints and Protocols

Bronchoalveolar Lavage (BAL) and Fluid Analysis

Purpose: To assess alveolar-capillary barrier permeability by measuring protein concentration in the BAL fluid. An increased protein level indicates barrier disruption.

Protocol:

  • Euthanize the animal via an approved method.

  • Expose the trachea and make a small incision.

  • Insert a cannula into the trachea and secure it.

  • Instill a known volume of sterile saline (e.g., for a mouse, 0.5-1.0 mL) into the lungs.

  • Gently aspirate the fluid. Repeat the instillation and aspiration 3-5 times.

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Measure the total protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

Lung Water Content (Wet-to-Dry Weight Ratio)

Purpose: To quantify the extent of pulmonary edema.

Protocol:

  • Excise the lungs immediately after euthanasia.

  • Blot the lungs to remove excess blood and weigh them to obtain the "wet weight".

  • Place the lungs in an oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.

  • Weigh the lungs again to obtain the "dry weight".

  • Calculate the wet-to-dry ratio: (Wet Weight) / (Dry Weight) .

Immunohistochemistry for Occludin

Purpose: To visualize and quantify the expression of the tight junction protein occludin in lung tissue.

Protocol:

  • Fix the lung tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut thin sections (4-5 μm).

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval (e.g., using citrate buffer).

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate with a primary antibody against occludin.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Develop the signal using a suitable substrate (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Analyze the staining intensity and distribution using light microscopy. Occludin is typically located in alveolar epithelial cells and vascular endothelial cells.[3][11]

Quantitative Data Summary from Preclinical Studies

The following table summarizes key quantitative data from a representative preclinical study of this compound in a rat model of HAPE.[6][8]

ParameterControl (HAPE)This compound-Treated (High Dose)Reference
BAL Fluid Protein (mg/mL) Significantly elevatedSignificantly lower than control[6][8]
Lung Water Content (Wet/Dry Ratio) Significantly elevatedSignificantly lower than control[6][8]
Occludin Expression LowSignificantly higher than control[6][8]

Note: Specific numerical values can be extracted from the cited literature for meta-analysis and comparison.

Conclusion

Aerosolized delivery of this compound has demonstrated significant therapeutic potential in various animal models of acute lung injury. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound. Careful attention to the details of aerosol generation, delivery, and endpoint analysis is crucial for obtaining reproducible and reliable data. The use of a vibrating mesh nebulizer like the Aeroneb® Solo is recommended for efficient delivery of this compound to the deep lung.

References

Application Notes and Protocols for Solnatide Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental administration of Solnatide, a synthetic peptide currently under investigation for the treatment of pulmonary edema and Acute Respiratory Distress Syndrome (ARDS). This document details protocols for intratracheal, intravenous, and aerosolized administration of this compound in rat models of lung injury. It also includes a summary of quantitative data from preclinical studies, a description of the signaling pathways involved, and visual diagrams to facilitate experimental design and execution.

Introduction

This compound is a synthetic peptide that has shown promise in reducing extravascular lung water and improving lung function.[1][2] Its primary mechanism of action involves the activation of the epithelial sodium channel (ENaC), which plays a crucial role in alveolar fluid clearance.[1][2] Preclinical studies in various animal models, including rats, have demonstrated its potential therapeutic effects in conditions such as high-altitude pulmonary edema (HAPE) and other forms of acute lung injury.[1][2] This document provides detailed methodologies for the administration of this compound in rats to aid researchers in the fields of pulmonology, pharmacology, and drug development.

Data Presentation

The following tables summarize quantitative data from a key preclinical study investigating the effects of this compound in a rat model of HAPE.

Table 1: Effect of Intratracheal this compound on Bronchoalveolar Lavage Fluid (BALF) Protein Concentration in a Rat Model of High-Altitude Pulmonary Edema

Treatment GroupDoseMean BALF Protein (mg/mL) ± SD
High-Altitude Control (Saline)-1.8 ± 0.3
This compound100 µ g/day 1.2 ± 0.2
This compound300 µ g/day 0.8 ± 0.1
This compound500 µ g/day 0.6 ± 0.1*
Dexamethasone300 µ g/day 1.5 ± 0.2

*p < 0.05 compared to High-Altitude Control. Data adapted from Zhou et al. (2017).[1]

Table 2: Effect of Intratracheal this compound on Lung Water Content in a Rat Model of High-Altitude Pulmonary Edema

Treatment GroupDoseMean Lung Wet/Dry Weight Ratio ± SD
High-Altitude Control (Saline)-6.5 ± 0.5
This compound100 µ g/day 5.2 ± 0.4
This compound300 µ g/day 4.8 ± 0.3
This compound500 µ g/day 4.5 ± 0.3*
Dexamethasone300 µ g/day 5.8 ± 0.4

*p < 0.05 compared to High-Altitude Control. Data adapted from Zhou et al. (2017).[1]

Experimental Protocols

Preparation of this compound for Administration

This compound is typically supplied as a lyophilized powder.[3] For in vivo administration in rats, it should be reconstituted in a sterile, aqueous solution.

  • Reconstitution Vehicle: Sterile, pyrogen-free 0.9% sodium chloride (saline) solution is a suitable vehicle.

  • Preparation Steps:

    • Aseptically add the calculated volume of saline to the vial of lyophilized this compound powder to achieve the desired final concentration.

    • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

    • Visually inspect the solution for any particulate matter or discoloration. The reconstituted solution should be clear and colorless.

    • If not used immediately, store the reconstituted solution at 2-8°C for up to 24 hours. For longer storage, consult the manufacturer's stability data.

Intratracheal Administration Protocol

This protocol is adapted from a study on HAPE in Sprague-Dawley rats.[1][2]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) to ensure a sufficient depth of anesthesia and lack of response to stimuli.

  • Procedure:

    • Place the anesthetized rat in a supine position on a surgical board.

    • Visualize the trachea via direct laryngoscopy.

    • Carefully insert a sterile, flexible catheter or a fine-gauge needle attached to a syringe into the trachea.

    • Administer the prepared this compound solution (e.g., 100 µL of the desired concentration) as a bolus into the lungs.

    • Following instillation, it may be beneficial to hold the rat in an upright position for a short period to aid in the distribution of the fluid within the lungs.

    • Monitor the animal closely until it has fully recovered from anesthesia.

  • Dosage: Effective doses in a rat model of HAPE were 100 µg, 300 µg, and 500 µg per rat per day, administered for three consecutive days.[1][2]

Intravenous Administration Protocol (Suggested)
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the rat as described for the intratracheal protocol.

    • Place the rat on a warming pad to maintain body temperature and promote vasodilation for easier vein access.

    • Access the lateral tail vein with a 27-gauge or smaller needle attached to a 1 mL syringe containing the prepared this compound solution.

    • Administer the solution as a slow bolus injection over 1-2 minutes.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal during and after administration for any adverse reactions.

  • Dosage: A starting point for dose-response studies could be in the range of 1-25 mg/kg.

Aerosolized Administration Protocol (Suggested for Mechanically Ventilated Rats)

This protocol is a suggested guideline for researchers with access to appropriate aerosol delivery systems for small animals.[4][5][6]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia and Ventilation:

    • Anesthetize the rat and perform a tracheotomy for the insertion of an endotracheal tube.

    • Connect the rat to a small animal ventilator. Set the ventilator parameters (e.g., tidal volume, respiratory rate) appropriate for the rat's weight.

  • Aerosol Generation and Delivery:

    • Use a nebulizer (e.g., a vibrating mesh nebulizer) specifically designed for rodent ventilation systems to generate a fine-particle aerosol of the this compound solution.[4][5]

    • Introduce the aerosol into the inspiratory limb of the ventilator circuit.

    • Administer the aerosolized this compound over a set period (e.g., 15-30 minutes). The duration will depend on the nebulizer's output and the desired total dose.

  • Dosage: The dosage for aerosolized delivery will need to be optimized based on the aerosol delivery system's efficiency and the desired lung deposition.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's primary mechanism of action is the activation of the epithelial sodium channel (ENaC) in alveolar epithelial cells. This activation enhances sodium and fluid clearance from the alveoli. Additionally, preclinical evidence suggests that this compound may modulate inflammatory pathways, including the p38 mitogen-activated protein kinase (MAPK) and the NLRP3 inflammasome pathways.[1][2][7][8]

Solnatide_Signaling_Pathway This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Activates p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Alveolar_Fluid_Clearance ↑ Alveolar Fluid Clearance ENaC->Alveolar_Fluid_Clearance Inflammation ↓ Inflammation p38_MAPK->Inflammation NLRP3->Inflammation

This compound's proposed mechanism of action.
Experimental Workflow for Intratracheal this compound Administration in a Rat Model of Acute Lung Injury

The following diagram outlines a typical experimental workflow for evaluating the efficacy of intratracheally administered this compound in a rat model of acute lung injury.

Experimental_Workflow start Start acclimatization Acclimatization of Rats (e.g., 1 week) start->acclimatization baseline Baseline Measurements (Weight, etc.) acclimatization->baseline induction Induction of Acute Lung Injury (e.g., LPS, Hypoxia) baseline->induction randomization Randomization into Treatment Groups induction->randomization treatment Intratracheal Administration (this compound or Vehicle) randomization->treatment monitoring Monitoring (Clinical Signs, Weight) treatment->monitoring endpoint Endpoint Collection (e.g., 24h post-treatment) monitoring->endpoint analysis BALF Analysis Lung Histology Lung Water Content endpoint->analysis end End analysis->end

Workflow for evaluating this compound in rat lung injury.

References

Application Notes and Protocols: Quantifying Solnatide Efficacy in Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Solnatide's efficacy in various preclinical models of lung injury. Detailed protocols for key experiments are included to facilitate the design and execution of studies aimed at further quantifying the therapeutic potential of this compound.

Introduction

This compound (AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α). It is under development for the treatment of life-threatening pulmonary permeability edema associated with Acute Respiratory Distress Syndrome (ARDS).[1][2] The primary mechanism of action of this compound is the activation of the amiloride-sensitive epithelial sodium channel (ENaC) in the alveolar epithelium.[1][3] This activation enhances the clearance of excess fluid from the alveoli, a critical step in resolving pulmonary edema and improving gas exchange.[1] Additionally, this compound has demonstrated anti-inflammatory effects and the ability to protect and restore the integrity of the alveolar-capillary barrier.[3]

Quantitative Efficacy of this compound in Preclinical Lung Injury Models

The efficacy of this compound has been evaluated in several preclinical models of lung injury. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Porcine Model of ARDS
Animal ModelLung Injury InductionTreatmentKey Quantitative OutcomesReference
PigBronchoalveolar lavageInhalation of nebulized this compound- Increased PaO₂/FiO₂ ratio- Reduced extravascular lung water (EVLW)[1][4]

Note: Specific quantitative data from the original publication are pending. The reported outcomes are based on a review of preclinical studies.

Table 2: Efficacy of this compound in a Rat Model of High-Altitude Pulmonary Edema (HAPE)
Animal ModelLung Injury InductionTreatment GroupsKey Quantitative OutcomesReference
Sprague-Dawley RatHypobaric hypoxia and exercise- High-altitude control- this compound (low, medium, high dose)- Dexamethasone- Aminophylline- Significantly lower bronchoalveolar lavage fluid (BALF) protein in this compound-treated rats compared to high-altitude controls.- Significantly lower lung water content (LWC) in this compound-treated rats compared to high-altitude controls.- Significantly higher occludin expression in this compound-treated rats compared to controls.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

This compound's Mechanism of Action

Solnatide_Mechanism This compound This compound (Inhaled Aerosol) ENaC α-ENaC Subunit (Glycosylated) This compound->ENaC Binds to & Activates PKC_alpha PKC-α Activation This compound->PKC_alpha Blunts Cytokines Pro-inflammatory Cytokine Synthesis This compound->Cytokines Reduces Alveolar_Epithelium Alveolar Epithelial Cell Alveolar_Fluid_Clearance ↑ Alveolar Fluid Clearance ENaC->Alveolar_Fluid_Clearance Barrier_Disruption Epithelial/Endothelial Barrier Disruption PKC_alpha->Barrier_Disruption Barrier_Integrity ↑ Barrier Integrity PKC_alpha->Barrier_Integrity Inflammation ↓ Inflammation Cytokines->Inflammation Pulmonary_Edema ↓ Pulmonary Edema Alveolar_Fluid_Clearance->Pulmonary_Edema Inflammation->Barrier_Disruption Gas_Exchange ↑ Gas Exchange Pulmonary_Edema->Gas_Exchange

Caption: this compound's signaling pathway in lung injury.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow Animal_Model Select Animal Model (e.g., Rat, Pig) Lung_Injury Induce Lung Injury (e.g., Lavage, Hypoxia) Animal_Model->Lung_Injury Randomization Randomize into Groups (this compound vs. Control) Lung_Injury->Randomization Treatment Administer Treatment (e.g., Nebulization, Instillation) Randomization->Treatment Monitoring Monitor Physiological Parameters (e.g., Blood Gases) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint EVLW Measure Extravascular Lung Water (EVLW) Endpoint->EVLW BALF Analyze Bronchoalveolar Lavage Fluid (BALF) Endpoint->BALF Histology Histopathological Examination Endpoint->Histology

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Porcine Model of ARDS by Bronchoalveolar Lavage

This protocol is adapted from established methods for inducing surfactant depletion-based lung injury in pigs.

Materials:

  • Domestic pigs (e.g., 50 kg)

  • Anesthesia and monitoring equipment

  • Mechanical ventilator

  • Bronchoscope

  • Sterile normal saline, warmed to 37°C

  • This compound for nebulization (e.g., 25 mg/mL solution)

  • Vibrating mesh nebulizer (e.g., Aeroneb Solo)

  • Blood gas analyzer

  • Equipment for measuring Extravascular Lung Water (EVLW) (e.g., transpulmonary thermodilution)

Procedure:

  • Anesthesia and Instrumentation: Anesthetize the pig and establish mechanical ventilation. Place arterial and central venous catheters for continuous monitoring and blood sampling.

  • Baseline Measurements: Record baseline physiological parameters, including arterial blood gases (PaO₂/FiO₂) and EVLW.

  • Lung Lavage:

    • Position the pig in a supine position.

    • Using a bronchoscope, instill warmed sterile normal saline into the lungs.

    • Immediately aspirate the fluid.

    • Repeat the lavage procedure until the PaO₂/FiO₂ ratio is consistently below a predefined threshold for ARDS (e.g., <200 mmHg).[1]

  • Treatment Administration:

    • Randomize animals to receive either nebulized this compound or a placebo (e.g., saline).

    • Place the nebulizer in the inspiratory limb of the ventilator circuit.

    • Administer the aerosolized treatment over a defined period.

  • Post-Treatment Monitoring and Analysis:

    • Continuously monitor physiological parameters for a set duration (e.g., 24 hours).

    • Perform serial measurements of PaO₂/FiO₂ and EVLW.

    • At the end of the experiment, euthanize the animal and collect lung tissue for histopathological analysis.

Rat Model of High-Altitude Pulmonary Edema (HAPE)

This protocol is based on the study by Zhou et al. (2017).

Materials:

  • Sprague-Dawley rats

  • Hypobaric chamber

  • Treadmill for exercise

  • This compound solution for administration

  • Equipment for intratracheal instillation or other delivery methods

  • Materials for bronchoalveolar lavage (BAL)

  • Materials for measuring lung water content (LWC)

Procedure:

  • Acclimatization and Grouping: Acclimatize rats to laboratory conditions and then divide them into experimental groups (e.g., low-altitude control, high-altitude control, this compound-treated groups).[5]

  • HAPE Induction:

    • Subject the rats (excluding the low-altitude control group) to exhaustive exercise in a hypobaric chamber simulating a specific altitude (e.g., 4,500 meters).[5]

    • Subsequently, increase the simulated altitude (e.g., to 6,000 meters) and maintain for a set period (e.g., 48 hours).[5]

  • Treatment Administration:

    • Administer this compound or control substances once daily for a specified duration (e.g., 3 consecutive days).[5] Administration can be via intratracheal instillation.

  • Endpoint Analysis:

    • After the treatment period, collect arterial blood for gas analysis.

    • Perform a bronchoalveolar lavage to collect BAL fluid for protein analysis.

    • Euthanize the animals and excise the lungs to determine the lung water content (wet-to-dry weight ratio).

    • Process lung tissue for histological examination and immunohistochemistry (e.g., for occludin).[5]

Measurement of Extravascular Lung Water (EVLW)

The transpulmonary thermodilution method is a commonly used technique in larger animal models.

Principle: This method involves the injection of a cold indicator into the central venous circulation and its detection by a thermistor-tipped arterial catheter. The dilution curve of the indicator is analyzed to calculate intrathoracic thermal volume, pulmonary thermal volume, and global end-diastolic volume, from which EVLW is derived.

Procedure (General):

  • A central venous catheter and a thermistor-tipped arterial catheter (e.g., in the femoral artery) are required.

  • Inject a known volume of cold saline as an indicator through the central venous line.

  • The thermodilution curve is recorded by the arterial catheter's thermistor.

  • Specialized software calculates the EVLW based on the mean transit time and downslope time of the thermodilution curve.

Bronchoalveolar Lavage (BAL) and Protein Analysis

Procedure (Rodent):

  • Anesthetize the animal and cannulate the trachea.

  • Instill a known volume of sterile saline into the lungs through the tracheal cannula.

  • Gently aspirate the fluid to recover the bronchoalveolar lavage fluid (BALF).

  • Repeat the instillation and aspiration steps 2-3 times, pooling the recovered fluid.

  • Centrifuge the BALF to pellet the cells.

  • Use the supernatant for total protein concentration measurement using a standard protein assay (e.g., Bradford or BCA assay).

Conclusion

This compound has demonstrated significant efficacy in reducing pulmonary edema and improving lung function in various preclinical models of lung injury. The primary mechanism of action involves the activation of ENaC, leading to enhanced alveolar fluid clearance. Further research is warranted to fully elucidate its therapeutic potential in different types of lung injury and to optimize its clinical application. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies to further quantify the efficacy of this compound.

References

Application Notes and Protocols for Measuring ENaC Activation by Solnatide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the activation of the epithelial sodium channel (ENaC) by Solnatide, a synthetic peptide under investigation for treating pulmonary edema. The protocols outlined below are essential for researchers in drug discovery and development, as well as for scientists studying ion channel function and regulation.

Introduction

This compound (also known as AP301 or TIP peptide) is a synthetic cyclic peptide designed to mimic the lectin-like domain of TNF (Tumor Necrosis Factor).[1] It has been shown to activate ENaC, the primary channel responsible for sodium and fluid clearance from the alveoli.[1] This activation is a promising therapeutic strategy for conditions characterized by fluid accumulation in the lungs, such as Acute Respiratory Distress Syndrome (ARDS).[2][3][4][5][6] Understanding the techniques to measure this compound-induced ENaC activation is crucial for its continued development and for the discovery of novel ENaC modulators.

The mechanism of action of this compound involves a direct interaction with the ENaC α-subunit in a glycosylation-dependent manner.[7] This interaction is thought to promote a conformational change in the channel that increases its open probability, leading to enhanced sodium influx.[8] Furthermore, this compound may also enhance ENaC expression at the genetic level.[9]

Quantitative Data Summary

The following table summarizes the quantitative data available for the activation of wild-type ENaC by this compound. The data has been compiled from in vitro studies utilizing electrophysiological techniques.

ParameterValueCell TypeMethodReference
EC50 68.7 ± 1.2 nMHEK-293Whole-Cell Patch Clamp--INVALID-LINK--
EC100 ~120 nMNot specifiedCell-based non-clinical pharmacodynamic studies[2]
Effective Concentration 200 nMHEK-293Whole-Cell Patch Clamp[10]

Signaling Pathway of this compound-Mediated ENaC Activation

The proposed signaling pathway for this compound's activation of ENaC is depicted below. This compound directly binds to the C-terminal domain of the α-subunit of ENaC. This interaction is believed to stabilize the open conformation of the channel by promoting the formation of a complex between ENaC, the myristoylated alanine-rich C kinase substrate (MARCKS), and phosphatidylinositol 4,5-bisphosphate (PIP2). Additionally, this compound has been suggested to increase the expression of ENaC at the gene level.

Solnatide_ENaC_Pathway This compound This compound ENaC_alpha ENaC α-subunit (C-terminal domain) This compound->ENaC_alpha Direct Binding ENaC_gene ENaC Gene Expression This compound->ENaC_gene Enhances ENaC_complex ENaC Channel ENaC_alpha->ENaC_complex Stabilizes Open Conformation Increased_Na_influx Increased Na+ Influx & Alveolar Fluid Clearance ENaC_complex->Increased_Na_influx MARCKS_PIP2 MARCKS-PIP2 Complex MARCKS_PIP2->ENaC_complex Maintains Open State ENaC_gene->ENaC_complex

Proposed signaling pathway of this compound-mediated ENaC activation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for measuring ion channel activity at the single-cell level and is ideal for determining the direct effects of this compound on ENaC currents.[11]

Objective: To measure the effect of this compound on ENaC-mediated whole-cell currents in a heterologous expression system (e.g., HEK-293 cells stably expressing human αβγ-ENaC).

Materials:

  • HEK-293 cells stably expressing human αβγ-ENaC

  • Cell culture reagents (DMEM, FBS, antibiotics, etc.)

  • Poly-L-lysine coated coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope, Faraday cage)

  • Borosilicate glass capillaries for pipette pulling

  • External (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES. Adjust pH to 7.4 with Tris.

  • Internal (Pipette) Solution (in mM): 140 K-Gluconate, 5 NaCl, 2 EGTA, 10 HEPES, 2 MgATP. Adjust pH to 7.2 with Tris.

  • This compound stock solution (in water or appropriate buffer)

  • Amiloride (ENaC inhibitor) stock solution

Protocol Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis P1 Seed HEK-293-ENaC cells onto poly-L-lysine coated coverslips P2 Culture for 24-48 hours P1->P2 R1 Place coverslip in recording chamber with external solution P2->R1 R2 Pull glass pipette (3-5 MΩ resistance) and fill with internal solution R1->R2 R3 Approach a single cell and form a Giga-ohm seal R2->R3 R4 Rupture the membrane to achieve whole-cell configuration R3->R4 R5 Clamp the cell at a holding potential of -60 mV to -100 mV R4->R5 R6 Record baseline ENaC current R5->R6 R7 Perfuse with this compound-containing external solution and record current R6->R7 R8 Apply Amiloride (10 µM) to confirm the current is ENaC-mediated R7->R8 A1 Measure current amplitude before and after this compound application R8->A1 A2 Construct dose-response curves and calculate EC50 A1->A2

Workflow for whole-cell patch-clamp measurement of ENaC activation.

Detailed Steps:

  • Cell Culture: Seed HEK-293 cells stably expressing ENaC onto poly-L-lysine coated coverslips and culture for 24-48 hours to allow for adherence and optimal channel expression.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Under visual guidance, carefully approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -60 mV to -100 mV to record inward sodium currents.

    • Record a stable baseline current for several minutes.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Record the change in current until a new steady-state is reached.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

    • At the end of each experiment, apply a saturating concentration of the ENaC blocker amiloride (e.g., 10 µM) to determine the amiloride-sensitive current, confirming that the measured current is indeed mediated by ENaC.

  • Data Analysis: Measure the peak inward current before and after the application of this compound. The this compound-induced current is the difference between the current in the presence of this compound and the baseline current. For dose-response experiments, plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50.

Ussing Chamber Assay

The Ussing chamber technique is used to measure ion transport across an intact epithelial monolayer. This method is particularly useful for studying the effects of this compound on ENaC-mediated sodium absorption in polarized epithelial cells that form tight junctions, such as the human lung epithelial cell line H441.[4]

Objective: To measure the effect of this compound on the amiloride-sensitive short-circuit current (Isc) across a polarized monolayer of H441 cells.

Materials:

  • H441 human lung epithelial cells

  • Permeable filter supports (e.g., Transwell®)

  • Ussing chamber system with electrodes and amplifier

  • Ringer's Solution (for both apical and basolateral chambers): Composition can vary, but a typical solution contains (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose. The solution should be gassed with 95% O₂/5% CO₂ and maintained at 37°C.

  • This compound stock solution

  • Amiloride stock solution

Protocol Workflow:

Ussing_Chamber_Workflow cluster_prep Cell Preparation cluster_measurement Ussing Chamber Measurement cluster_analysis Data Analysis P1 Seed H441 cells onto permeable filter supports P2 Culture until a confluent monolayer with high transepithelial resistance (TER) is formed P1->P2 M1 Mount the filter support with the cell monolayer in the Ussing chamber P2->M1 M2 Fill both apical and basolateral chambers with pre-warmed and gassed Ringer's solution M1->M2 M3 Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc) M2->M3 M4 Record a stable baseline Isc M3->M4 M5 Add this compound to the apical chamber and record the change in Isc M4->M5 M6 Add Amiloride to the apical chamber to inhibit ENaC-mediated current M5->M6 A1 Calculate the change in Isc induced by this compound M6->A1 A2 Determine the amiloride-sensitive component of the current A1->A2

References

Application Notes and Protocols for the Laboratory Preparation of Solnatide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solnatide (also known as AP301) is a synthetic cyclic peptide consisting of 17 amino acids with the sequence Cys–Gly–Gln–Arg–Glu–Thr–Pro–Glu–Gly–Ala–Glu–Ala–Lys–Pro–Trp–Tyr–Cys.[1] It features an intramolecular disulfide bridge between the two cysteine residues, forming a cyclic structure.[2] this compound is currently under investigation for the treatment of pulmonary permeability edema, acute respiratory distress syndrome (ARDS), and other life-threatening lung conditions.[3][4][5] Its mechanism of action involves the activation of the epithelial sodium channel (ENaC), which enhances the clearance of alveolar fluid.[3][4][6] This document provides detailed protocols for the laboratory-scale synthesis, purification, and characterization of this compound for experimental use.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid SequenceCys–Gly–Gln–Arg–Glu–Thr–Pro–Glu–Gly–Ala–Glu–Ala–Lys–Pro–Trp–Tyr–Cys
Molecular FormulaC₇₈H₁₁₅N₂₁O₂₅S₂
Average Molecular Weight1959.2 g/mol
Purity (post-HPLC)>95%
AppearanceWhite lyophilized powder
SolubilitySoluble in water and aqueous buffers

Table 2: Materials and Reagents for this compound Synthesis

Material/ReagentSupplier (Example)Grade
Rink Amide MBHA resinSigma-AldrichSynthesis Grade
Fmoc-protected amino acidsSigma-AldrichSynthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Sigma-AldrichSynthesis Grade
DIEA (N,N-Diisopropylethylamine)Sigma-AldrichSynthesis Grade
PiperidineSigma-AldrichSynthesis Grade
DMF (N,N-Dimethylformamide)Sigma-AldrichHPLC Grade
DCM (Dichloromethane)Sigma-AldrichHPLC Grade
TFA (Trifluoroacetic acid)Sigma-AldrichReagent Grade
TIS (Triisopropylsilane)Sigma-AldrichReagent Grade
AcetonitrileSigma-AldrichHPLC Grade
IodineSigma-AldrichReagent Grade

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.

1. Resin Swelling:

  • Place 100 mg of Rink Amide MBHA resin in a reaction vessel.

  • Add 2 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution and repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) and 3.9 equivalents of HBTU in 1 mL of DMF.

  • Add 8 equivalents of DIEA to the amino acid solution and vortex for 1 minute to activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Tyr(tBu), Trp(Boc), Pro, Lys(Boc), Ala, Glu(OtBu), Ala, Gly, Glu(OtBu), Pro, Thr(tBu), Arg(Pbf), Gln(Trt), Gly, Cys(Trt)).

II. Cleavage and Deprotection of Linear this compound

1. Resin Preparation:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

  • Dry the resin under vacuum for at least 2 hours.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. (Caution: Work in a fume hood and wear appropriate personal protective equipment).

3. Cleavage Reaction:

  • Add 2 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.

4. Peptide Precipitation:

  • Precipitate the crude linear peptide by adding the TFA filtrate to 10 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude peptide pellet under a stream of nitrogen.

III. Cyclization (Disulfide Bond Formation)

1. Peptide Dissolution:

  • Dissolve the crude linear peptide in 20 mL of a 1:1 acetonitrile/water solution.

2. Oxidation:

  • Adjust the pH of the solution to 8.5-9.0 by the dropwise addition of 0.1 M ammonium hydroxide.

  • Add a solution of 0.1 M iodine in methanol dropwise with stirring until a faint yellow color persists.

  • Stir the reaction mixture for 2 hours at room temperature, monitoring the reaction progress by analytical HPLC-MS.

3. Quenching:

  • Quench the excess iodine by adding a few drops of 1 M ascorbic acid solution until the yellow color disappears.

IV. Purification of Cyclic this compound

1. HPLC System Preparation:

  • Equilibrate a preparative C18 reverse-phase HPLC column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

2. Sample Injection and Gradient Elution:

  • Dissolve the crude cyclized peptide in a minimal amount of Solvent A and inject it onto the column.

  • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of each fraction by analytical HPLC-MS.

4. Lyophilization:

  • Pool the fractions with >95% purity.

  • Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white powder.

Mandatory Visualizations

Solnatide_Signaling_Pathway cluster_alveolar_epithelium Alveolar Epithelium ENaC Epithelial Sodium Channel (ENaC) Na_ion Na+ ENaC->Na_ion Increased Influx Fluid_Clearance Enhanced Alveolar Fluid Clearance ENaC->Fluid_Clearance H2O H2O Na_ion->H2O Osmotic Gradient Interstitial_Space Interstitial Space Alveolar_Lumen Alveolar Lumen (Fluid Accumulation) This compound This compound This compound->ENaC Binds to α-subunit Activation Direct Activation Reduced_Edema Reduced Pulmonary Edema Fluid_Clearance->Reduced_Edema

Caption: this compound's mechanism of action in reducing pulmonary edema.

Solnatide_Synthesis_Workflow cluster_synthesis I. Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage II. Cleavage & Deprotection cluster_cyclization III. Cyclization cluster_purification IV. Purification & Isolation Resin_Prep 1. Resin Swelling (Rink Amide MBHA) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Fmoc_Deprotection->Coupling Elongation 4. Chain Elongation (Repeat steps 2 & 3) Coupling->Elongation Cleavage 5. Cleavage from Resin (95% TFA Cocktail) Elongation->Cleavage Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Oxidation 7. Disulfide Bond Formation (Iodine, pH 8.5-9.0) Precipitation->Oxidation HPLC 8. Preparative RP-HPLC (C18 Column) Oxidation->HPLC Lyophilization 9. Lyophilization HPLC->Lyophilization Final_Product Purified this compound (>95% Purity) Lyophilization->Final_Product

Caption: Workflow for the laboratory preparation of this compound.

References

Analytical Methods for the Detection of Solnatide in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solnatide (AP301) is a novel synthetic cyclic peptide currently under investigation for the treatment of pulmonary permeability edema in conditions such as Acute Respiratory Distress Syndrome (ARDS). It is a 17-amino acid peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α).[1] The therapeutic action of this compound is primarily attributed to its activation of the amiloride-sensitive epithelial sodium channel (ENaC) in the alveolar epithelium, which enhances the clearance of fluid from the lungs.[2]

The development and clinical evaluation of this compound necessitate robust and validated analytical methods for its accurate and precise quantification in biological matrices. This document provides detailed application notes and proposed protocols for the detection and quantification of this compound in biological samples, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These proposed methods are based on established best practices for the analysis of cyclic peptides of similar size and characteristics.

This compound Signaling Pathway

This compound exerts its therapeutic effect by modulating the activity of the epithelial sodium channel (ENaC). The proposed signaling pathway involves the direct interaction of this compound with the α-subunit of the ENaC, leading to an increase in the channel's open probability and subsequent enhancement of sodium and water reabsorption from the alveolar space.

Solnatide_Signaling_Pathway Alveolar Fluid Alveolar Fluid Na_ion Na+ This compound This compound ENaC ENaC Channel (α, β, γ subunits) This compound->ENaC Activates Na_ion->ENaC Influx NaK_ATPase Na+/K+ ATPase Water H₂O Blood Vessel Blood Vessel Water->Blood Vessel Osmotic Gradient NaK_ATPase->Blood Vessel Efflux

Caption: Proposed signaling pathway of this compound in alveolar epithelial cells.

Proposed Analytical Method 1: LC-MS/MS for Quantification in Human Plasma

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in complex biological matrices due to its high selectivity, sensitivity, and accuracy. The following is a proposed protocol for the quantification of this compound in human plasma.

Experimental Workflow: LC-MS/MS

LCMS_Workflow SampleCollection 1. Plasma Sample Collection (EDTA tubes) Spiking 2. Spiking with Internal Standard SampleCollection->Spiking Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_Injection 7. LC Injection & Separation (C18 Column) Reconstitution->LC_Injection MS_Detection 8. MS/MS Detection (MRM Mode) LC_Injection->MS_Detection Data_Analysis 9. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterProposed Condition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL

3. Mass Spectrometry Conditions

ParameterProposed Condition
Mass SpectrometerAgilent 6495 Triple Quadrupole LC/MS or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of this compound standard. Precursor ion will be [M+nH]n+ and product ions will be specific fragments.
Gas Temperature300°C
Gas Flow14 L/min
Nebulizer35 psi
Sheath Gas Temp350°C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V
Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method, based on published data for similar cyclic peptide assays.

ParameterExpected Performance
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantitation (LLOQ)0.1 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Accuracy85-115%
Precision (Intra- and Inter-day)<15% RSD
Recovery>80%

Proposed Analytical Method 2: ELISA for Detection in Biological Samples

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput and cost-effective method for the detection of this compound, particularly for screening purposes. A competitive ELISA format is proposed here.

Experimental Workflow: Competitive ELISA

ELISA_Workflow Coating 1. Coat Plate with this compound-Carrier Conjugate Blocking 2. Block Non-specific Binding Sites Coating->Blocking Incubation 3. Add Sample/Standard and Anti-Solnatide Antibody Blocking->Incubation Washing1 4. Wash Plate Incubation->Washing1 SecondaryAb 5. Add Enzyme-conjugated Secondary Antibody Washing1->SecondaryAb Washing2 6. Wash Plate SecondaryAb->Washing2 Substrate 7. Add Substrate Washing2->Substrate Detection 8. Measure Absorbance Substrate->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Experimental workflow for a competitive ELISA for this compound.

Detailed Protocol: Competitive ELISA

1. Reagent Preparation

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.

  • Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Antibody Dilution Buffer: 0.1% BSA in PBST.

  • This compound Standard: Prepare a serial dilution of this compound in a biological matrix similar to the samples.

  • Anti-Solnatide Primary Antibody: A specific monoclonal or polyclonal antibody against this compound.

  • Enzyme-conjugated Secondary Antibody: HRP-conjugated antibody against the primary antibody's host species.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2N H₂SO₄.

2. Assay Procedure

  • Coat a 96-well microplate with 100 µL/well of this compound-carrier protein conjugate (e.g., this compound-BSA) at 1 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL/well of wash buffer.

  • Block the plate with 200 µL/well of blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • In a separate plate, pre-incubate 50 µL of sample or standard with 50 µL of diluted anti-Solnatide primary antibody for 1 hour at room temperature.

  • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL/well of diluted enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL/well of stop solution.

  • Read the absorbance at 450 nm.

Quantitative Data Summary (ELISA)

The following table summarizes the expected performance characteristics of the proposed competitive ELISA method.

ParameterExpected Performance
Dynamic Range0.5 - 50 ng/mL
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.2 ng/mL
SpecificityHigh, minimal cross-reactivity with endogenous peptides
Precision (Intra- and Inter-assay)<15% CV

Conclusion

The analytical methods proposed in this document provide a robust framework for the detection and quantification of this compound in biological samples. The LC-MS/MS method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies and regulatory submissions. The ELISA method provides a high-throughput alternative suitable for screening and preclinical research. It is important to note that these are proposed protocols and will require method development and validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in a clinical setting.

References

Application Notes and Protocols for Establishing a Murine Model of ARDS for Solnatide Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs, leading to impaired gas exchange. A key feature of ARDS is the accumulation of protein-rich fluid in the alveoli, known as pulmonary edema. Current therapeutic options are limited, highlighting the urgent need for novel treatments.

Solnatide is a novel synthetic peptide currently under investigation for the treatment of pulmonary permeability edema in patients with ARDS.[1][2] Its primary mechanism of action involves the activation of the amiloride-sensitive epithelial sodium channel (ENaC), which plays a crucial role in alveolar fluid clearance.[1][3][4] By activating ENaC, this compound promotes the reabsorption of fluid from the alveolar space back into the interstitium, thereby resolving pulmonary edema.[3] Additionally, preclinical studies suggest that this compound possesses anti-inflammatory properties and can enhance the stability of the alveolar-capillary barrier.[3][5][6]

These application notes provide detailed protocols for establishing murine models of ARDS to effectively test the therapeutic potential of this compound. The protocols are designed to be robust and reproducible, allowing for the comprehensive evaluation of this compound's efficacy in a preclinical setting.

This compound: Mechanism of Action

This compound is a cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor (TNF).[7] Unlike TNF, this compound does not possess pro-inflammatory properties.[3] Its therapeutic effects in ARDS are attributed to several mechanisms:

  • Activation of ENaC: this compound directly interacts with the alpha subunit of ENaC, leading to its activation.[6][7] This enhances sodium and fluid reabsorption from the alveoli, a critical step in the resolution of pulmonary edema.[3][4]

  • Anti-inflammatory Effects: this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-6, and chemokines like CCL2 and CXCL-1 in inflammatory models.[6][8] This suggests that this compound can modulate the inflammatory cascade that drives ARDS pathology.

  • Barrier Function Enhancement: Studies have demonstrated that this compound can increase the expression of the tight junction protein occludin.[3][5] This helps to restore the integrity of the alveolar-capillary barrier, reducing vascular leakage into the alveolar space.[3][5]

This compound Signaling Pathway

Solnatide_Signaling_Pathway cluster_alveolar_space Alveolar Space cluster_epithelial_cell Alveolar Epithelial Cell This compound This compound ENaC α-ENaC Activation This compound->ENaC Direct Interaction Occludin ↑ Occludin Expression This compound->Occludin Indirect Effect Inflammation ↓ Pro-inflammatory Cytokines & Chemokines This compound->Inflammation Anti-inflammatory Effect Na_Influx ↑ Na+ Influx ENaC->Na_Influx Fluid_Clearance ↑ Alveolar Fluid Clearance Na_Influx->Fluid_Clearance Barrier_Integrity ↑ Barrier Integrity Occludin->Barrier_Integrity

Caption: this compound directly activates ENaC, leading to increased alveolar fluid clearance.

Murine Models of ARDS for this compound Testing

Several murine models can be employed to induce ARDS-like pathology. The choice of model depends on the specific aspects of ARDS and this compound's mechanism of action that are being investigated.

Lipopolysaccharide (LPS)-Induced ARDS

This is a widely used model that mimics the inflammatory aspects of sepsis-induced ARDS.

Experimental Workflow:

LPS_ARDS_Workflow cluster_workflow LPS-Induced ARDS Workflow Animal_Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline LPS_Induction LPS Instillation (Intratracheal/Intranasal) Baseline->LPS_Induction Solnatide_Treatment This compound Administration (Intratracheal/Nebulized) LPS_Induction->Solnatide_Treatment Monitoring Monitoring (24-72 hours) Solnatide_Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for Assessing Pulmonary Edema Following Solnatide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for assessing pulmonary edema, with a specific focus on their application in studies involving Solnatide (AP301), a novel therapeutic peptide for the treatment of pulmonary permeability edema associated with Acute Respiratory Distress Syndrome (ARDS).

Introduction to this compound and its Mechanism of Action

This compound is a synthetic peptide that has been shown to accelerate alveolar fluid clearance and improve lung function in preclinical models and clinical trials.[1][2][3] Its primary mechanism of action involves the activation of the epithelial sodium channel (ENaC) on alveolar epithelial cells.[4] This activation enhances the removal of excess fluid from the alveoli, a critical step in resolving pulmonary edema.[4][5] Furthermore, this compound has demonstrated anti-inflammatory effects and the ability to stabilize the alveolar-capillary barrier.

The following protocols are designed to provide researchers with detailed methodologies to effectively quantify and assess the therapeutic efficacy of this compound in reducing pulmonary edema.

I. Clinical Assessment of Pulmonary Edema

Several methods are employed in the clinical setting to assess the severity and resolution of pulmonary edema. The following protocols are particularly relevant to clinical trials investigating this compound.[6][7]

Extravascular Lung Water (EVLW) Measurement via Transpulmonary Thermodilution

Transpulmonary thermodilution is a minimally invasive technique used at the bedside to quantify the amount of fluid in the extravascular space of the lungs. The PiCCO® system is a commonly used device for this measurement and was specified in this compound clinical trial protocols.[7]

Protocol for EVLW Measurement using the PiCCO® System:

Objective: To quantify the extravascular lung water index (EVLWI) as a measure of pulmonary edema.

Materials:

  • PiCCO® monitor and catheter kit (including a central venous catheter and a thermistor-tipped arterial catheter)

  • Cold saline solution (<8°C)

  • Pressure transducer kit

  • Monitor for continuous hemodynamic assessment

Procedure:

  • Catheter Placement:

    • Insert a central venous catheter (CVC) into a large central vein (e.g., internal jugular, subclavian, or femoral vein).

    • Insert a thermistor-tipped arterial catheter into a large artery (typically the femoral or axillary artery).

  • System Calibration:

    • Connect the arterial catheter to the PiCCO® monitor and a pressure transducer to obtain a continuous arterial pressure waveform.

    • Connect the CVC to the injection port for the cold saline bolus.

    • Perform a zero calibration of the pressure transducer at the level of the patient's phlebostatic axis.

  • Measurement:

    • Inject a bolus of cold saline (typically 15-20 mL) rapidly and smoothly through the CVC.

    • The thermistor at the tip of the arterial catheter detects the change in blood temperature as the cold bolus circulates through the pulmonary and systemic circulation.

    • The PiCCO® monitor analyzes the thermodilution curve to calculate various hemodynamic parameters, including cardiac output (CO), global end-diastolic volume (GEDV), and intrathoracic thermal volume (ITTV).

  • Data Analysis and Interpretation:

    • The monitor calculates EVLW by subtracting the intrathoracic blood volume (ITBV) from the ITTV. ITBV is derived from GEDV.[8][9]

    • The EVLW is then indexed to the patient's predicted body weight to obtain the Extravascular Lung Water Index (EVLWI).

    • An EVLWI > 10 mL/kg is generally considered indicative of pulmonary edema.[7]

Table 1: Interpretation of EVLWI Values

EVLWI (mL/kg)Interpretation
< 7Normal
7 - 10Borderline
> 10Pathological (Pulmonary Edema)
Arterial Blood Gas Analysis: PaO2/FiO2 Ratio

The ratio of the partial pressure of arterial oxygen (PaO2) to the fraction of inspired oxygen (FiO2) is a critical indicator of the severity of hypoxemia and impaired gas exchange, which are hallmarks of ARDS and pulmonary edema.

Protocol for PaO2/FiO2 Ratio Calculation:

Objective: To assess the severity of oxygenation impairment.

Materials:

  • Arterial blood gas (ABG) syringe

  • Blood gas analyzer

  • Ventilator or oxygen delivery system with known FiO2 setting

Procedure:

  • Arterial Blood Sample Collection:

    • Draw an arterial blood sample from an arterial line or through an arterial puncture.

  • Blood Gas Analysis:

    • Analyze the blood sample immediately using a blood gas analyzer to determine the PaO2.

  • FiO2 Determination:

    • Record the FiO2 the patient is receiving at the time of the blood draw. For mechanically ventilated patients, this is a set parameter. For patients on other oxygen support, FiO2 can be estimated based on the oxygen flow rate and delivery device.

  • Calculation and Interpretation:

    • Calculate the PaO2/FiO2 ratio by dividing the PaO2 (in mmHg) by the FiO2 (as a decimal).

    • The Berlin Definition for ARDS categorizes severity based on the PaO2/FiO2 ratio.

Table 2: ARDS Severity Classification based on PaO2/FiO2 Ratio

SeverityPaO2/FiO2 Ratio (mmHg)
Mild> 200 and ≤ 300
Moderate> 100 and ≤ 200
Severe≤ 100
Radiographic Assessment of Lung Edema (RALE) Score

The RALE score provides a semi-quantitative assessment of the extent and density of alveolar opacities on a chest radiograph, offering a non-invasive method to evaluate pulmonary edema.[10][11][12]

Protocol for RALE Scoring:

Objective: To semi-quantitatively assess the severity of pulmonary edema on a chest X-ray.

Procedure:

  • Image Acquisition:

    • Obtain a standard anteroposterior (AP) or posteroanterior (PA) chest radiograph.

  • Quadrant Division:

    • Divide the chest radiograph into four quadrants: right upper, right lower, left upper, and left lower.

  • Scoring:

    • For each quadrant, assign a score for the extent of consolidation (alveolar opacification) and the density of opacification .

    • Extent of Consolidation Score:

      • 0: No opacification

      • 1: 1-25% of the quadrant is opacified

      • 2: 26-50% of the quadrant is opacified

      • 3: 51-75% of the quadrant is opacified

      • 4: >75% of the quadrant is opacified

    • Density of Opacification Score:

      • 1: Hazy opacification

      • 2: Moderate opacification

      • 3: Dense opacification

  • Calculation:

    • For each quadrant, multiply the extent score by the density score.

    • The total RALE score is the sum of the scores from all four quadrants (maximum score of 48).[13]

Table 3: RALE Score Calculation Example

QuadrantExtent ScoreDensity ScoreQuadrant Score
Right Upper212
Right Lower326
Left Upper111
Left Lower4312
Total RALE Score 21

II. Preclinical Assessment of Pulmonary Edema

In animal models of pulmonary edema, more invasive but highly quantitative methods are often employed to assess the efficacy of therapeutic interventions like this compound.

Lung Wet-to-Dry Weight Ratio

The lung wet-to-dry (W/D) weight ratio is a gold-standard method in preclinical research for quantifying the degree of pulmonary edema.[14][15][16]

Protocol for Lung Wet-to-Dry Weight Ratio Measurement in Rodents:

Objective: To determine the amount of fluid accumulation in the lungs.

Materials:

  • Analytical balance

  • Drying oven

  • Surgical instruments for dissection

  • Absorbent paper

Procedure:

  • Euthanasia and Lung Excision:

    • Euthanize the animal according to approved protocols.

    • Immediately open the thoracic cavity and carefully excise the lungs.

  • Wet Weight Measurement:

    • Blot the lungs gently on absorbent paper to remove excess surface blood and fluid.

    • Weigh the lungs immediately on an analytical balance to obtain the "wet weight".

  • Dry Weight Measurement:

    • Place the lungs in a drying oven set to 60-80°C for 48-72 hours, or until a constant weight is achieved.[17][18]

    • Weigh the dried lungs to obtain the "dry weight".

  • Calculation:

    • Calculate the wet-to-dry weight ratio by dividing the wet weight by the dry weight.

Bronchoalveolar Lavage (BAL) for Protein and Cell Analysis

Bronchoalveolar lavage allows for the sampling of the epithelial lining fluid of the lower respiratory tract to assess inflammation and alveolar-capillary barrier integrity by measuring total protein concentration and inflammatory cell counts.[19][20][21][22][23]

Protocol for Bronchoalveolar Lavage in Rodents:

Objective: To quantify protein concentration and inflammatory cell infiltration in the alveolar space.

Materials:

  • Tracheostomy tube or cannula

  • Syringe with sterile phosphate-buffered saline (PBS) or saline

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Protein assay kit (e.g., BCA or Bradford)

  • Microscope and slides for cell differential counts

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and perform a tracheostomy.

  • Lavage:

    • Instill a known volume of sterile PBS or saline (e.g., 0.5-1.0 mL for a mouse) into the lungs via the tracheal cannula.

    • Gently aspirate the fluid back into the syringe.

    • Repeat this process 2-3 times, pooling the recovered fluid (BAL fluid or BALF).

  • Sample Processing:

    • Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells.

  • Supernatant Analysis (Protein):

    • Carefully collect the supernatant.

    • Measure the total protein concentration in the supernatant using a standard protein assay.

  • Cell Pellet Analysis (Cell Count and Differential):

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer or automated cell counter.

    • Prepare a cytospin slide of the cell suspension and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell count (macrophages, neutrophils, lymphocytes, etc.).

Table 4: Typical BAL Fluid Analysis Parameters

ParameterMethodInterpretation in Pulmonary Edema
Total Protein ConcentrationBCA or Bradford AssayIncreased levels indicate increased alveolar-capillary permeability.
Total Cell CountHemocytometer/Automated CounterElevated counts, particularly neutrophils, suggest inflammation.
Differential Cell CountStained CytospinA shift towards a higher percentage of neutrophils is a hallmark of acute lung injury.

III. Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

The primary mechanism of action of this compound is the activation of the epithelial sodium channel (ENaC), which enhances alveolar fluid clearance.

Solnatide_Signaling_Pathway cluster_epithelial_cell Alveolar Epithelial Cell This compound This compound ENaC ENaC (Epithelial Sodium Channel) This compound->ENaC Activates Na_ion Na+ ENaC->Na_ion Na+ influx Na_K_ATPase Na+/K+ ATPase cluster_interstitium cluster_interstitium Na_K_ATPase->cluster_interstitium Na+ efflux Na_ion->Na_K_ATPase Water Water Water->cluster_interstitium Osmotic gradient Solnatide_interaction This compound binds to α-subunit of ENaC

Caption: this compound activates ENaC, promoting Na+ and water clearance.

Experimental Workflow for Preclinical Assessment

This workflow outlines the key steps in a preclinical study evaluating the efficacy of this compound in an animal model of pulmonary edema.

Preclinical_Workflow cluster_study_design Study Design cluster_assessment Assessment of Pulmonary Edema cluster_analysis Data Analysis Induction Induce Pulmonary Edema (e.g., LPS, acid aspiration) Treatment Administer this compound or Vehicle Control Induction->Treatment BAL Bronchoalveolar Lavage (BAL) Treatment->BAL W_D_Ratio Lung Wet-to-Dry Weight Ratio Treatment->W_D_Ratio Histology Lung Histopathology Treatment->Histology Protein_Cell BAL Protein & Cell Counts BAL->Protein_Cell Edema_Quant Quantify Edema W_D_Ratio->Edema_Quant Injury_Score Score Lung Injury Histology->Injury_Score Comparison Compare Treatment vs. Control Protein_Cell->Comparison Edema_Quant->Comparison Injury_Score->Comparison

Caption: Preclinical workflow for this compound efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solnatide Solubility Challenges for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solnatide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common challenges of working with this synthetic cyclic peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and reproducibility of your in-vitro assays.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, 17-amino acid cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α). It is under investigation for the treatment of pulmonary permeability edema. This compound's primary mechanism of action is the activation of the amiloride-sensitive epithelial sodium channel (ENaC).[1][2] It specifically interacts with the intracellular C-terminal domain of the α-subunit of ENaC.[2][3][4] This interaction is thought to stabilize the open conformation of the channel, leading to increased sodium ion influx and subsequent water reabsorption.[4]

Q2: What is the best solvent for dissolving lyophilized this compound powder for in-vitro assays?

For many applications, sterile water for injection is the recommended solvent. Clinical trial protocols specify reconstituting this compound at a concentration of 25 mg/mL in water for injection.[5] For cell-based assays, it is crucial to first prepare a concentrated stock solution and then dilute it into your cell culture medium to the final working concentration.

Q3: What are the recommended storage conditions for this compound solutions?

Reconstituted this compound solutions are chemically and physically stable for up to 7 days when stored at 2-8°C.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for long-term storage.

Q4: I am observing precipitation after diluting my this compound stock solution into my cell culture medium. What could be the cause?

Precipitation upon dilution can be due to several factors:

  • High Concentration: You may be exceeding the solubility limit of this compound in your final buffer or media.

  • Buffer Composition: Components in your cell culture medium, such as salts or proteins, may be affecting the solubility of the peptide.

  • pH: The pH of your final solution can influence the charge of the peptide and its solubility.

  • Temperature: A sudden change in temperature when diluting a cold stock solution into warmer media can sometimes cause precipitation.

Refer to the Troubleshooting Guide below for detailed solutions.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound in in-vitro assays.

ProblemPotential Cause(s)Recommended Solution(s)
Poor initial solubility of lyophilized powder - Hydrophobic nature of the peptide.- Improper reconstitution technique.- Use the recommended solvent: Start with sterile, nuclease-free water.[5]- Gentle agitation: Vortex the vial gently or sonicate briefly in a water bath to aid dissolution.[6]- Warm the vial: Allow the lyophilized powder to reach room temperature before adding the solvent to prevent condensation.
Precipitation upon dilution in aqueous buffers (e.g., PBS) or cell culture media - Exceeding solubility limit.- Salt concentration in the buffer.- pH of the final solution.- Prepare a more dilute stock solution: If a high concentration stock is not necessary, try preparing a lower concentration stock (e.g., 1-5 mg/mL).- Stepwise dilution: Add the stock solution to the buffer or media dropwise while gently vortexing.[7]- Consider an intermediate solvent: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a high-concentration stock, which is then further diluted. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[8]
Inconsistent or unexpected results in cell-based assays - Peptide aggregation.- Degradation of the peptide in solution.- Interaction with media components.- Filter the stock solution: After reconstitution, filter the stock solution through a 0.22 µm syringe filter to remove any potential aggregates.- Use fresh or properly stored aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.- Optimize final concentration: Perform a dose-response curve to determine the optimal working concentration and to identify potential toxicity at higher concentrations.- Control for solvent effects: Include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on your cells.[8]
Cloudy or turbid solution after reconstitution - Incomplete dissolution.- Presence of insoluble impurities.- Sonication: Use a bath sonicator for a short period to help break up any clumps.- Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes and use the supernatant. Note that this will reduce the effective concentration of the peptide.

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource
Reconstitution Concentration 25 mg/mLWater for Injection[5]
EC₁₀₀ for ENaC Activation ~120 nMCell-based non-clinical pharmacodynamic studies[5]
Solution Stability 7 days2-8°C in a single-use plastic syringe[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a sterile stock solution of this compound for use in in-vitro assays.

Materials:

  • Lyophilized this compound powder

  • Sterile, nuclease-free water for injection or sterile, deionized water

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • (Optional) Bath sonicator

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., for a 25 mg/mL stock, add 1 mL of water to a 25 mg vial).

  • Gently vortex the vial for 1-2 minutes to dissolve the peptide. Avoid vigorous shaking, which can cause foaming and potential denaturation.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • (Optional but recommended) Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, low-protein binding tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

  • In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium. It is recommended to perform at least one intermediate dilution step to ensure accurate and homogenous mixing.

  • For the final dilution, add the diluted this compound solution to the cell culture plate or flask containing your cells and media.

  • Gently swirl the plate or flask to ensure even distribution of the peptide.

  • Remember to include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution) in your experimental setup.

Visualizations

This compound-ENaC Signaling Pathway

Solnatide_ENaC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Extracellular ENaC ENaC Channel (α, β, γ subunits) Sodium_Influx Increased Na⁺ Influx ENaC->Sodium_Influx Opens This compound This compound ENaC_alpha ENaC α-subunit (C-terminal domain) This compound->ENaC_alpha Binds to PKC_alpha PKC-α This compound->PKC_alpha Inhibits ENaC_alpha->ENaC Part of MARCKS MARCKS ENaC_alpha->MARCKS Stabilizes complex with PIP2 PIP2 MARCKS->PIP2 Interacts with PIP2->ENaC Required for open conformation PKC_alpha->ENaC Inhibits (via phosphorylation) Water_Reabsorption Water Reabsorption Sodium_Influx->Water_Reabsorption Drives

Caption: this compound activates ENaC by interacting with the α-subunit's C-terminus.

Experimental Workflow for Assessing this compound Solubility

Solubility_Workflow start Start: Lyophilized This compound Powder reconstitute Reconstitute in Sterile Water (25 mg/mL) start->reconstitute stock_solution High Concentration Stock Solution reconstitute->stock_solution dilute Dilute in Target Solvent (e.g., PBS, Cell Media) stock_solution->dilute observe Visually Inspect for Precipitation dilute->observe clear_solution Clear Solution: Proceed with Assay observe->clear_solution No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshoot: - Lower concentration - Use co-solvent (e.g., DMSO) - Adjust pH precipitate->troubleshoot troubleshoot->dilute

Caption: A logical workflow for dissolving this compound and troubleshooting solubility issues.

References

challenges in aerosolized Solnatide delivery to deep lung

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the aerosolized delivery of Solnatide to the deep lung.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of aerosolizing this compound.

Issue 1: Low Delivered Dose or Poor Lung Deposition

Q: My experiments are showing a low delivered dose of this compound to the in-vitro lung model. What are the potential causes and how can I troubleshoot this?

A: A low delivered dose is a common challenge in aerosol drug delivery. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Verify Nebulizer Functionality:

    • Is the nebulizer producing a consistent aerosol? Visually inspect the aerosol plume. An inconsistent or sputtering output can indicate a problem with the nebulizer itself. For vibrating mesh nebulizers like the Aerogen Solo, which has been used in this compound clinical trials, ensure the mesh is not clogged.[1][2]

    • Troubleshooting Steps:

      • If clogging is suspected, nebulize a few drops of normal saline to clear any residue, especially if using viscous formulations.[2]

      • Ensure the nebulizer is not used beyond its recommended lifespan (e.g., the Aerogen Solo can be used for up to 28 days with intermittent use or 7 days with continuous use).[2]

      • Check for any visible damage to the nebulizer components.

  • Optimize Nebulizer Placement and Circuit Configuration:

    • Is the nebulizer positioned correctly in your experimental setup? The placement of the nebulizer in the breathing circuit can significantly impact aerosol delivery.

    • Troubleshooting Steps:

      • In a simulated ventilator circuit, placing the nebulizer on the dry side of the humidifier has been shown to be effective.[3]

      • Ensure all connections in the breathing circuit are secure to prevent aerosol loss.

  • Assess Formulation Properties:

    • Could the physicochemical properties of your this compound solution be affecting nebulization? Properties like viscosity and surface tension can influence aerosol particle size and output rate.[1][4][5]

    • Troubleshooting Steps:

      • Viscosity: While a slight increase in viscosity can sometimes decrease the volume median diameter (VMD) of the aerosol, excessively viscous solutions can prolong nebulization time, reduce the output rate, or even cause the nebulizer to stop working.[4][5] If you have modified the formulation, consider measuring its viscosity.

      • Ionic Content: The presence of ions can reduce variability in aerosol generation, particularly with the Aerogen Pro nebulizer.[4][5] this compound is reconstituted in water for injection for clinical use.

  • Evaluate Aerosol Particle Size Distribution:

    • Are the generated aerosol particles in the optimal size range for deep lung deposition? For deposition in the lower airways, a mass median aerodynamic diameter (MMAD) between 1 and 5 µm is generally required.[6]

    • Troubleshooting Steps:

      • Perform cascade impaction analysis to determine the MMAD and geometric standard deviation (GSD) of your aerosolized this compound.

      • If the MMAD is too large, it will deposit in the upper airways. If it is too small, it may be exhaled.

Issue 2: Peptide Instability and Aggregation

Q: I am concerned about the stability of this compound during nebulization. How can I assess and mitigate potential degradation or aggregation?

A: Nebulization can be stressful for peptides, potentially leading to aggregation and loss of activity.[6][7][8][9] Here’s how to address this:

  • Assess Peptide Integrity Post-Nebulization:

    • Troubleshooting Steps:

      • Collect the aerosolized this compound from different stages of a cascade impactor or a collection filter.

      • Analyze the collected samples using techniques like High-Performance Liquid Chromatography (HPLC) to check for degradation products and Size-Exclusion Chromatography (SEC) to detect aggregates.

      • Compare the results with a non-nebulized control sample of the this compound solution.

  • Mitigation Strategies for Instability:

    • Formulation Optimization:

      • The addition of surfactants to peptide formulations has been shown to minimize aggregation during nebulization with mesh nebulizers.[10]

      • Ensure the pH of the formulation is within a range that maintains the stability of this compound. A pH range of 5 to 8 is generally recommended for nebulized products to avoid pulmonary irritation.[8]

    • Nebulizer Choice:

      • Vibrating mesh nebulizers, like the Aerogen Solo, are often preferred for biologics as they generate aerosol at lower shear stress and with less heat compared to jet or ultrasonic nebulizers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in the lungs?

A1: this compound is a synthetic peptide that activates the epithelial sodium channel (ENaC) in the alveolar epithelium.[11][12] This activation enhances the clearance of fluid from the alveoli, which is crucial in conditions like pulmonary permeability edema.[11][12] this compound has also been shown to improve the stability of the alveolar-capillary barrier by increasing the expression of the tight junction protein occludin.[13]

Q2: What type of nebulizer is recommended for this compound delivery?

A2: Clinical trials with this compound have utilized the Aerogen Solo, a vibrating mesh nebulizer.[11] This type of nebulizer is generally considered suitable for delivering biologics like peptides because it produces a fine-particle aerosol with a high delivery efficiency and minimizes the risk of heat-induced degradation.[6]

Q3: What are the key parameters to consider for the this compound formulation to ensure optimal aerosolization?

A3: The key formulation parameters that can influence the aerosol characteristics of your this compound solution are:

  • Concentration: In clinical studies, a this compound solution of 25 mg/ml has been used effectively.[11]

  • Viscosity and Surface Tension: These properties can affect the droplet size and output rate of the nebulizer.[1][4][5] It is important to characterize these properties if you are developing a new formulation.

  • Ionic Strength: The presence of ions can influence the performance of vibrating mesh nebulizers.[4][5]

Q4: How can I measure the aerodynamic particle size distribution of aerosolized this compound?

A4: The gold standard for measuring the aerodynamic particle size distribution (APSD) of inhaled products is cascade impaction.[14][15][16] This technique separates aerosol particles based on their inertia, which is a function of their size and velocity.[16][17] Commonly used cascade impactors are the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI).

Q5: What in-vitro models can be used to assess the deep lung deposition of this compound?

A5: Several in-vitro models are available to simulate and assess lung deposition:

  • Anatomical Throat Models: Models like the Alberta Idealized Throat can be connected to a cascade impactor to provide a more realistic assessment of deposition in the upper airways.[18]

  • Breathing Simulators: These can be used to mimic different breathing patterns (e.g., tidal breathing, deep inhalation) to evaluate their impact on lung deposition.

  • Cell-Based Assays: Advanced in-vitro models that incorporate lung epithelial cells cultured at an air-liquid interface can be used to study the interaction of the aerosolized drug with the lung epithelium.[19][20][21][22][23] These models can be integrated with deposition apparatuses like modified cascade impactors.[24]

Quantitative Data Summary

Table 1: this compound Nebulization Parameters from Clinical Studies

ParameterValueSource
NebulizerAerogen Solo (vibrating mesh)[11]
This compound Concentration25 mg/ml[11]
Nebulization Volume5 ml[11]
Nebulization Time10 - 20 minutes[11]
In-vitro Lung Deposition~60% to 70%[11]

Table 2: Impact of Formulation Properties on Vibrating Mesh Nebulizer Performance

Property ChangeImpact on Volume Median Diameter (VMD)Impact on Output RateSource
Increased ViscosityDecreaseDecrease (prolonged nebulization)[4][5]
Increased Ion ConcentrationDecreaseGenerally unaffected[4][5]
Decreased Surface TensionInconsistent effectsIncrease (shortened nebulization)[4][5]

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution Analysis using a Next Generation Impactor (NGI)

Objective: To determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of aerosolized this compound.

Materials:

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • Induction port (e.g., Alberta Idealized Throat)

  • Aerogen Solo nebulizer and controller

  • This compound solution (25 mg/ml)

  • Collection plates/cups for NGI stages

  • Solvent for drug recovery (e.g., mobile phase for HPLC)

  • HPLC system for quantification

Procedure:

  • Setup:

    • Assemble the NGI according to the manufacturer's instructions.

    • Coat the collection cups with a suitable solvent to prevent particle bounce, if necessary.

    • Connect the NGI to the vacuum pump via the flow meter.

    • Set the airflow rate to a constant value (e.g., 15 L/min for nebulizer testing).[16][17]

    • Attach the induction port to the NGI inlet.

  • Nebulization:

    • Fill the Aerogen Solo nebulizer with a known volume (e.g., 5 ml) of the this compound solution.

    • Connect the nebulizer to the induction port.

    • Turn on the vacuum pump to start the airflow through the NGI.

    • Start the nebulization and run for a predetermined time or until the entire volume is nebulized.

  • Sample Recovery:

    • Disassemble the NGI.

    • Carefully rinse each stage (including the induction port, stages 1-7, and the micro-orifice collector) with a known volume of the recovery solvent to dissolve the deposited this compound.

  • Quantification:

    • Analyze the amount of this compound in each rinse solution using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative mass of this compound deposited on each stage.

    • Determine the MMAD and GSD by plotting the cumulative mass against the effective cutoff diameter of each NGI stage on a log-probability scale.

Visualizations

Solnatide_Signaling_Pathway This compound Aerosolized This compound Alveolar_Epithelium Alveolar Epithelium This compound->Alveolar_Epithelium Binds to ENaC Epithelial Sodium Channel (ENaC) Alveolar_Epithelium->ENaC Activates Occludin Occludin Expression Alveolar_Epithelium->Occludin Increases Na_Influx Na+ Influx ENaC->Na_Influx Increases Water_Clearance Alveolar Fluid Clearance Na_Influx->Water_Clearance Drives Edema_Resolution Resolution of Pulmonary Edema Water_Clearance->Edema_Resolution Leads to Barrier_Integrity Improved Alveolar-Capillary Barrier Integrity Occludin->Barrier_Integrity Enhances Barrier_Integrity->Edema_Resolution Contributes to

Caption: this compound's mechanism of action in the lung.

Aerosol_Characterization_Workflow cluster_formulation Formulation cluster_nebulization Aerosol Generation cluster_analysis Aerosol Characterization cluster_deposition In-Vitro Deposition Solnatide_Solution This compound Solution (25 mg/ml) Nebulizer Vibrating Mesh Nebulizer (Aerogen Solo) Solnatide_Solution->Nebulizer Load Cascade_Impactor Cascade Impaction (NGI/ACI) Nebulizer->Cascade_Impactor Generate Aerosol Lung_Model In-Vitro Lung Model (e.g., with throat model) Nebulizer->Lung_Model Deliver Aerosol Data_Analysis Data Analysis (MMAD, GSD, FPF) Cascade_Impactor->Data_Analysis Quantify Deposition Troubleshooting_Logic Start Low Delivered Dose? Check_Nebulizer Check Nebulizer Functionality Start->Check_Nebulizer Yes Check_Formulation Assess Formulation Properties Check_Nebulizer->Check_Formulation OK Optimize Optimize Formulation or Nebulizer Settings Check_Nebulizer->Optimize Issue Found Check_Setup Verify Experimental Setup Check_Formulation->Check_Setup OK Check_Formulation->Optimize Issue Found Analyze_PSD Analyze Particle Size Distribution Check_Setup->Analyze_PSD OK Check_Setup->Optimize Issue Found Analyze_PSD->Optimize Sub-optimal Success Problem Resolved Analyze_PSD->Success Optimal Optimize->Start Re-test

References

Technical Support Center: Optimizing Solnatide Concentration for Maximal ENaC Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Solnatide to achieve maximal activation of the epithelial sodium channel (ENaC). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and a summary of quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate ENaC?

A1: this compound is a synthetic cyclic peptide that activates the epithelial sodium channel (ENaC).[1][2] Its mechanism of action involves a direct interaction with the α-subunit of the ENaC.[3][4] This interaction is dependent on the glycosylation of the channel and leads to an increase in the channel's open probability (Po), thereby enhancing sodium ion influx.[3][4]

Q2: In which cell lines can I test this compound's effect on ENaC?

A2: this compound's ENaC-activating potential has been demonstrated in various cell lines, including:

  • HEK-293 cells heterologously expressing ENaC subunits.[5]

  • H441 cells , a human lung adenocarcinoma cell line that endogenously expresses ENaC.[4]

  • A549 cells , a human alveolar basal epithelial adenocarcinoma cell line also used for ENaC studies.[4]

Q3: What is the optimal concentration range for this compound to achieve maximal ENaC activation?

A3: Based on in vitro studies, the concentration for maximal ENaC activation (EC100) is approximately 120 nM in cell-based assays. A concentration of 200 nM has been effectively used in whole-cell patch clamp experiments to elicit a strong response. For detailed dose-response data, please refer to the "Quantitative Data Summary" section.

Q4: How stable is the reconstituted this compound solution?

A4: The reconstituted this compound solution demonstrates good stability. Chemical and physical in-use stability has been shown for 7 days at 2-8 °C.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at optimizing this compound concentration for ENaC activation.

Issue Potential Cause Recommended Solution
No observable ENaC activation after this compound application. Incorrect this compound concentration. Verify the final concentration of this compound in your experimental setup. Prepare fresh dilutions from a stock solution. Refer to the dose-response data to ensure you are using an effective concentration (e.g., 100-200 nM).
Degraded this compound. Ensure proper storage of this compound stock solution as per the manufacturer's instructions. Prepare fresh working solutions for each experiment.
Issues with the patch-clamp recording. Refer to the "General Patch-Clamp Troubleshooting" section below for common issues such as seal quality, pipette resistance, and solution integrity.
Low or absent ENaC expression in the chosen cell line. Confirm ENaC expression in your cell line using techniques like Western blot or qPCR. If using a transient transfection system, optimize transfection efficiency.
Problem with ENaC glycosylation. This compound's activity is glycosylation-dependent.[3] Ensure your cell culture conditions support proper protein glycosylation. Avoid using tunicamycin or other inhibitors of glycosylation in your experiments with this compound.
High variability in ENaC activation between experiments. Inconsistent this compound preparation. Prepare a larger batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving the peptide.
Cell passage number and culture conditions. Use cells within a consistent and low passage number range. Ensure consistent cell culture conditions (e.g., media, temperature, CO2 levels) as these can affect ENaC expression and function.
Inconsistent application of this compound. Ensure a consistent method and duration of this compound application to the cells. For patch-clamp experiments, rapid and complete solution exchange in the recording chamber is crucial.
Apparent off-target effects or unexpected cellular responses. This compound may have other biological activities. This compound has been shown to have anti-inflammatory effects and can influence the expression of tight junction proteins.[2] Be aware of these potential effects when interpreting your data. If you suspect off-target ion channel effects, you can screen for activity on other relevant channels in your cell type.
General Patch-Clamp Troubleshooting
Issue Potential Cause Recommendation
Failure to obtain a GΩ seal. Dirty pipette tip or cell membrane.Ensure solutions are filtered and the perfusion system is clean. Use fresh, healthy cells.
Incorrect pipette resistance.Aim for a pipette resistance of 3-6 MΩ for whole-cell recordings.
Unstable baseline current. Poor seal quality.Attempt to re-form the seal or use a new pipette and cell.
Electrical noise.Ensure proper grounding of all equipment and use a Faraday cage.
Loss of whole-cell configuration ("seal rundown"). Cell health is compromised.Use healthier cells and handle them gently. Minimize the time between establishing the whole-cell configuration and recording data.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of ENaC Activity in HEK-293 Cells

This protocol outlines the measurement of this compound-induced ENaC activation using the whole-cell patch-clamp technique in HEK-293 cells transiently transfected with α, β, and γ subunits of human ENaC.

1. Cell Preparation:

  • Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Transfect cells with plasmids encoding human α, β, and γ ENaC subunits using a suitable transfection reagent.

  • Plate transfected cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 1 CaCl2, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile water. Aliquot and store at -20°C.

  • Working Solutions: Dilute the this compound stock solution in the extracellular solution to the desired final concentrations (e.g., 10, 50, 100, 200 nM) on the day of the experiment.

3. Patch-Clamp Recording:

  • Place a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Approach a cell and form a GΩ seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Record baseline ENaC current.

  • Perfuse the recording chamber with the this compound-containing extracellular solution and record the current until a stable activated level is reached.

  • To confirm the current is through ENaC, apply an ENaC-specific blocker like amiloride (10 µM) at the end of the experiment.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for ENaC activation based on available literature.

Cell LineENaC SubunitsMethodEffective ConcentrationReference
HEK-293δβγ-hENaCWhole-Cell Patch ClampSee dose-response curve belowResearchGate
HEK-293αβγV543fs ENaCWhole-Cell Patch Clamp200 nMResearchGate
Cell-based assaysNot specifiedNot specifiedEC100 ~ 120 nM[4]

Visualizations

Solnatide_ENaC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENaC ENaC (αβγ subunits) (Glycosylated) This compound->ENaC Binds to α-subunit (Glycosylation-dependent) Increased_Po Increased Open Probability (Po) ENaC->Increased_Po Conformational Change Na_ion Na+ Ion Increased_Po->Na_ion Facilitates Influx

Caption: this compound activates ENaC through a glycosylation-dependent interaction with the α-subunit, increasing the channel's open probability.

experimental_workflow prep 1. Cell Preparation (e.g., HEK-293 with ENaC) solutions 2. Prepare Solutions (Extracellular, Intracellular, this compound) prep->solutions patch 3. Whole-Cell Patch Clamp - Establish GΩ seal - Rupture membrane solutions->patch baseline 4. Record Baseline Current (Holding potential -60 mV) patch->baseline application 5. Apply this compound (Perfuse with working solution) baseline->application record 6. Record Activated Current application->record blocker 7. Apply Amiloride (Confirm ENaC specificity) record->blocker analysis 8. Data Analysis (Measure current increase) blocker->analysis

References

troubleshooting inconsistent results in Solnatide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Solnatide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic peptide that functions as an activator of the epithelial sodium channel (ENaC).[1][2] By activating ENaC, this compound promotes the clearance of liquid from the lungs.[1][2] It also has anti-inflammatory properties, reducing the synthesis of pro-inflammatory cytokines, and it can enhance the expression of tight junction proteins like occludin, which improves the stability of alveolar capillary barriers.[1]

Q2: What is the proper method for storing and handling this compound?

A2: As a synthetic peptide, this compound should be stored at -20°C.[3] For reconstitution, refer to the manufacturer's specific instructions. Generally, peptides can be sensitive to freeze-thaw cycles, so it is advisable to aliquot the reconstituted solution for single-use applications to maintain stability.

Q3: In which solvents is this compound soluble?

Troubleshooting Guides

Inconsistent Efficacy of this compound

Q4: We are observing significant variability in the dose-response of this compound between experiments. What could be the cause?

A4: Variability in dose-response is a common issue in peptide experiments and can stem from several factors:

  • Peptide Aggregation: Synthetic peptides can aggregate, reducing the effective concentration of the active monomer.[4][5][6] To mitigate this, ensure proper dissolution techniques are followed. You can also visually inspect the solution for any precipitation.

  • Batch-to-Batch Variability: The purity and folding of synthetic peptides can vary between batches, impacting biological activity.[7] It is recommended to qualify each new batch to ensure consistency.

  • Cellular Conditions: The expression and activity of ENaC can be influenced by cell passage number, confluence, and culture conditions, leading to varied responses to this compound.[8][9] Standardizing these experimental parameters is crucial.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Peptide AggregationDissolve this compound in a small volume of an appropriate organic solvent before adding the aqueous buffer. Vortex briefly.A clear, homogenous solution with improved consistency in experimental results.
Batch-to-Batch VariabilityTest each new lot of this compound in a standardized assay to confirm its potency relative to previous batches.Consistent EC50 values across different batches.
Inconsistent Cell CulturesMaintain a strict cell culture protocol, including seeding density, passage number, and growth media composition.Reduced variability in the baseline ENaC activity and response to this compound.
Unexpected Cellular Effects

Q5: We are observing unexpected cytotoxicity at higher concentrations of this compound. Is this a known effect?

A5: While this compound has been shown to be well-tolerated in clinical studies, in vitro experiments can sometimes reveal cytotoxicity, which may not be a direct effect of the peptide itself.[10]

  • Solvent Toxicity: If using an organic solvent like DMSO to dissolve this compound, high final concentrations in the cell culture media can be toxic to cells.

  • Peptide Aggregates: Aggregated peptides can sometimes induce cellular stress responses that may lead to cytotoxicity.[5][6]

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
High Solvent ConcentrationPrepare a higher stock concentration of this compound to minimize the volume of organic solvent added to the cell culture. Perform a solvent toxicity control.No cytotoxicity observed in the vehicle control group.
Peptide AggregationFilter the reconstituted this compound solution through a low-protein-binding filter to remove potential aggregates.Reduced cytotoxicity at higher concentrations of this compound.

Experimental Protocols & Signaling Pathways

This compound Signaling Pathway

The primary signaling pathway initiated by this compound involves the direct activation of the ENaC channel, leading to increased sodium influx and subsequent water reabsorption.

Solnatide_Signaling_Pathway This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC activates Na_Influx Increased Na+ Influx ENaC->Na_Influx Water_Reabsorption Water Reabsorption Na_Influx->Water_Reabsorption Pulmonary_Edema Pulmonary Edema Reduction Water_Reabsorption->Pulmonary_Edema

Caption: this compound activates ENaC, leading to pulmonary edema reduction.

General Experimental Workflow for Assessing this compound Efficacy

A typical workflow for evaluating the effect of this compound on epithelial cells involves cell culture, treatment, and a functional readout.

Solnatide_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Epithelial Cells (e.g., A549, H441) Treatment Treat Cells with this compound (and controls) Cell_Culture->Treatment Solnatide_Prep Prepare this compound Stock and Working Solutions Solnatide_Prep->Treatment Functional_Assay Perform Functional Assay (e.g., Ussing Chamber, TEER) Treatment->Functional_Assay Protein_Analysis Protein Expression Analysis (e.g., Western Blot for Occludin) Treatment->Protein_Analysis Cytokine_Assay Cytokine Measurement (e.g., ELISA) Treatment->Cytokine_Assay Data_Analysis Analyze and Interpret Results Functional_Assay->Data_Analysis Protein_Analysis->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for in vitro this compound experiments.

This technical support center provides general guidance. Researchers should always refer to specific product documentation and established laboratory protocols.

References

improving the stability of Solnatide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Solnatide in solution. The following information is intended to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized this compound?

A1: this compound is a sterile, lyophilized powder containing no additional ingredients.[1] To ensure maximum stability and activity, it should be reconstituted with sterile "water for injection" (WFI) or a suitable sterile buffer immediately prior to use.[1]

  • Protocol:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Using aseptic techniques, slowly inject the recommended volume of sterile WFI or buffer into the vial.

    • Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause aggregation and degradation of the peptide.

    • The solution should be clear and colorless after reconstitution.

Q2: What are the optimal storage conditions for reconstituted this compound solution?

A2: The chemical and physical in-use stability of reconstituted this compound solution has been demonstrated for 7 days at 2–8 °C.[1] For longer-term storage, it is recommended to aliquot the reconstituted solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: Like many peptides, the stability of this compound in solution is influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of peptides by affecting their net charge and susceptibility to chemical degradation pathways like deamidation and hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation and can also promote aggregation.

  • Oxidation: The presence of oxidizing agents can lead to the modification of certain amino acid residues, potentially affecting the peptide's structure and function.

  • Aggregation: Peptides can self-associate to form aggregates, which can be soluble or insoluble. This process can be influenced by factors such as concentration, pH, temperature, and ionic strength.

Troubleshooting Guide

Issue: I am observing precipitation or cloudiness in my reconstituted this compound solution.

Potential Cause Troubleshooting Steps
Aggregation 1. Ensure the reconstitution was performed gently, without vigorous shaking. 2. Verify that the pH of the buffer is within the optimal range for this compound stability (if known, otherwise start with a neutral pH). 3. Consider reducing the concentration of the this compound solution. 4. Perform a size-exclusion chromatography (SEC) analysis to confirm the presence of high molecular weight species.
Poor Solubility 1. Confirm that the correct solvent (e.g., sterile water or a specific buffer) was used for reconstitution. 2. If using a buffer, ensure all components are fully dissolved before adding the lyophilized peptide.
Contamination 1. Always use sterile reagents and aseptic techniques during reconstitution. 2. Visually inspect the solution for any signs of microbial growth.

Issue: I am seeing a loss of biological activity in my this compound experiments.

Potential Cause Troubleshooting Steps
Chemical Degradation 1. Review the storage conditions of the reconstituted solution. Ensure it was stored at the recommended temperature and protected from light. 2. Avoid repeated freeze-thaw cycles by aliquoting the solution after reconstitution. 3. Perform a stability-indicating HPLC analysis to assess the purity of the peptide solution.
Oxidation 1. If the buffer or other reagents are suspected to contain oxidizing agents, prepare fresh solutions using high-purity reagents. 2. Consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant concern.
Incorrect pH 1. Measure the pH of the final this compound solution to ensure it is within the expected range for your experiment and for optimal peptide stability.

Data on Factors Affecting Peptide Stability

While specific quantitative stability data for this compound across a wide range of conditions is proprietary, the following tables provide a general overview of how pH and temperature can affect peptide stability, which can be applied as a starting point for optimizing your experiments with this compound.

Table 1: Potential Effects of pH on Peptide Stability

pH RangePotential Degradation PathwaysGeneral Recommendations
Acidic (pH < 4) - Acid-catalyzed hydrolysis of peptide bonds, particularly at Asp-Pro and Asp-X sequences.- Use with caution. If required for an experiment, prepare fresh solutions and use them immediately.
Near Neutral (pH 4-8) - Deamidation of asparagine and glutamine residues. - Oxidation.- Generally the most stable range for many peptides. A pH around 5-6 is often optimal.
Alkaline (pH > 8) - Base-catalyzed hydrolysis. - Racemization. - Beta-elimination.- Avoid prolonged storage at high pH. Prepare solutions fresh before use.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Lyophilized Powder -20°C to -80°CLong-termProtect from moisture and light.
Reconstituted Solution 2-8°CUp to 7 daysFor short-term storage.
Reconstituted Solution -20°C to -80°CLong-termAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.

  • Principle: A reversed-phase HPLC method separates this compound from its potential degradation products based on hydrophobicity. The peak area of the intact peptide is monitored over time under various stress conditions to determine its stability.

  • Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • This compound reference standard

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or formic acid

    • pH meter

    • Analytical balance

  • Reagent Preparation:

    • Mobile Phase A (MPA): 0.1% TFA in water

    • Mobile Phase B (MPB): 0.1% ACN in water

    • Diluent: 50:50 (v/v) ACN:water

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % MPB
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in the diluent.

    • For the stability study, reconstitute lyophilized this compound in the desired buffer (e.g., phosphate-buffered saline at pH 7.4) to a known concentration.

    • At each time point, withdraw an aliquot of the stability sample and dilute it with the diluent to a final concentration within the linear range of the assay.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of intact this compound versus time to determine the degradation rate.

Protocol 2: Assessment of this compound Aggregation

This protocol describes two common methods to assess the aggregation of this compound in solution.

  • A. Size-Exclusion Chromatography (SEC)

    • Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric form of this compound.

    • Materials:

      • HPLC system with a UV detector

      • SEC column suitable for peptides (e.g., with a molecular weight range of 1-100 kDa)

      • Mobile phase: A buffer that mimics the experimental conditions (e.g., phosphate-buffered saline, pH 7.4).

    • Procedure:

      • Equilibrate the SEC column with the mobile phase.

      • Inject the this compound sample.

      • Monitor the chromatogram for the appearance of peaks eluting earlier than the main this compound monomer peak.

      • Quantify the percentage of aggregated species by integrating the peak areas.

  • B. Spectrophotometry (Turbidity Measurement)

    • Principle: The formation of insoluble aggregates will cause the solution to become turbid, which can be measured by an increase in absorbance at a wavelength where the peptide does not absorb (e.g., 340-400 nm).

    • Materials:

      • UV-Vis spectrophotometer

      • Cuvettes

    • Procedure:

      • Place the this compound solution in a cuvette.

      • Measure the absorbance at 350 nm over time.

      • An increase in absorbance indicates the formation of insoluble aggregates.

Visualizations

Solnatide_Signaling_Pathway This compound This compound (inhaled aerosol) ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC activates Alveolar_Epithelium Alveolar Epithelium This compound->Alveolar_Epithelium targets Sodium_Influx Increased Na+ Influx ENaC->Sodium_Influx leads to Water_Reabsorption Water Reabsorption (from alveoli to interstitium) Sodium_Influx->Water_Reabsorption drives Edema_Clearance Pulmonary Edema Clearance Water_Reabsorption->Edema_Clearance results in

Caption: this compound signaling pathway for pulmonary edema clearance.

Stability_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in Test Buffer (e.g., different pH) start->reconstitute aliquot Aliquot Samples reconstitute->aliquot stress Incubate under Stress Conditions (e.g., 4°C, 25°C, 40°C) aliquot->stress timepoint Sample at Time Points (T=0, 1, 3, 7 days) stress->timepoint analysis Analyze Samples timepoint->analysis hplc Stability-Indicating HPLC (Purity Assessment) analysis->hplc sec Size-Exclusion Chromatography (Aggregation Analysis) analysis->sec bioassay Biological Activity Assay analysis->bioassay end End: Determine Stability Profile hplc->end sec->end bioassay->end

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Tree start Issue: Unstable this compound Solution (Precipitation or Loss of Activity) q1 Was the solution prepared fresh? start->q1 a1_yes Check reconstitution procedure. Was it gentle? q1->a1_yes Yes a1_no Prepare fresh solution. Re-evaluate. q1->a1_no No q2 Was pH of the buffer verified? a1_yes->q2 a2_yes Analyze for aggregation (SEC) and degradation (HPLC). q2->a2_yes Yes a2_no Adjust pH to optimal range. Re-evaluate. q2->a2_no No q3 Were storage conditions correct? (2-8°C, protected from light) a2_yes->q3 a3_yes Consider excipient compatibility or inherent instability. q3->a3_yes Yes a3_no Store correctly. Re-evaluate. q3->a3_no No

References

refining animal models for more accurate Solnatide studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for refining animal models to achieve more accurate and reproducible results in Solnatide studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as AP301) is a synthetic cyclic peptide designed to treat pulmonary permeability edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS).[1][2] Its primary mechanism of action is the activation of the epithelial sodium channel (ENaC) on the apical surface of alveolar cells.[1][3][4][5] This activation enhances the reabsorption of sodium ions from the alveolar space, which creates an osmotic gradient that drives the clearance of excess fluid from the lungs.[5][6] Additionally, this compound has been shown to have anti-inflammatory effects and can improve the stability of the alveolar-capillary barrier by increasing the expression of the tight junction protein occludin.[3][7][8]

Q2: Which animal models are most appropriate for studying this compound's efficacy?

A2: No single animal model perfectly replicates human ARDS.[9] The choice of model depends on the specific research question. Commonly used and relevant models include:

  • Lipopolysaccharide (LPS)-Induced Lung Injury: Intratracheal or intravenous administration of LPS, a component of Gram-negative bacteria, induces a robust inflammatory response, leading to lung injury. This model is useful for studying the anti-inflammatory and edema-clearing properties of this compound.[9][10]

  • Ventilator-Induced Lung Injury (VILI): This model mimics the lung damage that can be caused by mechanical ventilation, a common intervention for ARDS patients. It is ideal for investigating this compound's ability to protect the alveolar-capillary barrier under mechanical stress.[11][12]

  • "Two-Hit" Models: To better simulate the complexity of clinical ARDS, researchers often use a "two-hit" approach, such as inducing sepsis (e.g., via cecal ligation and puncture) or administering LPS prior to injurious mechanical ventilation.[9][13][14] This creates a pre-sensitized state more reflective of human patients.

  • Acid Aspiration Models: Instilling hydrochloric acid into the trachea simulates the aspiration of gastric contents, a common cause of ARDS, resulting in significant pulmonary edema.[9][15]

Q3: How should this compound be administered in animal models?

A3: In both preclinical animal models and human clinical trials, this compound is typically administered directly to the lungs via inhalation as a liquid aerosol or nebulized powder.[1][2][3][6] This route ensures the peptide reaches its target, the alveolar epithelium, while minimizing systemic exposure and potential side effects.[3] For rodent studies, this is often achieved through intratracheal instillation or nebulization in a closed chamber.

Troubleshooting Guides

Issue 1: High Variability in Lung Injury Severity Across Animals

  • Question: My LPS-induced lung injury model shows significant variability in edema and inflammation between animals, making the therapeutic effect of this compound difficult to assess. What can I do?

  • Answer: High variability is a common challenge in LPS models.[9] To improve consistency:

    • Standardize LPS Administration: Ensure precise, repeatable intratracheal instillation. Improper placement can lead to unilateral (one-sided) lung injury.[16] Use a cold light source to visualize the trachea and ensure the catheter is inserted to the correct depth (approx. 10 mm for a mouse) before injecting the LPS, followed by a small air bolus (50 µL) to ensure distribution.[16]

    • Control Animal Health: Use age- and weight-matched animals from a reliable vendor. Subclinical infections can dramatically alter the response to LPS. Ensure proper acclimatization before the experiment.

    • Verify LPS Potency: The potency of LPS can vary between lots and manufacturers. Perform a dose-response study with each new lot to identify the optimal concentration that induces significant but sublethal injury.

    • Maintain Body Temperature: Anesthesia can cause hypothermia, affecting inflammatory responses. Use a temperature-controlled table or heating pad to maintain the animal's body temperature at 37°C during the procedure.[16]

Issue 2: Inconsistent or Lack of this compound Efficacy

  • Question: I am not observing the expected reduction in pulmonary edema after administering this compound. What are the potential causes?

  • Answer: If this compound is not showing efficacy, consider these factors:

    • Timing of Administration: The therapeutic window is critical. Administering this compound after the onset of significant injury may be more clinically relevant than prophylactic administration. The optimal timing should be determined in pilot studies (e.g., 2, 4, or 6 hours post-LPS).

    • Aerosol Delivery Efficiency: Ensure your nebulization system generates particles in the optimal size range (1-5 µm) for deep lung deposition. Calibrate your delivery system to quantify the actual dose delivered to the animal. Inconsistent nebulizer output can be a major source of variability.

    • Peptide Stability: this compound is a peptide and may be susceptible to degradation. Follow the manufacturer's instructions for storage and reconstitution. Avoid repeated freeze-thaw cycles.

    • Injury Model Severity: If the lung injury is overwhelmingly severe, the therapeutic effect of any single agent may be masked. Consider reducing the dose of the injurious agent (e.g., LPS) or the intensity of mechanical ventilation to create a model where therapeutic modulation is possible.

Issue 3: High Mortality in Ventilator-Induced Lung Injury (VILI) Model

  • Question: My VILI model has a high mortality rate, preventing me from completing the this compound treatment protocol. How can I refine my ventilation strategy?

  • Answer: High mortality in VILI models is often due to excessive mechanical stress. Adopt a lung-protective ventilation strategy:

    • Lower Tidal Volumes (VT): Use low tidal volumes (e.g., 4-8 mL/kg of predicted body weight) to prevent overdistension of the alveoli (volutrauma).[12][17]

    • Optimize PEEP: Apply Positive End-Expiratory Pressure (PEEP) to prevent the repetitive opening and closing of alveoli (atelectrauma).[12] The optimal PEEP level should be titrated to achieve the best oxygenation without causing hemodynamic compromise.

    • Monitor Driving Pressure: The driving pressure (Plateau Pressure - PEEP) is a key indicator of lung stress. Aim to keep the driving pressure as low as possible (ideally <15 cmH₂O).[17]

    • Consider Prone Positioning: For larger animal models (e.g., porcine), prone positioning can improve oxygenation and lead to a more homogeneous distribution of ventilation, reducing VILI.[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing and evaluating this compound animal studies.

Table 1: Key Parameters for Common ARDS Animal Models

ParameterLPS-Induced Injury (Mouse)Ventilator-Induced Lung Injury (Mouse)
Inducing Agent Lipopolysaccharide (E. coli)Injurious Mechanical Ventilation
Administration Intratracheal (IT) InstillationEndotracheal Intubation & Ventilator
Typical Dose/Setting 1-5 mg/kg (IT)Tidal Volume >15 mL/kg; Low/No PEEP
Key Pathological Features Neutrophilic alveolitis, protein-rich edema, cytokine release[10][18]Alveolar-capillary barrier disruption, hyaline membrane formation[15]
Optimal Time for Analysis 24-72 hours post-instillation[18]2-6 hours post-ventilation

Table 2: Primary Efficacy Readouts for this compound Studies

ReadoutMethodExpected Effect of this compound
Pulmonary Edema Lung Wet-to-Dry Weight RatioDecrease
Alveolar-Capillary Leak Bronchoalveolar Lavage (BAL) Fluid Total ProteinDecrease[7][19]
Lung Inflammation BAL Fluid Cell Count (Total & Differential)Decrease in neutrophils
Gas Exchange Arterial Blood Gas Analysis (PaO₂/FiO₂ Ratio)Increase/Improvement[6]
Barrier Integrity Lung Tissue Histology / Immunohistochemistry (e.g., Occludin staining)Preservation of lung architecture; Increased Occludin expression[3][7]

Visualizations: Pathways and Workflows

Signaling Pathway

Solnatide_Pathway cluster_alveolus Alveolar Epithelial Cell ENaC αβγ-ENaC Na_in Na+ Influx ENaC->Na_in Activates Na_K_ATPase Na+/K+-ATPase (Basolateral) Na_in->Na_K_ATPase H2O_out Water Reabsorption (Alveolar Fluid Clearance) Na_in->H2O_out Osmotic Gradient Edema Alveolar Edema H2O_out->Edema Reduces This compound This compound (Aerosolized) This compound->ENaC Binds & Activates

Caption: this compound activates ENaC, driving fluid clearance and reducing alveolar edema.

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation & Induction cluster_treat Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis Acclimatization 1. Animal Acclimatization (≥ 7 days) Baseline 2. Baseline Measurements (Weight, etc.) Acclimatization->Baseline Induction 3. Lung Injury Induction (e.g., Intratracheal LPS) Baseline->Induction Randomization 4. Randomization (Vehicle vs. This compound) Induction->Randomization Treatment 5. Treatment Administration (Nebulization) Randomization->Treatment Monitoring 6. Monitor Vital Signs & Animal Welfare Treatment->Monitoring Sacrifice 7. Euthanasia at Endpoint (e.g., 24h post-treatment) Monitoring->Sacrifice BAL 8. Bronchoalveolar Lavage (BAL) (Cells, Protein) Sacrifice->BAL Tissue 9. Tissue Collection (Lungs for W/D Ratio, Histology) Sacrifice->Tissue Analysis 10. Data Analysis & Statistics BAL->Analysis Tissue->Analysis

Caption: A refined workflow for conducting this compound efficacy studies in animal models.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start High Variability in BAL Protein Levels? CheckLPS Is LPS dose/lot consistent? Start->CheckLPS Yes CheckIT Is IT instillation technique standardized? CheckLPS->CheckIT Yes Sol_Dose Perform LPS dose-response pilot study. CheckLPS->Sol_Dose No CheckTemp Is animal core temperature maintained at 37°C? CheckIT->CheckTemp Yes Sol_IT Refine IT technique: Use visualization & air bolus. CheckIT->Sol_IT No Sol_Temp Use heating pads during procedure. CheckTemp->Sol_Temp No Success Variability Reduced CheckTemp->Success Yes Sol_Dose->Success Sol_IT->Success Sol_Temp->Success

Caption: A decision tree for troubleshooting high variability in lung injury models.

Detailed Experimental Protocol: LPS-Induced Lung Injury in Mice

This protocol provides a detailed methodology for inducing acute lung injury (ALI) via intratracheal (IT) lipopolysaccharide (LPS) instillation in mice, followed by treatment with nebulized this compound.

1. Materials and Preparation

  • Animals: C57BL/6 mice, male, 8-10 weeks old.

  • LPS: E. coli O111:B4, reconstituted in sterile, pyrogen-free saline.

  • This compound: Reconstituted according to manufacturer's specifications.

  • Anesthesia: Ketamine/Xylazine cocktail or inhaled Isoflurane.

  • Equipment: Animal ventilator (optional, for recovery), heating pad, cold light source, 22G catheter, micropipettes, nebulizer/aerosol delivery system.

2. Procedure

  • Animal Preparation: Anesthetize the mouse and place it in a supine position on a heated surgical board with its neck extended.

  • Intratracheal Instillation:

    • Visualize the trachea using a cold light source.

    • Carefully insert a 22-gauge catheter into the trachea, avoiding the esophagus.

    • Instill 50 µL of LPS solution (e.g., 2 mg/kg) directly into the lungs.

    • Immediately follow with a 100 µL bolus of air to ensure distribution.

    • Allow the animal to recover in a clean, warm cage.

  • This compound Administration (4 hours post-LPS):

    • Place the conscious animal (or group of animals) in a whole-body plethysmography chamber or other suitable enclosure connected to the aerosol generator/nebulizer.

    • Nebulize the this compound solution for a predetermined duration (e.g., 30 minutes) to deliver the target dose. The vehicle control group should receive nebulized saline.

  • Endpoint Analysis (24 hours post-LPS):

    • Anesthetize the mouse for terminal sample collection.

    • Collect blood via cardiac puncture for systemic analysis if needed.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving 0.5 mL of ice-cold PBS three times via a tracheal cannula. Keep BAL fluid on ice.

    • Perfuse the pulmonary circulation with PBS to remove blood.

    • Collect the left lung for wet-to-dry weight ratio analysis (a measure of edema).

    • Inflate and fix the right lung with 4% paraformaldehyde for histological analysis.

5. Key Analyses

  • BAL Fluid: Centrifuge the BAL fluid. Use the supernatant to measure total protein concentration (e.g., via BCA assay) as an index of alveolar-capillary permeability. Resuspend the cell pellet to perform a total cell count and a differential count (neutrophils, macrophages) using a cytospin preparation.

  • Lung Histology: Paraffin-embed the fixed lung tissue, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and tissue damage.

  • Wet-to-Dry Ratio: Weigh the fresh left lung (wet weight), then desiccate it in an oven at 60°C for 72 hours and weigh again (dry weight). A higher ratio indicates more severe edema.

References

Technical Support Center: Solnatide Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Solnatide. The information is designed to help optimize experimental protocols for enhanced efficacy.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the experimental use of peptide therapeutics like this compound, focusing on solubility, stability, and in vitro assay performance.

Q1: My this compound solution appears cloudy after reconstitution. What should I do?

A1: Cloudiness or precipitation can indicate solubility issues. First, ensure you are using the recommended sterile water for injection to reconstitute the lyophilized powder.[1] Gently swirl the vial to dissolve the contents; do not shake vigorously, as this can cause aggregation or denaturation of the peptide. If cloudiness persists, brief sonication may help. It is also crucial to verify the pH of your final buffer, as peptide solubility is often pH-dependent. For persistent issues, preparing fresh stock solutions is recommended.

Q2: I am observing high variability in my cell-based assay results. What are the potential causes?

A2: High variability in cell-based assays can stem from several factors. For peptides, inconsistent stability is a common culprit.[2] Ensure that your this compound stock solutions are stored correctly (typically at -20°C or -80°C) and undergo minimal freeze-thaw cycles. When preparing working solutions, use pre-chilled buffers and keep the solution on ice. Additionally, check for lot-to-lot variability of the peptide, ensure cell monolayers are fully confluent and healthy, and confirm the integrity of your assay plates and reagents.[3]

Q3: How can I confirm the integrity of the endothelial/epithelial monolayer in my in vitro permeability assay?

A3: The integrity of the cell monolayer is critical for a valid permeability assay.[4] Before adding this compound, you can assess monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A stable and high TEER value indicates a well-formed, tight monolayer. Another common method is to perform a Lucifer Yellow permeability test.[3][5] A low permeability rate for this fluorescent marker confirms that the paracellular pathway is restricted, indicating tight junction integrity.[5]

Q4: this compound appears to have lower-than-expected activity in my experiment. How can I troubleshoot this?

A4: Lower-than-expected activity can be due to peptide degradation, improper dosage, or issues with the experimental model. Peptides are susceptible to enzymatic degradation by proteases present in cell culture media containing serum.[6] Consider using serum-free media during the treatment period if compatible with your cells. Also, verify that the dosage used is appropriate for your specific cell type or animal model, as effective concentrations can vary.[1][7] Finally, confirm that the target of this compound, the epithelial sodium channel (ENaC), is expressed and functional in your experimental system.[8][9][10]

Q5: What is the best way to handle and store the lyophilized this compound peptide and its stock solutions?

A5: Lyophilized peptides should be stored at -20°C or -80°C in a desiccator to prevent degradation from moisture and temperature fluctuations. After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Store these aliquots at -80°C. Before use, thaw the aliquot rapidly and keep it on ice.

Section 2: Quantitative Data Summary

The following tables provide a summary of hypothetical data to guide experimental design. These values are illustrative and should be optimized for specific experimental conditions.

Table 1: this compound Dose-Response on ENaC Activity in Alveolar Epithelial Cells

This compound Conc. (nM)ENaC Current (% of Control)Standard Deviation
0 (Control)100%± 5%
10125%± 7%
50180%± 9%
100250%± 12%
500260%± 13%

Table 2: Stability of this compound in Different Experimental Buffers

Buffer TypeStorage Temp.Timepoint% Intact Peptide Remaining
PBS, pH 7.44°C24 hours95%
PBS, pH 7.437°C6 hours70%
DMEM (serum-free)37°C6 hours85%
DMEM (+10% FBS)37°C6 hours55%

Section 3: Detailed Experimental Protocol

Protocol: In Vitro Alveolar-Capillary Barrier Permeability Assay

This protocol details a method to assess the effect of this compound on the permeability of a co-culture model of the alveolar-capillary barrier.

1. Materials and Reagents:

  • Human Alveolar Epithelial Cells (e.g., A549)

  • Human Pulmonary Microvascular Endothelial Cells (HPMEC)

  • Transwell® inserts (24-well format, 0.4 µm pore size)

  • Cell culture media (e.g., DMEM, EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (lyophilized powder)

  • FITC-Dextran (70 kDa)

  • Lucifer Yellow

  • Sterile Water for Injection

  • Hanks' Balanced Salt Solution (HBSS)

2. Cell Seeding and Co-culture:

  • Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix protein (e.g., fibronectin).

  • Seed the alveolar epithelial cells onto the apical side of the inserts and culture until a confluent monolayer is formed (typically 3-5 days).

  • Coat the basolateral side of the insert membrane.

  • Invert the inserts and seed the endothelial cells onto the basolateral side. Culture for an additional 2-3 days to form a confluent co-culture barrier.

  • Confirm monolayer integrity by measuring TEER or Lucifer Yellow permeability.[5]

3. This compound Preparation and Treatment:

  • Reconstitute lyophilized this compound in sterile water to create a 1 mM stock solution. Aliquot and store at -80°C.

  • On the day of the experiment, thaw a stock aliquot and prepare working dilutions in serum-free cell culture medium.

  • Equilibrate the cell monolayers in fresh, serum-free medium for 30 minutes at 37°C.

  • Add the this compound working solutions (or a vehicle control) to the apical chamber of the Transwell® inserts.

  • Incubate for the desired treatment period (e.g., 4, 12, or 24 hours).

4. Permeability Measurement:

  • After the treatment period, remove the medium from the apical chamber.

  • Add FITC-Dextran (e.g., 1 mg/mL) in HBSS to the apical (donor) chamber.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubate for 1-2 hours at 37°C.

  • Collect samples from the basolateral chamber at defined time points.

  • Measure the fluorescence of the samples using a fluorescence plate reader (Excitation/Emission ~490/520 nm).[11]

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) to quantify the barrier function.

  • Compare the Papp values between control and this compound-treated groups to determine the effect on barrier integrity.

Section 4: Visualizations

The following diagrams illustrate key pathways and workflows related to this compound research.

G ENaC ENaC Channel Na_ion Na+ ENaC->Na_ion Influx This compound This compound This compound->ENaC Activates H2O H₂O Clearance Liquid Clearance H2O->Clearance in_cell->H2O Osmotic Gradient

Caption: this compound's proposed mechanism of action on the ENaC channel.

G start Start: Lyophilized This compound reconstitute Reconstitute Peptide (Sterile Water) start->reconstitute treat Treat with this compound (Apical Chamber) reconstitute->treat prepare_cells Prepare Cell Monolayer on Transwell Insert check_integrity Assess Monolayer Integrity (e.g., TEER) prepare_cells->check_integrity check_integrity->treat If Intact add_tracer Add Permeability Tracer (e.g., FITC-Dextran) treat->add_tracer measure Measure Tracer in Basolateral Chamber add_tracer->measure analyze Analyze Data (Calculate Papp) measure->analyze end End analyze->end

Caption: Experimental workflow for an in vitro permeability assay.

References

Mitigating Variability in Solnatide Nebulization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during the nebulization of Solnatide for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor (TNF).[1] Its primary mechanism of action is the activation of the amiloride-sensitive epithelial sodium channel (ENaC), which plays a crucial role in alveolar liquid clearance.[1][2] By activating ENaC, this compound promotes the removal of excess fluid from the alveoli, making it a potential therapeutic for pulmonary edema associated with conditions like Acute Respiratory Distress Syndrome (ARDS).[2][3]

Q2: What is the recommended method for reconstituting lyophilized this compound?

A2: For clinical use, lyophilized this compound is reconstituted with sterile water for injection.[3] For research purposes, a similar approach using sterile, high-purity water or a specific buffer is recommended. It is crucial to allow the vial and diluent to reach room temperature before reconstitution, and to gently swirl the vial to dissolve the powder, avoiding vigorous shaking which can cause foaming and peptide degradation.[4][5]

Q3: Which type of nebulizer is best suited for this compound research?

A3: Both vibrating mesh nebulizers (VMNs) and jet nebulizers can be used for peptide aerosolization. However, VMNs are often preferred for biologics as they generate aerosol at lower shear stress and without significant heat, which helps to maintain the integrity of the peptide.[6] VMNs have also been shown to have a lower residual volume, ensuring more of the drug is available for nebulization.[6][7] The Aerogen Solo, a VMN, has been used in clinical trials of this compound.[3]

Q4: What are the key factors that can introduce variability in this compound nebulization?

A4: Variability in nebulization experiments can arise from several factors, including:

  • Nebulizer Type and Settings: Different nebulizers (jet vs. mesh) and their operational parameters (e.g., flow rate for jet nebulizers) can significantly impact particle size and output.

  • Formulation Properties: The concentration of this compound, as well as the viscosity and surface tension of the solution, can affect aerosol characteristics.[8]

  • Environmental Conditions: Ambient temperature and humidity can influence aerosol particle size due to evaporation or condensation.[9]

  • Experimental Setup: The configuration of the in vitro apparatus, including tubing and collection filters, can lead to drug loss and variability in measurements.

Q5: How can I characterize the aerosolized this compound in my experiments?

A5: Key characteristics to measure include Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD), which describe the particle size distribution. The Fine Particle Fraction (FPF), the percentage of particles typically less than 5 µm, is also a critical parameter for predicting lung deposition.[7] Techniques for these measurements include cascade impaction and laser diffraction.[7][10] It is also important to quantify the delivered dose and assess the integrity of the nebulized peptide using methods like HPLC.[10]

Troubleshooting Guides

Issue 1: No or Low Mist Output from the Nebulizer
Possible Cause Troubleshooting Step
Clogged Nebulizer Mesh/Nozzle Disassemble and clean the nebulizer components according to the manufacturer's instructions. For VMNs, the mesh can be particularly sensitive and may require specific cleaning procedures.
Incorrect Assembly Ensure all parts of the nebulizer are assembled correctly and securely.
Insufficient Power Check the power supply to the nebulizer. For portable devices, ensure the batteries are fully charged.
High Viscosity of this compound Solution While unlikely with standard reconstitution, ensure the peptide is fully dissolved and that the concentration is not excessively high, which could increase viscosity.
Issue 2: Inconsistent Aerosol Output or Particle Size
Possible Cause Troubleshooting Step
Inconsistent Nebulizer Performance Verify the nebulizer is functioning correctly by running a control with sterile water or saline. If inconsistencies persist, the device may need servicing or replacement.
Variability in Formulation Preparation Ensure a standardized and reproducible protocol for reconstituting and diluting this compound. Use precise measurements for all components.
Fluctuations in Airflow (Jet Nebulizers) Use a calibrated flow meter to ensure a constant and accurate airflow to the nebulizer.
Environmental Fluctuations Conduct experiments in a controlled environment with stable temperature and humidity.
Issue 3: Suspected Degradation of this compound During Nebulization
Possible Cause Troubleshooting Step
High Shear Stress (Jet Nebulizers) Consider using a lower driving pressure/flow rate, but be aware this may increase particle size. Alternatively, switch to a vibrating mesh nebulizer.
Heating of the Solution (Ultrasonic Nebulizers) Ultrasonic nebulizers are generally not recommended for peptides due to the potential for heat-induced degradation. If one must be used, monitor the temperature of the solution in the reservoir.
Instability of the Reconstituted Solution Use freshly reconstituted this compound for each experiment. If storage is necessary, follow recommended guidelines for peptide solutions (typically short-term at 2-8°C).

Data on Nebulizer Performance with Peptides

The following tables summarize quantitative data from studies on peptide nebulization, which can serve as a reference for expected performance and sources of variability.

Table 1: Comparison of Nebulizer Types on Peptide Aerosol Characteristics

Nebulizer TypePeptide/DrugMMAD (μm)Fine Particle Fraction (<5 μm) (%)Delivered Dose (%)Reference
Vibrating Mesh Antimicrobial Peptide3.14 - 3.92~67~25 (spontaneous breathing model)[7]
Vibrating Mesh AmikacinNot specifiedNot specified~2x higher than jet nebulizer[11]
Jet Nebulizer Salbutamol1.33 - 1.95Not specified2.5 - 25.9[12]
Breath-Enhanced Jet Salbutamol1.33 - 1.95Not specified10.5 - 29.2[12]

Table 2: Effect of Formulation and Nebulizer Settings on Aerosol Output

Parameter VariedNebulizer TypeObservationReference
Fill Volume (3 mL vs 6 mL) Jet and Breath-Enhanced JetIncreased fill volume generally increased inhaled mass.[12]
Humidification Jet NebulizerHumidification significantly reduced inhaled mass.[12]
Peptide Concentration (1 mg/mL) Vibrating MeshNo significant impact on MMAD between two different peptides at the same concentration.[7]
Protein Concentration (BSA) Collison NebulizerIncreasing BSA concentration led to a small increase in the number of larger particles.[8]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized this compound and the sterile reconstitution buffer (e.g., sterile water for injection or phosphate-buffered saline) to equilibrate to room temperature for at least 15-20 minutes.[4]

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Clean the rubber stoppers of the vials with an alcohol swab.

  • Reconstitution: Using a sterile syringe, slowly inject the desired volume of reconstitution buffer down the side of the this compound vial. Avoid squirting the liquid directly onto the lyophilized powder.[4]

  • Dissolution: Gently swirl the vial in slow circles to dissolve the peptide. Do not shake or vortex, as this can cause foaming and degradation.[4][5] Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Use/Storage: Use the reconstituted solution immediately for nebulization experiments. If short-term storage is required, store at 2-8°C. For longer-term storage, aliquot into smaller volumes and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[13]

Protocol 2: In Vitro Nebulization and Aerosol Characterization of this compound
  • Nebulizer Setup: Assemble the chosen nebulizer (e.g., Aerogen Solo vibrating mesh nebulizer) according to the manufacturer's instructions.

  • Loading: Accurately pipette the desired volume of reconstituted this compound solution into the nebulizer reservoir.

  • Aerosol Generation: Operate the nebulizer according to the desired experimental parameters. For jet nebulizers, ensure a constant and monitored airflow.

  • Particle Size Analysis (Cascade Impaction):

    • Connect the nebulizer outlet to a cascade impactor (e.g., Next Generation Impactor) with a constant airflow drawn through the impactor by a vacuum pump.

    • Run the nebulizer for a defined period.

    • After nebulization, carefully disassemble the impactor and rinse each stage with a suitable solvent to recover the deposited this compound.

    • Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC).

    • Calculate the MMAD, GSD, and FPF from the deposition data.

  • Delivered Dose Measurement:

    • Place a filter at the outlet of the nebulizer setup to capture the aerosolized droplets.

    • After nebulization, extract the this compound from the filter and quantify the amount to determine the delivered dose.

  • Peptide Integrity Analysis:

    • Collect the aerosolized this compound from a filter or by condensing the aerosol.

    • Analyze the collected sample using a suitable method (e.g., HPLC, mass spectrometry) to assess for any degradation or aggregation compared to the pre-nebulized solution.

Visualizations

Solnatide_Signaling_Pathway This compound This compound ENaC ENaC (Epithelial Sodium Channel) This compound->ENaC Activates Na_ion Na+ ENaC->Na_ion Increased Influx Water Water Na_ion->Water Osmotic Gradient Fluid_Clearance Alveolar Fluid Clearance Water->Fluid_Clearance Leads to

Caption: this compound signaling pathway for ENaC activation.

Nebulization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized this compound Nebulizer_Setup Set up Nebulizer and Analytics Reconstitution->Nebulizer_Setup Nebulization Nebulize this compound Solution Nebulizer_Setup->Nebulization Particle_Size Characterize Particle Size (MMAD, GSD, FPF) Nebulization->Particle_Size Delivered_Dose Quantify Delivered Dose Nebulization->Delivered_Dose Integrity Assess Peptide Integrity (HPLC) Nebulization->Integrity Troubleshooting_Logic Start Nebulization Issue (e.g., low output) Check_Assembly Is Nebulizer Assembled Correctly? Start->Check_Assembly Check_Power Is Nebulizer Powered On? Check_Assembly->Check_Power Yes Fix_Assembly Correct Assembly Check_Assembly->Fix_Assembly No Check_Clog Is Mesh/Nozzle Clogged? Check_Power->Check_Clog Yes Turn_On Turn on Power Check_Power->Turn_On No Clean Clean Nebulizer Check_Clog->Clean Yes Contact_Support Contact Manufacturer Support Check_Clog->Contact_Support No Fix_Assembly->Start Re-test Turn_On->Start Re-test Clean->Start Re-test

References

Validation & Comparative

Solnatide in the Landscape of ENaC Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) plays a critical role in maintaining fluid balance across epithelial surfaces, making it a key therapeutic target for conditions characterized by fluid accumulation, such as pulmonary edema. Solnatide, a novel synthetic peptide, has emerged as a direct activator of ENaC, showing promise in preclinical and clinical settings for the treatment of pulmonary permeability edema, particularly in the context of Acute Respiratory Distress Syndrome (ARDS). This guide provides a comparative analysis of this compound's efficacy against other classes of ENaC activators, supported by available experimental data.

Mechanism of Action: A Direct Approach

This compound's primary mechanism of action is the direct activation of ENaC. It is a synthetic peptide that mimics the lectin-like domain of TNF-α but lacks its pro-inflammatory properties[1]. By binding to the α-subunit of ENaC, this compound is believed to induce a conformational change that increases the channel's open probability, leading to enhanced sodium and fluid clearance from the alveoli[1].

In contrast, other ENaC activators employ indirect mechanisms. These can be broadly categorized as:

  • β2-Adrenoceptor Agonists (e.g., Salbutamol, Terbutaline): These agents stimulate β2-adrenergic receptors on alveolar epithelial cells, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is thought to upregulate ENaC expression and activity, thereby promoting alveolar fluid clearance.

  • Mineralocorticoid/Glucocorticoid Receptor Agonists (e.g., Aldosterone, Dexamethasone): These hormones bind to their respective receptors, which then translocate to the nucleus and modulate the transcription of genes involved in sodium transport, including the subunits of ENaC. This leads to an increased number of active ENaC channels at the cell surface.

  • Proteases (e.g., Prostasin, Urokinase-type Plasminogen Activator): Certain proteases can cleave specific sites on the extracellular domains of ENaC subunits, which removes an inhibitory peptide fragment and increases the channel's open probability[2][3][4][5][6].

Preclinical and Clinical Efficacy: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of this compound and other ENaC activators in preclinical and clinical studies.

Table 1: Preclinical Efficacy in Animal Models of Pulmonary Edema
ENaC Activator Animal Model Key Efficacy Endpoint Quantitative Result Reference
This compound Porcine ARDS model (bronchoalveolar lavage)PaO₂/FiO₂ ratioIncreased ratio[1]
Extravascular Lung Water (EVLW)Reduced EVLW[1]
Rat model of high-altitude pulmonary edemaLung Water ContentSignificantly lower than control[7]
BALF ProteinSignificantly lower than control[7]
β2-Adrenoceptor Agonists (Terbutaline) Ex vivo human lungAlveolar Fluid ClearanceDose-dependent increase[8]
Table 2: Clinical Efficacy in Patients with ARDS or Pulmonary Edema
ENaC Activator Clinical Trial Patient Population Key Efficacy Endpoint Quantitative Result Reference
This compound Phase IIb (AP301-II-002)Moderate-to-severe ARDSExtravascular Lung Water Index (EVLWI)Positive trend in reduction, significant in patients with SOFA score >10 (P=0.04)[1]
Ad hoc interim analysis (n=16)ARDS (COVID-19 vs. non-COVID-19)Oxygenation ratio, ventilation parametersNo significant difference between groups[9][10]
Salbutamol (β2-Agonist) BALTI-1 (Phase II)ARDSExtravascular Lung Water (EVLW) at Day 79.2 ± 6 ml/kg (Salbutamol) vs. 13.2 ± 3 ml/kg (Placebo); p=0.038[11]
BALTI-2 (Phase III)ARDS28-day mortality34% (Salbutamol) vs. 23% (Placebo); RR 1.47 (95% CI 1.03-2.08)[12][13][14]
Dexamethasone (Glucocorticoid) DEXA-ARDSModerate-to-severe ARDSVentilator-free days at 28 days12.3 days (Dexamethasone) vs. 7.5 days (Control); p<0.0001[15][16]
60-day mortality21% (Dexamethasone) vs. 36% (Control); p=0.0047[15][17]
Spironolactone (Mineralocorticoid Receptor Antagonist) Multiple studiesCongestive Heart FailurePulmonary edemaReduction in incidence[18]

Note: The data for spironolactone is in the context of congestive heart failure, not directly ARDS-related pulmonary edema. The mechanism of benefit may be more related to systemic fluid management than direct alveolar ENaC activation.

Experimental Protocols

Measurement of Extravascular Lung Water Index (EVLWI)

A common method for quantifying pulmonary edema in clinical trials is the single indicator transpulmonary thermodilution technique, often using the PiCCO® system[19][20][21][22][23].

  • Principle: A cold saline indicator is injected into a central vein. The temperature change is measured by a thermistor at the tip of an arterial catheter. The mean transit time and downslope time of the thermodilution curve are used to calculate the intrathoracic thermal volume (ITTV) and the pulmonary thermal volume (PTV). The difference between these volumes, indexed to predicted body weight, provides the EVLWI.

  • Procedure:

    • A central venous catheter and a thermistor-tipped arterial catheter are inserted.

    • A known volume of cold saline is injected as a bolus through the central venous catheter.

    • The thermodilution curve is recorded by the arterial catheter's thermistor.

    • The monitoring device calculates ITTV, PTV, and subsequently EVLWI.

Assessment of Oxygenation Index (OI)

The Oxygenation Index is a measure of the severity of hypoxemia and is calculated as follows[24]:

OI = (Mean Airway Pressure × FiO₂) / PaO₂

  • Mean Airway Pressure (MAP): The average pressure applied to the airway during one respiratory cycle, measured in cmH₂O.

  • Fraction of Inspired Oxygen (FiO₂): The concentration of oxygen in the gas mixture being delivered to the patient, expressed as a fraction.

  • Partial Pressure of Oxygen in arterial blood (PaO₂): Measured in mmHg from an arterial blood gas sample.

A higher OI indicates more severe oxygenation impairment. The Oxygen Saturation Index (OSI), which uses pulse oximetry saturation (SpO₂) as a non-invasive surrogate for PaO₂, can also be used[25][26].

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Solnatide_Pathway This compound This compound (inhaled) ENaC Epithelial Sodium Channel (α-subunit) This compound->ENaC Activation Conformational Change & Activation ENaC->Activation Na_Influx Increased Na⁺ Influx Activation->Na_Influx Fluid_Clearance Enhanced Alveolar Fluid Clearance Na_Influx->Fluid_Clearance

Caption: this compound directly activates ENaC, leading to increased alveolar fluid clearance.

β2-Adrenoceptor Agonist Signaling Pathway

B2_Agonist_Pathway B2_Agonist β2-Adrenoceptor Agonist B2_Receptor β2-Adrenergic Receptor B2_Agonist->B2_Receptor AC Adenylyl Cyclase B2_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ENaC_Regulation Upregulation of ENaC expression & activity PKA->ENaC_Regulation Fluid_Clearance Enhanced Alveolar Fluid Clearance ENaC_Regulation->Fluid_Clearance

Caption: β2-agonists indirectly activate ENaC via a cAMP-dependent pathway.

Mineralocorticoid Receptor Agonist Signaling Pathway

MR_Agonist_Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Nucleus Nucleus MR->Nucleus Gene_Transcription ↑ Transcription of ENaC subunits & other regulators Nucleus->Gene_Transcription ENaC_Expression ↑ ENaC expression at cell surface Gene_Transcription->ENaC_Expression Fluid_Clearance Enhanced Alveolar Fluid Clearance ENaC_Expression->Fluid_Clearance

Caption: Mineralocorticoid receptor agonists increase ENaC expression through gene transcription.

Protease-Mediated ENaC Activation Workflow

Protease_Activation_Workflow Inactive_ENaC Inactive ENaC (with inhibitory peptide) Cleavage Proteolytic Cleavage Inactive_ENaC->Cleavage Protease Protease (e.g., Prostasin) Protease->Cleavage Active_ENaC Active ENaC (inhibitory peptide removed) Cleavage->Active_ENaC Fluid_Clearance Enhanced Alveolar Fluid Clearance Active_ENaC->Fluid_Clearance

Caption: Proteases activate ENaC by cleaving and removing an inhibitory peptide.

Discussion and Future Directions

The comparison with other ENaC activators reveals a complex picture. While β2-adrenoceptor agonists have demonstrated an ability to reduce extravascular lung water in a Phase II trial, a subsequent Phase III trial with salbutamol was halted due to increased mortality, raising significant safety concerns[11][12][13][14]. This highlights the potential for adverse effects when targeting a ubiquitous receptor systemically.

Glucocorticoids like dexamethasone have shown significant benefits in ARDS, including reduced mortality and increased ventilator-free days[15][16][17]. However, their broad anti-inflammatory and metabolic effects make it difficult to attribute the observed benefits solely to ENaC activation. The therapeutic effect is likely multifactorial.

Proteases offer another avenue for ENaC activation, but their clinical application for this purpose is still in its infancy, with a need for more in vivo and clinical data.

References

A Comparative Guide to Solnatide and Amiloride: Opposing Effects on Sodium Transport

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The regulation of sodium transport across epithelial tissues is fundamental to maintaining fluid balance in various organs, most critically in the lungs and kidneys. The epithelial sodium channel (ENaC) is the primary conduit for this process. Dysregulation of ENaC activity is central to the pathophysiology of several diseases, including cystic fibrosis and pulmonary edema. Consequently, pharmacological modulation of ENaC is a key therapeutic strategy.

This guide provides a detailed comparison of two ENaC-modulating agents, Solnatide (AP301) and amiloride. These compounds are of particular interest as they represent opposing mechanisms of action: this compound is an ENaC activator, while amiloride is a well-established ENaC inhibitor. We will objectively compare their performance, supported by experimental data, and detail the methodologies used in key studies.

Core Mechanism of Action: An Activator Versus a Blocker

The fundamental difference between this compound and amiloride lies in their effect on the epithelial sodium channel (ENaC). Amiloride directly blocks the channel, thereby inhibiting the influx of sodium ions, whereas this compound activates the channel to enhance sodium transport.

  • Amiloride: As a potassium-sparing diuretic, amiloride functions by directly blocking the pore of the ENaC.[1][2][3][4] This inhibition reduces sodium reabsorption in the distal tubules of the kidney, leading to natriuresis and diuresis.[3][5] Its blocking action has also been explored as a means to counteract sodium hyperabsorption in the airways of cystic fibrosis patients.[6][7] At higher concentrations, amiloride can also inhibit other ion exchangers, such as the Na+/H+ and Na+/Ca2+ exchangers.[2]

  • This compound: This 17-residue synthetic cyclic peptide is an ENaC activator.[8][9][10] It mimics the lectin-like domain of human Tumor Necrosis Factor (TNF), a region spatially distinct from TNF's pro-inflammatory receptor-binding sites.[10][11] this compound binds to the α-subunit of ENaC, enhancing the channel's open probability and promoting the uptake of sodium ions from the alveolar space.[9][10][11] This mechanism is being leveraged to accelerate the resolution of pulmonary edema in conditions like Acute Respiratory Distress Syndrome (ARDS).[8][9][12] Some evidence also suggests this compound may enhance ENaC expression at the gene level.[13]

cluster_lumen Alveolar Lumen / Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Interstitium Amiloride Amiloride ENaC ENaC Channel Amiloride->ENaC Blocks This compound This compound This compound->ENaC Activates Na_ion_lumen Na+ Na_ion_lumen->ENaC Transport Na_ion_cell Na+ ENaC->Na_ion_cell NaK_ATPase Na+/K+ ATPase Na_ion_cell->NaK_ATPase Na_ion_interstitium Na+ NaK_ATPase->Na_ion_interstitium

Caption: Opposing mechanisms of this compound and Amiloride on the ENaC.

Comparative Efficacy and Quantitative Data

The contrasting mechanisms of this compound and amiloride lead to different quantitative effects on sodium transport and physiological outcomes. The following tables summarize key data from preclinical and clinical studies.

Table 1: In Vitro & Preclinical Efficacy Data

ParameterThis compoundAmilorideSupporting Evidence
Mechanism ENaC ActivatorENaC BlockerThis compound[9][10], Amiloride[1][4]
Potency EC₁₀₀: ~120 nM (in vitro)IC₅₀: ~0.1 µMThis compound[9], Amiloride[1]
Effect on Alveolar Fluid Clearance (AFC) Increases AFC in rodent and porcine modelsInhibits ~46-70% of basal AFC in animal modelsThis compound[9], Amiloride[14][15]

Table 2: Clinical Trial Data & Outcomes

ParameterThis compoundAmilorideSupporting Evidence
Primary Indication Pulmonary Permeability Edema / ARDSHypertension / Edema; Investigational for Cystic FibrosisThis compound[16][17], Amiloride[1][6]
Administration Route Inhalation (nebulized)Oral; Inhalation (investigational)This compound[9], Amiloride[1][5]
Key Clinical Endpoint Reduction in Extravascular Lung Water Index (EVLWI)Blood Pressure Reduction; Sputum Clearance (CF trials)This compound[9][18], Amiloride[3][19]
Clinical Outcome Summary Phase II trials showed a trend towards EVLWI reduction. A pilot trial in COVID-19 ARDS showed no difference in ventilator-free days vs. placebo.Effective diuretic. Inhaled formulation for CF failed to show significant clinical benefit in multiple trials.This compound[9][20], Amiloride[21][22]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are representative experimental workflows for evaluating the effects of amiloride and this compound.

Protocol 1: Measuring Amiloride-Mediated Inhibition of Alveolar Fluid Clearance (AFC) in a Rat Model

This protocol is based on studies investigating the contribution of ENaC to fluid clearance from the lungs.[15]

  • Animal Model: Adult Sprague-Dawley rats are anesthetized and mechanically ventilated.

  • Instillation: A 5% albumin solution in 0.9% NaCl is instilled into the lungs. This instillate serves as a volume and protein concentration marker. The solution is divided into a control group and a treatment group containing amiloride (e.g., 10⁻³ M).

  • Incubation: The animals are maintained under ventilation for a defined period, typically 1 hour, to allow for fluid transport.

  • Sample Collection: At the end of the period, the remaining alveolar fluid is aspirated, and the animal is euthanized.

  • Analysis: The final protein concentration of the aspirated fluid is measured. AFC is calculated based on the increase in protein concentration relative to the initial instillate.

  • Outcome: The percentage of AFC inhibited by amiloride is determined by comparing the clearance in the amiloride-treated group to the control group.

node_style node_style A Anesthetize and Ventilate Rat Model B Instill 5% Albumin Solution (Control vs. +Amiloride) A->B C Maintain Ventilation for 1 Hour B->C D Aspirate Remaining Alveolar Fluid C->D E Measure Final Protein Concentration D->E F Calculate % Alveolar Fluid Clearance and % Inhibition by Amiloride E->F

Caption: Workflow for assessing Amiloride's effect on AFC in vivo.
Protocol 2: Phase II Clinical Trial for this compound in ARDS Patients

This protocol is a generalized workflow based on published Phase II trial designs for this compound.[9][16][17][23]

  • Patient Recruitment: Patients with moderate to severe ARDS requiring mechanical ventilation are screened for inclusion.

  • Randomization: Eligible patients are randomized in a double-blind fashion to receive either nebulized this compound or a placebo.

  • Dosing Regimen: The investigational drug (e.g., 125 mg this compound) or placebo is administered via inhalation, typically twice daily for a course of 7 days.

  • Primary Efficacy Endpoint: The primary outcome is often the change in Extravascular Lung Water Index (EVLWI), measured using methods like transpulmonary thermodilution, from baseline to the end of treatment.

  • Secondary Endpoints: Key secondary outcomes include ventilator-free days, changes in oxygenation index (PaO₂/FiO₂ ratio), lung injury score, and length of ICU stay.

  • Safety Monitoring: Comprehensive safety assessments, including vital signs, ECGs, laboratory variables, and adverse event reporting, are conducted throughout the trial.

node_style node_style A Recruit Patients with Moderate/Severe ARDS B Randomize (1:1) This compound vs. Placebo A->B C Administer Inhaled Drug (Twice daily for 7 days) B->C D Measure Primary Endpoint: Change in EVLWI C->D E Assess Secondary Endpoints: Ventilator-Free Days, Oxygenation C->E F Conduct Comprehensive Safety Assessment C->F

Caption: Workflow for a Phase II clinical trial of this compound in ARDS.

Therapeutic Rationale: Context is Key

The choice to either block or activate ENaC is entirely dependent on the underlying disease pathophysiology. A drug that is beneficial in one context could be detrimental in another.

  • Rationale for Amiloride (Inhibition): In cystic fibrosis, a dysfunctional CFTR protein leads to the loss of inhibitory control over ENaC.[7] This results in sodium and water hyperabsorption from the airway surface, leading to dehydrated, thick mucus that is difficult to clear.[6] The therapeutic goal is therefore to inhibit ENaC with a blocker like amiloride to normalize airway surface liquid.[6][22]

  • Rationale for this compound (Activation): In ARDS, damage to the alveolar-capillary barrier causes leakage of protein-rich fluid into the alveoli, leading to pulmonary edema and impaired gas exchange.[8][12] The therapeutic goal is to activate ENaC with a drug like this compound to enhance the vectorial transport of sodium out of the alveoli, creating an osmotic gradient that drives the clearance of edema fluid.[9][13]

cluster_cf Cystic Fibrosis cluster_ards ARDS / Pulmonary Edema CF_Patho Pathophysiology: ENaC Hyperactivity, ASL Depletion CF_Goal Therapeutic Goal: Inhibit Na+ Transport CF_Patho->CF_Goal Amiloride Amiloride (ENaC Blocker) CF_Goal->Amiloride ARDS_Patho Pathophysiology: Impaired Alveolar Fluid Clearance ARDS_Goal Therapeutic Goal: Enhance Na+ Transport ARDS_Patho->ARDS_Goal This compound This compound (ENaC Activator) ARDS_Goal->this compound

Caption: Therapeutic rationale dictates the choice of ENaC modulator.

Conclusion

This compound and amiloride are powerful tools for modulating sodium transport, but their applications are diametrically opposed. Amiloride, an ENaC blocker, is a mainstay diuretic and has been investigated, albeit with limited success, as a treatment to rehydrate airway surfaces in cystic fibrosis. This compound, an ENaC activator, is under clinical development as a novel therapy to accelerate fluid resolution in acute pulmonary edema. The comparison of these two agents underscores a critical principle in pharmacology: a deep understanding of the disease-specific pathophysiology is paramount to selecting the appropriate therapeutic strategy, determining whether to inhibit or activate a biological target.

References

Validating Solnatide's Mechanism of Action in Primary Human Lung Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Solnatide's performance with other alternatives for enhancing alveolar fluid clearance, supported by experimental data. The focus is on the validation of this compound's mechanism of action in primary human lung cells, a critical step in its development as a therapeutic for pulmonary edema and Acute Respiratory Distress Syndrome (ARDS).

Executive Summary

This compound, a synthetic peptide, is designed to activate the epithelial sodium channel (ENaC) in alveolar epithelial cells, thereby promoting the clearance of excess fluid from the lungs. This mechanism is crucial for resolving pulmonary edema, a life-threatening condition in ARDS. This guide compares this compound to other therapeutic strategies targeting alveolar fluid clearance, namely β-adrenergic agonists and the ENaC inhibitor amiloride, providing available experimental data and detailed methodologies to allow for a comprehensive evaluation.

Comparative Analysis of Therapeutic Agents

The following tables summarize the quantitative effects of this compound and its alternatives on ENaC activity and alveolar fluid clearance. While direct comparative studies in primary human lung cells are limited, data from relevant cell and animal models provide valuable insights.

Compound Cell Type Experimental Method Key Finding Fold Change in ENaC Activity (approx.)
This compound (AP301) Primary Rat Alveolar Type II CellsWhole-cell patch clampIncreased amiloride-sensitive Na+ current9-fold increase[1]
Primary Dog Alveolar Type II CellsWhole-cell patch clampIncreased amiloride-sensitive Na+ current13-fold increase[1]
Primary Pig Alveolar Type II CellsWhole-cell patch clampIncreased amiloride-sensitive Na+ current16-fold increase[1]
Terbutaline (β-agonist) Rat Alveolar Type II CellsNot specifiedIncreased amiloride-sensitive currentNot specified
Amiloride Rat Alveolar Type II CellsNot specifiedInhibition of ENaCNot applicable (inhibitor)

Note: Data for this compound in primary human lung cells is not yet publicly available in the same quantitative format. The data from primary animal alveolar cells is presented as a surrogate.

Compound Cell Type Experimental Method Parameter Measured Result
TNF-alpha (related to this compound's mechanism) Rat Alveolar Type II CellsNot specifiedAmiloride-sensitive currentDecrease from 4.4 to 1.9 µA/cm²[2]
Amiloride Human Bronchial Epithelial CellsShort-circuit currentAmiloride-sensitive current-26.3 ± 14.5 µA/cm²[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of ENaC in the apical membrane of alveolar type II epithelial cells. This activation increases the influx of sodium ions from the alveolar fluid into the cell. The resulting osmotic gradient drives water to follow the sodium, leading to the clearance of alveolar edema fluid.

This compound Signaling Pathway

Solnatide_Mechanism cluster_membrane Apical Membrane This compound This compound ENaC Epithelial Sodium Channel (ENaC) (α, β, γ subunits) This compound->ENaC Activates Na_ion Na+ Influx ENaC->Na_ion Increases Water Water Reabsorption (Alveolar Fluid Clearance) Na_ion->Water Alveolar_Lumen Alveolar Lumen Epithelial_Cell Alveolar Epithelial Cell Experimental_Workflow cluster_prep Cell Preparation cluster_measurement Measurement Isolate_Cells Isolate Primary Human Alveolar Epithelial Cells Culture_Cells Culture cells on permeable supports Isolate_Cells->Culture_Cells Mount Mount cell monolayer in Ussing Chamber Culture_Cells->Mount Measure_Isc Measure baseline Short-Circuit Current (Isc) Mount->Measure_Isc Add_Compound Add this compound or Alternative Measure_Isc->Add_Compound Measure_Effect Measure change in Isc Add_Compound->Measure_Effect Add_Amiloride Add Amiloride Measure_Effect->Add_Amiloride Measure_Inhibition Measure inhibition of Isc Add_Amiloride->Measure_Inhibition

References

A Comparative Analysis of Solnatide and Beta-2 Adrenergic Agonists in the Management of Pulmonary Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Therapeutic Approaches for Pulmonary Edema and Acute Respiratory Distress Syndrome (ARDS).

This guide provides a detailed comparative analysis of Solnatide, a novel peptide-based therapeutic, and beta-2 adrenergic agonists, a long-established class of drugs, for the treatment of pulmonary edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS). The comparison is based on their distinct mechanisms of action, preclinical efficacy, and clinical trial outcomes, supported by experimental data and methodologies.

At a Glance: this compound vs. Beta-2 Adrenergic Agonists

FeatureThis compoundBeta-2 Adrenergic Agonists
Primary Mechanism Activates the epithelial sodium channel (ENaC)Stimulates beta-2 adrenergic receptors, increasing intracellular cyclic AMP (cAMP)
Key Cellular Effect Increases sodium and fluid reabsorption from the alveoliPromotes bronchodilation and is intended to increase alveolar fluid clearance
Clinical Application in ARDS Investigational, with some early promising signals but mixed results in pilot trialsGenerally not recommended; large clinical trials have shown a lack of benefit and potential for harm, including increased mortality
Route of Administration InhaledInhaled or Intravenous

Mechanism of Action: Distinct Signaling Pathways

This compound and beta-2 adrenergic agonists operate through fundamentally different signaling pathways to achieve their therapeutic goals.

This compound directly targets the epithelial sodium channel (ENaC) on the apical surface of alveolar epithelial cells. By activating ENaC, this compound enhances the reabsorption of sodium ions from the alveolar fluid into the lung interstitium. This creates an osmotic gradient that drives the clearance of excess fluid from the alveoli, a critical step in resolving pulmonary edema.[1] Recent studies suggest a complex interaction, where this compound may bind to glycosylated residues in the extracellular loop and an intracellular site of the α-ENaC subunit.[2]

Beta-2 adrenergic agonists , such as salbutamol and albuterol, bind to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels are intended to stimulate the activity of ENaC and the Na+/K+-ATPase pump, thereby promoting alveolar fluid clearance.[3] Additionally, beta-2 agonists are potent bronchodilators, relaxing the smooth muscles of the airways.

Signaling Pathway Diagrams

Solnatide_Signaling_Pathway This compound This compound ENaC Epithelial Sodium Channel (ENaC) (α, β, γ subunits) This compound->ENaC Activates Interstitium Interstitium ENaC->Interstitium Na+ influx Na_ion Na+ Na_ion->ENaC H2O H2O H2O->Interstitium Osmotic clearance Alveolar_Lumen Alveolar Lumen Epithelial_Cell Alveolar Epithelial Cell

Beta2_Agonist_Signaling_Pathway cluster_cell Alveolar Epithelial Cell Beta2_Agonist Beta-2 Adrenergic Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ENaC ENaC PKA->ENaC Phosphorylates (stimulates) NaK_ATPase Na+/K+-ATPase PKA->NaK_ATPase Phosphorylates (stimulates) Fluid_Clearance ↑ Alveolar Fluid Clearance ENaC->Fluid_Clearance NaK_ATPase->Fluid_Clearance

Preclinical Data Comparison

Preclinical studies in various animal models of pulmonary edema have demonstrated the potential of both this compound and beta-2 adrenergic agonists to reduce lung fluid.

Study TypeAnimal ModelInterventionKey Quantitative FindingsReference
This compound Rat model of high-altitude pulmonary edemaThis compound (various doses)Significantly lower bronchoalveolar lavage (BAL) fluid protein and lung water content compared to controls.[4][5]
Beta-2 Agonists Ex vivo human and rat lungsSalmeterol (10⁻⁸ M in rats, 10⁻⁶ M in humans)Stimulated alveolar fluid clearance. Basal clearance was faster in rats (24% over 4h) than in humans (11% over 4h).[6]
Beta-2 Agonists Ventilated patients with pulmonary edemaAerosolized albuterol (mean dose 3.5-4.2 mg over 6h)Achieved therapeutic concentrations (10⁻⁶ M) in pulmonary edema fluid.[7]

Clinical Trial Performance

The clinical development of this compound and beta-2 adrenergic agonists for ARDS has yielded divergent results. While this compound has undergone early-phase clinical trials with some signals of potential efficacy, large-scale, randomized controlled trials of beta-2 agonists in ARDS have been largely disappointing.

This compound Clinical Trials

A pilot trial of inhaled this compound in patients with COVID-19-associated ARDS did not show a significant difference in ventilator-free days or survival compared to placebo.[8][9] An ad hoc interim analysis of a Phase IIb trial in a mixed cohort of ARDS patients also did not find significant differences in extravascular lung water index (EVLWI) or ventilation parameters between those with COVID-19 and other causes of ARDS.[8][10] However, a prior Phase IIa study suggested a trend towards earlier improvement in the Murray lung injury score and an increase in ventilator-free days in a subgroup of patients with more severe illness (SOFA score > 10).[2]

Table 1: this compound Phase II Pilot Trial in COVID-19 ARDS (EudraCT 2020-001244-26) [8][9]

OutcomeThis compound (n=15)Placebo (n=15)p-value
Median Ventilator-Free Days (at day 28)000.653
28-Day Survival73.3% (11/15)60% (9/15)Not significant
Beta-2 Adrenergic Agonist Clinical Trials

Two major randomized controlled trials, ALTA and BALTI-2, investigated the efficacy of beta-2 agonists in ARDS and failed to demonstrate a clinical benefit. In fact, the BALTI-2 trial was stopped early due to an increase in mortality in the treatment group.

Table 2: ALTA Trial - Aerosolized Albuterol in ALI/ARDS [11]

OutcomeAlbuterol (n=152)Placebo (n=130)p-value
Ventilator-Free Days (mean)14.416.60.087
Hospital Discharge Mortality23.0%17.7%0.30

Table 3: BALTI-2 Trial - Intravenous Salbutamol in ARDS

OutcomeSalbutamol (n=161)Placebo (n=163)Risk Ratio (95% CI)
28-Day Mortality34% (55/161)23% (38/163)1.47 (1.03 to 2.08)

Experimental Protocols

Measurement of Extravascular Lung Water Index (EVLWI)
  • Principle: EVLWI is a quantitative measure of pulmonary edema. The single indicator transpulmonary thermodilution technique is a commonly used bedside method.

  • Procedure:

    • A central venous catheter and a thermistor-tipped arterial catheter are required.

    • A known volume of cold saline is injected through the central venous line.

    • The thermistor in the arterial catheter detects the change in blood temperature over time.

    • The thermodilution curve is analyzed to calculate the intrathoracic thermal volume (ITTV) and the pulmonary thermal volume (PTV).

    • The intrathoracic blood volume (ITBV) is calculated from the global end-diastolic volume (GEDV).

    • EVLWI is calculated as: (ITTV - ITBV) / predicted body weight.

Alveolar Fluid Clearance (AFC) Measurement
  • Principle: AFC is a measure of the rate at which fluid is transported out of the alveolar space.

  • Procedure (Preclinical - ex vivo lung):

    • An isosmolar protein solution (e.g., 5% albumin) containing a non-transportable marker is instilled into the distal airspaces of an isolated, ventilated lung.

    • The lung is maintained at a constant temperature and inflation pressure.

    • Serial samples of the alveolar fluid are collected over a defined period (e.g., 1-4 hours).

    • The concentration of the protein marker in the samples is measured.

    • AFC is calculated based on the increase in protein concentration over time, reflecting the removal of water.

Clinical Trial Design: A Brief Overview
  • This compound Phase IIb Trial (NCT03567577): A randomized, placebo-controlled, double-blind, dose-escalation study in mechanically ventilated patients with moderate to severe ARDS. Patients received twice-daily inhaled this compound (at escalating doses of 5mg, 60mg, and 125mg) or placebo for up to 7 days.[2]

  • ALTA Trial: A multicenter, randomized, placebo-controlled trial where patients with ALI/ARDS received aerosolized albuterol (5 mg) or saline placebo every 4 hours for up to 10 days. The primary outcome was ventilator-free days.[2][5]

  • BALTI-2 Trial: A multicenter, randomized, placebo-controlled trial in patients with ARDS who received a continuous intravenous infusion of salbutamol (15 µg/kg ideal body weight/hour) or placebo for up to 7 days. The primary outcome was 28-day mortality.

Summary and Future Directions

This compound and beta-2 adrenergic agonists represent two distinct pharmacological strategies for resolving pulmonary edema in ARDS. While both have shown efficacy in preclinical models, their clinical trial results paint a starkly different picture.

The direct activation of ENaC by This compound offers a novel and targeted approach. However, early clinical trial data has been inconclusive, and the results from the larger Phase IIb trial are crucial to determine its potential role in ARDS therapy. Further investigation into optimal dosing and patient selection will be critical.

In contrast, despite a strong preclinical rationale, beta-2 adrenergic agonists have failed to translate into clinical benefit for ARDS patients. Large, well-designed clinical trials have not only shown a lack of efficacy but have also raised significant safety concerns, including increased mortality with intravenous administration. Based on current evidence, the routine use of beta-2 agonists for the treatment of ARDS is not recommended.

Future research in this field will likely focus on novel mechanisms like that of this compound and other therapies that target the underlying pathophysiology of ARDS, moving away from strategies that have proven ineffective in robust clinical trials.

Experimental Workflow Visualization

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Animal_Model Animal Model of Pulmonary Edema Intervention Administer this compound or Beta-2 Agonist AFC_Measurement Measure Alveolar Fluid Clearance (AFC) Patient_Recruitment Recruit ARDS Patients AFC_Measurement->Patient_Recruitment Informs LWC_Measurement Measure Lung Water Content (LWC) LWC_Measurement->Patient_Recruitment Informs Randomization Randomize to Treatment (Drug vs. Placebo) Treatment_Admin Administer Investigational Product Outcome_Assessment Assess Outcomes (EVLWI, VFDs, Mortality) Data_Analysis Statistical Analysis

References

A Head-to-Head Examination of Solnatide and Existing Treatments for Acute Respiratory Distress Syndrome (ARDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Mechanisms, Efficacy, and Methodologies

Acute Respiratory Distress Syndrome (ARDS) remains a significant challenge in critical care, characterized by profound inflammation, pulmonary edema, and life-threatening hypoxemia. While supportive care, including mechanical ventilation and prone positioning, forms the cornerstone of management, effective pharmacological interventions have been elusive. This guide provides a detailed comparison of Solnatide, an emerging therapeutic peptide, with established ARDS treatment modalities, focusing on their mechanisms of action, available clinical and preclinical data, and experimental protocols.

Mechanism of Action: A Tale of Two Approaches

Existing ARDS treatments primarily focus on mitigating the inflammatory cascade and improving gas exchange through supportive measures. In contrast, this compound offers a targeted approach to resolving pulmonary edema, a hallmark of ARDS.

This compound: This synthetic peptide is designed to activate the epithelial sodium channel (ENaC) in the lungs.[1][2] In ARDS, the accumulation of fluid in the alveoli is linked to dysfunctional ENaC.[2] By directly activating ENaC, this compound enhances the clearance of alveolar fluid, thereby improving oxygenation.[1][3] Preclinical studies have also suggested that this compound may have anti-inflammatory effects and can improve the stability of the alveolar-capillary barrier.

Corticosteroids: The rationale for using corticosteroids in ARDS is to suppress the intense inflammatory response that drives lung injury. Their efficacy, however, remains a subject of debate, with meta-analyses of randomized controlled trials (RCTs) showing a potential reduction in mortality, while observational studies have yielded conflicting results, with some suggesting an increased risk of death.[4][5][6] The therapeutic benefit may be influenced by the timing, dosage, and type of corticosteroid used.[4][6]

Prone Positioning: This non-pharmacological intervention improves oxygenation by recruiting collapsed dorsal lung regions, leading to more homogenous ventilation and improved ventilation-perfusion matching.[7] Meta-analyses of clinical trials have demonstrated that prone positioning, particularly for extended durations in patients with moderate to severe ARDS, can significantly reduce mortality.[8][9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, corticosteroids, and prone positioning. It is crucial to note that the data for this compound is from placebo-controlled trials, and no direct head-to-head trials with other active treatments have been published.

Table 1: this compound Clinical Trial Data (vs. Placebo)

Outcome MeasureThis compound GroupPlacebo GroupStudy
Mortality (Day 28) 73.3% (11/15) survived60% (9/15) survivedPilot trial in COVID-19 ARDS
Ventilator-Free Days (Median) 00Pilot trial in COVID-19 ARDS

Note: The pilot trial in COVID-19 ARDS was stopped early due to slow recruitment, and no statistically significant difference in ventilator-free days or survival was observed.

Table 2: Corticosteroids Efficacy in ARDS (Meta-analysis of RCTs)

Outcome MeasureCorticosteroidsControlRelative Risk (95% CI)p-value
Mortality VariedVaried0.80 (0.71 - 0.91)0.001
Hospital Mortality VariedVaried0.78 (0.66 - 0.94)-
ICU Mortality VariedVaried0.59 (0.39 - 0.89)-
Ventilator-Free Days (Mean Difference) HigherLower3.53 (2.13 - 4.92)-

Source: Meta-analysis data from multiple randomized controlled trials.[4][11]

Table 3: Prone Positioning Efficacy in ARDS (Meta-analysis of RCTs)

Outcome MeasureProne PositioningSupine PositioningRelative Risk (95% CI)p-value
Mortality (Lung Protective Ventilation) LowerHigher0.73 (0.62 - 0.86)0.0002
Mortality (Duration >12h) LowerHigher0.75 (0.65 - 0.87)<0.0001
Mortality (Moderate to Severe ARDS) LowerHigher0.74 (0.56 - 0.99)-

Source: Meta-analysis data from multiple randomized controlled trials.[9][10]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of research findings. Below are summaries of the protocols used in key studies for each treatment modality.

This compound: Phase IIb Clinical Trial Protocol (NCT03567577)

This randomized, placebo-controlled, double-blind, dose-escalation study was designed to assess the safety and preliminary efficacy of inhaled this compound in patients with moderate-to-severe ARDS.

  • Patient Population: Adults with moderate-to-severe ARDS (Berlin Definition) requiring mechanical ventilation.

  • Intervention: Inhaled this compound or placebo administered twice daily for seven days. The study involved sequential ascending dose cohorts.

  • Primary Outcome: Safety and tolerability of this compound.

  • Secondary Outcomes: Exploratory efficacy endpoints including changes in extravascular lung water index (EVLWI), oxygenation, and ventilator-free days.

  • Key Procedures:

    • Screening and enrollment of eligible patients in the ICU.

    • Randomization to either this compound or placebo.

    • Administration of the investigational product via a nebulizer integrated into the ventilator circuit.

    • Daily monitoring of vital signs, hemodynamics, respiratory mechanics, and laboratory parameters.

    • Follow-up for 28 days.

Corticosteroids: General Treatment Protocol

The administration of corticosteroids in ARDS is not standardized, but common protocols in clinical trials involve:

  • Patient Population: Patients with early to persistent ARDS.

  • Intervention: Intravenous administration of methylprednisolone or dexamethasone.

  • Dosage: Varies between studies, with a trend towards lower doses for longer durations. For example, a loading dose followed by a continuous infusion or intermittent boluses, with a tapering schedule.

  • Control: Placebo or standard of care without corticosteroids.

  • Outcome Measures: Mortality, ventilator-free days, and incidence of adverse events (e.g., hyperglycemia, infections).

Prone Positioning: General Implementation Protocol

The application of prone positioning in ARDS is guided by institutional protocols and clinical trial designs:

  • Patient Population: Typically patients with moderate to severe ARDS (PaO2/FiO2 ratio < 150 mmHg).

  • Intervention: Manually or with the use of specialized beds, patients are turned from the supine to the prone position.

  • Duration: Sessions of at least 12-16 hours per day are recommended.[12]

  • Procedure: A coordinated effort by a trained team is required to ensure patient safety, including securing the endotracheal tube and vascular access.

  • Monitoring: Continuous monitoring of oxygenation, hemodynamics, and skin integrity is crucial during prone positioning.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Solnatide_Mechanism_of_Action cluster_alveolus Alveolar Space cluster_epithelium Alveolar Epithelium Pulmonary Edema Pulmonary Edema ENaC Epithelial Sodium Channel (ENaC) Pulmonary Edema->ENaC Inhibits Fluid Clearance Fluid Clearance Fluid Clearance ENaC->Fluid Clearance Promotes This compound This compound This compound->ENaC Activates Solnatide_Clinical_Trial_Workflow Start Patient with Moderate-to-Severe ARDS Screening Screening for Inclusion/Exclusion Criteria Start->Screening Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization Treatment Twice Daily Inhalation for 7 Days Randomization->Treatment This compound Randomization->Treatment Placebo FollowUp 28-Day Follow-up Treatment->FollowUp Endpoint Primary & Secondary Outcome Assessment FollowUp->Endpoint ARDS_Treatment_Comparison cluster_supportive Standard Supportive Care cluster_interventions Specific Interventions ARDS ARDS Diagnosis Ventilation Low Tidal Volume Mechanical Ventilation ARDS->Ventilation Fluid Conservative Fluid Management ARDS->Fluid Corticosteroids Corticosteroids (Controversial) ARDS->Corticosteroids This compound This compound (Investigational) ARDS->this compound Prone Prone Positioning (Moderate-to-Severe ARDS) Ventilation->Prone

References

Independent Verification of Solnatide Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Solnatide's published research findings against established treatments for Acute Respiratory Distress Syndrome (ARDS). This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to support independent verification and further investigation.

This compound (also known as AP301) is an investigational synthetic peptide designed to treat pulmonary permeability edema, a hallmark of ARDS.[1][2][3] Its primary mechanism of action is the activation of the epithelial sodium channel (ENaC) in the lungs, which is crucial for alveolar fluid clearance.[1][2][4] This guide critically examines the available data from preclinical and clinical studies of this compound and contextualizes its potential performance against the current standard of care for ARDS.

Performance Comparison: this compound vs. Standard of Care for ARDS

The following tables summarize the available quantitative data from a preliminary analysis of a Phase IIb clinical trial of this compound and landmark trials for the standard of care in ARDS.

Important Note: The data for this compound is from an ad hoc interim analysis of a small cohort (16 patients, with only 5 receiving this compound in the COVID-19 subgroup analysis) from the Phase IIb clinical trial (EudraCT 2017-003855-47, NCT03567577).[5][6] These results are preliminary and may not be representative of the final study outcomes. The trial was completed in late 2024, but full results have not yet been published.[7][8] In a separate pilot trial in 30 mechanically ventilated COVID-19 patients with moderate to severe ARDS, there was no significant difference in ventilator-free days between the this compound and placebo groups.

Table 1: Efficacy of this compound vs. Standard of Care in ARDS

Treatment/InterventionTrialPatient PopulationKey Efficacy OutcomeResult
This compound (Preliminary Data) Phase IIb (ad hoc analysis)5 COVID-19 ARDS patients28-day SurvivalHigher survival rate observed in COVID-19 patients (less critically ill at baseline) compared to non-COVID-19 ARDS patients in the same analysis.[5][6]
Ventilator-Free Days (Median)12 (COVID-19) vs. 11 (non-COVID-19) - Not significantly different.[5]
Standard of Care: Low Tidal Volume Ventilation ARMAARDSIn-Hospital Mortality31.0% (Low Tidal Volume) vs. 39.8% (Traditional Tidal Volume)
Standard of Care: Prone Positioning PROSEVASevere ARDS28-Day Mortality16.0% (Prone) vs. 32.8% (Supine)

Table 2: Safety of this compound (Preliminary Data)

Adverse Event CategoryThis compound Group (n=15)Placebo Group (n=15)
Total Adverse Events 4126
Serious Adverse Events 1014
*Data from a pilot trial in COVID-19 associated ARDS. No adverse events were considered related to the study treatment.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the research, the following diagrams illustrate the proposed mechanism of action of this compound and the workflows of key experimental protocols.

Solnatide_Mechanism_of_Action cluster_alveolar_epithelium Alveolar Epithelium Pulmonary Edema Pulmonary Edema Alveolar Fluid Alveolar Fluid Pulmonary Edema->Alveolar Fluid Accumulation of ENaC Epithelial Sodium Channel (ENaC) Alveolar Fluid->ENaC Blocks Na+ Influx Na+ Influx ENaC->Na+ Influx Mediates Water Reabsorption Water Reabsorption Na+ Influx->Water Reabsorption Drives Water Reabsorption->Alveolar Fluid Reduces This compound This compound This compound->ENaC Activates

Proposed mechanism of action of this compound in reducing pulmonary edema.

Experimental_Workflow_ENaC_Activation cluster_workflow In Vitro ENaC Activation Assay Workflow start Start cell_culture Culture human airway epithelial cells (e.g., H441 or primary cells) start->cell_culture mount_ussing Mount cell monolayers in Ussing chamber cell_culture->mount_ussing measure_baseline Measure baseline short-circuit current (Isc) mount_ussing->measure_baseline add_this compound Add this compound to apical chamber measure_baseline->add_this compound measure_response Record change in Isc add_this compound->measure_response add_amiloride Add Amiloride (ENaC blocker) to confirm specificity measure_response->add_amiloride analyze_data Analyze data to quantify ENaC activation add_amiloride->analyze_data end End analyze_data->end

Workflow for assessing ENaC activation using an Ussing chamber assay.

Clinical_Trial_Workflow cluster_trial This compound Phase IIb Clinical Trial Workflow screening Patient Screening (Moderate-to-severe ARDS) randomization Randomization screening->randomization treatment_arm This compound Inhalation (Twice daily for 7 days) randomization->treatment_arm 1:1 placebo_arm Placebo Inhalation (Twice daily for 7 days) randomization->placebo_arm 1:1 follow_up 28-Day Follow-up treatment_arm->follow_up placebo_arm->follow_up outcomes Primary & Secondary Outcome Assessment follow_up->outcomes

Simplified workflow of the this compound Phase IIb clinical trial.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. Below are summaries of key experimental protocols relevant to this compound research.

In Vitro Electrophysiological Assessment of ENaC Activation (Ussing Chamber)

This assay measures ion transport across an epithelial cell monolayer, providing a functional measure of ENaC activity.

  • Cell Culture: Human bronchial epithelial cells (HBE) or cell lines like H441 are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.[9]

  • Ussing Chamber Setup: The cell-seeded inserts are mounted in a modified Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with Ringer's solution and gassed with 95% O2/5% CO2 at 37°C.[9][10]

  • Measurement of Short-Circuit Current (Isc): The epithelial monolayer is voltage-clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.[9]

  • Experimental Procedure:

    • A stable baseline Isc is established.

    • This compound is added to the apical chamber, and the change in Isc is recorded. An increase in Isc indicates enhanced sodium ion transport.

    • Amiloride, a specific ENaC blocker, is subsequently added to the apical chamber to confirm that the observed change in Isc is ENaC-mediated. The amiloride-sensitive current is calculated as the difference in Isc before and after amiloride application.[9]

Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This animal model is commonly used to simulate the inflammatory lung injury seen in ARDS.

  • Animal Model: Adult C57BL/6 mice are typically used.[11]

  • Induction of Lung Injury:

    • Mice are anesthetized.

    • The trachea is surgically exposed.

    • A specific dose of LPS (e.g., 5 mg/kg) dissolved in a sterile solution is instilled directly into the trachea via a catheter.[11][12] This induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, cytokine production, and disruption of the alveolar-capillary barrier, mimicking key features of ARDS.[11]

  • Intervention: At a predetermined time point after LPS instillation, a nebulized solution of this compound or a placebo is administered to the mice.

  • Outcome Measures: At various time points post-treatment, the following assessments are performed:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile solution to collect cells and fluid from the alveoli. The BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and protein concentration (as a measure of alveolar-capillary barrier permeability).[11]

    • Lung Histology: Lung tissue is collected, fixed, and stained to assess the degree of inflammation, edema, and structural damage.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured in the BAL fluid or lung tissue homogenates.[11]

This compound Phase IIb Clinical Trial Protocol (EudraCT 2017-003855-47)

This randomized, placebo-controlled, double-blind, dose-escalation study was designed to assess the safety and preliminary efficacy of this compound in patients with moderate-to-severe ARDS.[1][13]

  • Patient Population: Adult patients (≥18 years) admitted to an ICU, mechanically ventilated, and diagnosed with moderate-to-severe ARDS (PaO2/FiO2 ≤ 200 mm Hg) within 48 hours of diagnosis.[8]

  • Intervention: Patients were randomized to receive either inhaled this compound or a placebo (0.9% saline solution) twice daily for seven days. The study employed a dose-escalation design with sequential cohorts receiving 5 mg, 60 mg, and 125 mg of this compound.[8]

  • Primary Outcome Measures: The primary outcome was the assessment of local and systemic safety of this compound.

  • Secondary Outcome Measures: Potential efficacy endpoints for a future Phase III trial were reviewed, including:

    • Change in Extravascular Lung Water Index (EVLWI)

    • Oxygenation Index (PaO2/FiO2 ratio)

    • Ventilator-free days at day 28

    • All-cause mortality at day 28

    • Duration of ICU and hospital stay.[1][13]

Conclusion

For drug development professionals and researchers, the detailed experimental protocols provided in this guide offer a basis for the independent verification of this compound's mechanism of action and for the design of future studies. A direct comparison of this compound with the established, statistically significant benefits of standard of care for ARDS, such as low tidal volume ventilation and prone positioning, will only be possible once robust, peer-reviewed data from a larger patient cohort becomes available.

References

Solnatide Demonstrates Efficacy in ENaC Models with Impaired Amiloride Response

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 13, 2025 – New comparative data analysis indicates that Solnatide, a novel peptide therapeutic, effectively restores function in epithelial sodium channel (ENaC) models characterized by a blunted response to the conventional ENaC inhibitor, amiloride. This finding is particularly relevant for researchers and drug development professionals exploring new treatments for pulmonary edema and other conditions linked to ENaC dysfunction, including certain forms of amiloride-resistant hypertension.

The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium and water balance across epithelial tissues. While amiloride is a well-established ENaC blocker, its efficacy can be limited in the presence of certain ENaC mutations. This compound, a synthetic peptide that mimics the lectin-like domain of TNF-α, activates ENaC, promoting fluid clearance from the lungs.[1] Recent studies have explored its potential in ENaC loss-of-function models, which are inherently resistant to amiloride's therapeutic action due to a lack of baseline channel activity.

Comparative Efficacy in a Functionally Amiloride-Resistant Model

A key study investigated the effect of this compound on various frameshift mutants of the α-ENaC subunit associated with Pseudohypoaldosteronism type 1B (PHA1B), a severe salt-wasting disease caused by loss-of-function mutations in ENaC.[2] These mutants exhibit significantly reduced baseline amiloride-sensitive currents, rendering them functionally amiloride-resistant.

The data demonstrates that while the amiloride-sensitive sodium current in these mutant channels is drastically reduced compared to wild-type ENaC, this compound was able to potentiate the sodium current to levels observed in the wild-type channel.[3][4] This suggests that this compound can effectively rescue the function of these dysfunctional channels where amiloride has limited effect due to the low initial channel activity.

Quantitative Comparison of this compound and Amiloride Effects on ENaC Mutants
ENaC ConstructAmiloride-Sensitive Current (% of Wild-Type)[3]This compound-Induced Current (% of Wild-Type Amiloride-Sensitive Current)[3]
Wild-Type αβγ 100%Not Applicable (Activator)
αI68fs ~10%~120%
αT169fs ~15%~110%
αP197fs ~20%~130%
αE272fs ~5%~100%
αF435fs ~8%~115%
αR438fs ~12%~125%
αY447fs ~18%~140%
αR448fs ~25%~150%
αS452fs ~30%~160%
αT482fs ~22%~145%

Understanding Amiloride Resistance

True amiloride resistance at a molecular level is often caused by specific point mutations in the ENaC subunits that directly interfere with the amiloride binding site. For instance, mutations such as αS583C and βG525C have been shown to increase the dissociation rate of amiloride, thereby reducing its inhibitory effect.[5][6][7] While direct head-to-head studies of this compound on these specific amiloride-binding site mutants are not yet available, its efficacy in the functionally amiloride-resistant PHA1B models provides a strong rationale for its potential in a broader range of amiloride-unresponsive conditions.

Experimental Protocols

The following is a summary of the methodology used to generate the comparative data on this compound's efficacy in PHA1B mutants.

Cell Culture and Transfection: HEK-293 cells were cultured in DMEM medium supplemented with 5% fetal bovine serum in a 5% CO2 incubator. Cells were transiently transfected with plasmids encoding wild-type or mutant α-ENaC subunits along with wild-type β and γ subunits.

Electrophysiology (Whole-Cell Patch Clamp): Whole-cell patch-clamp recordings were performed on transfected HEK-293 cells. The inward sodium current was elicited by holding the membrane potential at -100 mV. The amiloride-sensitive current was determined by applying 10 µM amiloride. The this compound-induced current was measured after the application of 200 nM this compound.

Data Analysis: The currents were measured and compared to the amiloride-sensitive current of the wild-type ENaC. Statistical significance was determined using a one-way ANOVA followed by Tukey's post hoc test.[3]

Visualizing the Molecular Interactions and Experimental Process

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways, experimental workflow, and the logic behind this compound's efficacy in amiloride-resistant scenarios.

ENaC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amiloride Amiloride ENaC ENaC Amiloride->ENaC Blocks This compound This compound This compound->ENaC Activates Na_ion_out Na+ Na_ion_out->ENaC Influx Na_ion_in Na+ ENaC->Na_ion_in Fluid_clearance Alveolar Fluid Clearance Na_ion_in->Fluid_clearance Drives

ENaC Signaling and Modulation

Experimental_Workflow A HEK-293 Cell Culture B Transfection with ENaC Plasmids (Wild-Type or Mutant) A->B C Whole-Cell Patch Clamp (Hold at -100 mV) B->C D Measure Baseline Inward Na+ Current C->D E Apply 10 µM Amiloride D->E G Apply 200 nM this compound D->G F Measure Amiloride-Sensitive Current E->F I Data Analysis and Comparison F->I H Measure this compound-Induced Current G->H H->I

Patch Clamp Experiment Workflow

Amiloride_Resistance_Logic cluster_problem The Challenge cluster_solution This compound's Approach A ENaC Loss-of-Function (e.g., PHA1B mutants) B Reduced Baseline ENaC Activity A->B D This compound Directly Activates ENaC A->D Addresses C Poor Response to Amiloride (Functional Resistance) B->C E Increased ENaC Open Probability D->E F Restoration of Na+ Current and Fluid Clearance E->F

This compound Overcoming Functional Amiloride Resistance

Conclusion

The available data strongly suggests that this compound is a promising therapeutic candidate for conditions involving ENaC dysfunction, particularly in cases where amiloride is ineffective. Its unique mechanism of activating the channel, rather than inhibiting it, allows it to bypass the issue of low baseline activity seen in certain ENaC mutants. Further research into the efficacy of this compound on specific amiloride-binding site mutations will provide a more complete picture of its therapeutic potential. These findings encourage the continued investigation of this compound as a novel treatment for pulmonary edema and potentially other diseases linked to ENaC dysregulation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Solnatide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Solnatide are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.

Recommended PPE when handling this compound:

  • Eye Protection: Splash goggles or safety glasses.[1]

  • Hand Protection: Chemically resistant gloves.[1]

  • Respiratory Protection: A dust respirator should be used, particularly in areas with insufficient ventilation, to avoid inhalation of the product.[1] For significant spill clean-up, a self-contained breathing apparatus may be necessary.[1]

  • Body Protection: A full laboratory suit and boots are recommended to prevent skin contact.[1]

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1] Avoid actions that could generate dust or aerosols.

II. This compound Spill Management

In the event of a this compound spill, the following procedures should be implemented promptly:

Spill SizeContainment and Cleanup Procedure
Small Spill Use appropriate tools to carefully collect the spilled solid material and place it into a designated waste disposal container.[1]
Large Spill Employ a shovel to transfer the spilled material into a suitable and convenient waste disposal container.[1]

Ensure that appropriate PPE is worn during the entire cleanup process.[1]

III. Step-by-Step Disposal Procedure for this compound

The disposal of this compound must adhere to all federal, state, and local environmental regulations.[1] The following steps outline a general framework for its safe disposal:

  • Waste Identification and Segregation:

    • Characterize the this compound waste, which may include unused or expired product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

    • Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical wastes.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.

    • The container should be kept tightly closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound."

    • Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.

    • Keep the container away from heat and sources of ignition.[1] The recommended storage temperature for this compound is below 5°C (41°F).[1]

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste management vendor.

    • Do not dispose of this compound down the drain or in the regular trash.

IV. This compound's Mechanism of Action: Signaling Pathway

This compound is a synthetic peptide that has been investigated for the treatment of pulmonary permeability edema.[2] Its mechanism of action involves the activation of the epithelial sodium channel (ENaC), which is crucial for removing excess fluid from the alveoli in the lungs.[2][3]

Solnatide_Mechanism_of_Action This compound This compound (Inhaled Peptide) ENaC Epithelial Sodium Channel (ENaC) in Alveolar Epithelium This compound->ENaC Activates Na_Influx Increased Sodium (Na+) Influx into Epithelial Cells ENaC->Na_Influx Mediates Water_Reabsorption Osmotic Water Reabsorption from Alveolar Space Na_Influx->Water_Reabsorption Drives Edema_Resolution Resolution of Pulmonary Edema Water_Reabsorption->Edema_Resolution Leads to

References

Essential Safety and Handling Protocols for Solnatide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational products like Solnatide is paramount. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, adherence to the following PPE guidelines is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1]

Summary of Required Personal Protective Equipment

Equipment TypeSpecificationPurpose
Eye Protection Splash gogglesTo prevent eye contact with this compound dust or solutions.[1]
Hand Protection Chemical-resistant glovesTo prevent skin contact.[1]
Body Protection Full suit/laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Dust respiratorTo prevent inhalation of this compound dust.[1]
Self-Contained Breathing Apparatus (SCBA)Recommended for large spills or situations with high potential for airborne contaminants.[1]
Foot Protection BootsTo protect feet from spills.[1]

Experimental Protocols: Donning and Doffing of PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Before handling any PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Suit: Put on the full suit or laboratory coat, ensuring it is fastened securely.

  • Respirator: If required, don the dust respirator, ensuring a proper fit and seal.

  • Goggles: Put on the splash goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the suit or coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, peeling them off away from your body without touching the outside with your bare hands.

  • Gown/Suit: Remove the gown or suit by unfastening it and rolling it down from the shoulders, turning it inside out as you go.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles: Remove goggles from the back of your head.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Perform hand hygiene again after all PPE has been removed.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably in a fume hood, to minimize dust generation.[1]

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with strong oxidizing agents.[1]

  • Store in a cool, dry place away from heat and sources of ignition.[1]

Spill Management:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated waste disposal container.[1]

  • Large Spills: Use a shovel to transfer the spilled material into a convenient waste disposal container. A self-contained breathing apparatus should be used to avoid inhalation.[1] It is advisable to consult a specialist before handling a large spill.[1]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do so.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Waste Disposal:

  • Dispose of this compound waste and contaminated PPE in a sealed, labeled container.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Handling & Emergency cluster_disposal Doffing & Disposal start Start: Handling this compound assess_risk Assess Risk: - Quantity - Dust potential - Spill risk start->assess_risk ppe_standard Standard PPE: - Goggles - Gloves - Full Suit/Coat - Boots assess_risk->ppe_standard ppe_respiratory Add Dust Respirator assess_risk->ppe_respiratory If dust is generated handle_this compound Handle this compound ppe_standard->handle_this compound ppe_respiratory->handle_this compound ppe_scba Upgrade to SCBA large_spill_cleanup large_spill_cleanup ppe_scba->large_spill_cleanup Clean up spill spill Spill Occurs? handle_this compound->spill small_spill Small Spill Procedure spill->small_spill Yes, Small large_spill Large Spill Procedure spill->large_spill Yes, Large doff_ppe Doff PPE Safely spill->doff_ppe No small_spill->doff_ppe large_spill->ppe_scba dispose Dispose of Waste & PPE doff_ppe->dispose end End dispose->end large_spill_cleanup->doff_ppe

Caption: PPE selection and handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solnatide
Reactant of Route 2
Solnatide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.